(2R,4R)-(-)-Pentanediol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,4R)-pentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCCGKPBSJZVRZ-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310414 | |
| Record name | rel-(2R,4R)-2,4-Pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36402-52-5, 42075-32-1 | |
| Record name | rel-(2R,4R)-2,4-Pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36402-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentanediol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036402525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pentanediol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(2R,4R)-2,4-Pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,R*)-pentane-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-PENTANEDIOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390RNY77SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-PENTANEDIOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX4IXW1090 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(2R,4R)-(-)-Pentanediol: A Technical Guide to a Versatile Chiral Building Block
Introduction: The Significance of (2R,4R)-(-)-Pentanediol in Modern Synthesis
In the landscape of asymmetric synthesis, the demand for enantiomerically pure building blocks is paramount. Chirality is a fundamental principle in drug discovery and materials science, as the stereochemistry of a molecule can dramatically influence its biological activity and physical properties.[1] Chiral diols, in particular, are highly valued as versatile synthons due to the dual functionality of their hydroxyl groups, which can be manipulated to construct complex molecular architectures with precise stereochemical control.[1]
This compound, a C5 chiral diol, has emerged as a crucial precursor and auxiliary in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2] Its rigid, well-defined stereochemistry makes it an excellent tool for transferring chirality, enabling the production of single-enantiomer compounds. This is critical in the pharmaceutical industry, where the efficacy and safety of a drug often depend on its specific stereoisomeric form.[1][2] This guide provides an in-depth examination of the chemical properties, structure, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound possesses two stereocenters at positions C2 and C4, both with an 'R' configuration. This specific arrangement dictates its three-dimensional structure and its interactions in chiral environments.
Structural Identifiers:
-
IUPAC Name: (2R,4R)-pentane-2,4-diol[3]
-
InChIKey: GTCCGKPBSJZVRZ-RFZPGFLSSA-N[6]
-
Canonical SMILES: C--INVALID-LINK--C--INVALID-LINK--C[6]
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source(s) |
| Appearance | White or off-white crystalline powder | [2] |
| Melting Point | 44 - 50 °C | [2] |
| Optical Rotation | [α]²⁰/D = -53.5° (c=10 in EtOH) | [2] |
| Purity | ≥ 98% (GC) | [2] |
Spectroscopic Characterization
Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Key shifts are observed for the methyl protons (CH₃), the methylene protons (CH₂), and the methine protons (CH-O). For example, one reported spectrum shows peaks around 4.13, 3.52, 1.58, and 1.22 ppm, with a coupling constant J(A,D) of 6.3 Hz.[6]
-
¹³C NMR: The carbon NMR spectrum confirms the presence of five distinct carbon environments corresponding to the molecular structure.[3][6]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight of the compound (104.15 g/mol ).[4][5] The fragmentation pattern can also provide structural information.
Synthesis of this compound: A Comparative Overview
The efficient and stereoselective synthesis of this compound is critical for its practical application. The most common precursor is the inexpensive and readily available prochiral substrate, 2,4-pentanedione (acetylacetone).[1][7] Two primary strategies dominate its synthesis: asymmetric catalytic hydrogenation and biocatalytic reduction.
| Synthetic Route | Key Features | Selectivity (e.e.) | Efficiency (Yield) | Environmental Impact |
| Asymmetric Catalytic Hydrogenation | Direct reduction of 2,4-pentanedione using chiral transition metal catalysts (e.g., Ru, Rh, Ir).[1] | High (88-95%)[1] | Good to Excellent (78-91%)[1] | Moderate to High: Requires high pressures, temperatures, transition metal catalysts, and organic solvents.[1] |
| Biocatalytic Reduction | Use of engineered enzymes, such as ketoreductases (KREDs), for asymmetric reduction.[1][7] | Excellent (>99%)[1] | Good to Excellent[1] | Low: Employs mild reaction conditions (ambient temperature/pressure), often in aqueous media, with biodegradable catalysts.[1] |
The biocatalytic approach is often favored due to its exceptional stereoselectivity, milder reaction conditions, and improved environmental profile, aligning with the principles of green chemistry.[1]
Caption: Biocatalytic reduction of 2,4-pentanedione to this compound.
Experimental Protocol: Enzymatic Synthesis of (2R,4R)-Pentanediol
This protocol is a representative example based on the principles of ketoreductase-mediated synthesis.[1][7] Researchers should optimize concentrations, enzyme loading, and reaction times for their specific KRED and equipment.
1. Materials and Reagents:
-
2,4-Pentanedione (Acetylacetone)
-
Engineered Ketoreductase (KRED) selective for (2R,4R)-diol formation
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system (e.g., glucose dehydrogenase (GDH) and D-glucose)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
2. Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., pH 7.0).
-
Add the components of the cofactor regeneration system (e.g., D-glucose, NADP⁺, and GDH).
-
Add the engineered KRED to the solution and stir gently to ensure homogeneity.
-
Initiate the reaction by adding the substrate, 2,4-pentanedione. Due to the potential for low substrate solubility, the reaction can be run in a biphasic system or as a neat substrate system if the enzyme is sufficiently stable.[7]
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
3. Reaction Monitoring:
-
Monitor the reaction progress by periodically taking aliquots from the reaction mixture.
-
Analyze the aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column to determine the conversion of the starting material and the enantiomeric excess (e.e.) of the product.
4. Work-up and Purification:
-
Once the reaction has reached completion (or the desired conversion), terminate it by removing or denaturing the enzyme (e.g., by pH shift or addition of a water-miscible organic solvent).
-
Centrifuge the mixture to pellet the enzyme and other solids.
-
Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by distillation or chromatography if necessary.
Applications in Asymmetric Synthesis
The primary utility of this compound lies in its application as a chiral auxiliary.[1][2] A chiral auxiliary is a compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of one or more subsequent reactions. After serving its purpose, the auxiliary is removed.
A prominent application is the formation of chiral acetals or ketals.[1] this compound reacts with prochiral aldehydes or ketones to form a six-membered 1,3-dioxane ring. The rigid, chair-like conformation of this ring, with its equatorial methyl groups, effectively blocks one face of the molecule. This steric hindrance forces an incoming reagent or substrate to approach from the less hindered face, leading to a highly stereoselective transformation at a different part of the molecule.[1] This strategy is powerful for controlling the formation of new stereocenters in complex molecule synthesis.[1]
Caption: Workflow for stereoselective synthesis using a (2R,4R)-Pentanediol auxiliary.
Beyond its role as an auxiliary, this compound is an important precursor for the synthesis of chiral ligands, particularly diphosphine ligands like C₃*-TunePhos, which are used in highly enantioselective ruthenium-catalyzed hydrogenation reactions.[7]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8][9]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[8] The recommended storage temperature is between 2 - 8 °C.[2]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water. If irritation persists, seek medical attention.[10]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[8]
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound(42075-32-1) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. images.thdstatic.com [images.thdstatic.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of (2R,4R)-(-)-Pentanediol
This guide provides an in-depth analysis of the spectroscopic data for (2R,4R)-(-)-pentanediol, a valuable chiral building block in synthetic chemistry. Understanding its distinct spectroscopic signature is paramount for researchers in drug development and materials science for quality control, reaction monitoring, and structural confirmation. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.
Introduction to this compound: A Chiral Diol of Significance
This compound, a C5 chiral diol, possesses two stereocenters with a specific spatial arrangement of its hydroxyl groups. This defined stereochemistry makes it a crucial component in asymmetric synthesis, where it can act as a chiral auxiliary or a precursor to more complex chiral molecules. Accurate and unambiguous characterization of this compound is therefore essential to ensure the stereochemical integrity of subsequent synthetic steps. Spectroscopic methods provide a powerful, non-destructive means to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed picture of its carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by distinct signals for the methyl, methylene, and methine protons. The presence of two chiral centers renders the methylene protons diastereotopic, a key feature that is reflected in their spectral appearance.
Experimental Protocol for ¹H NMR:
A standard protocol for acquiring a ¹H NMR spectrum of a diol like this compound involves dissolving a few milligrams of the sample in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
Caption: Workflow for ¹H NMR analysis.
¹H NMR Spectral Data Summary (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~4.13 | m | 2H | H-2, H-4 | - |
| ~3.5 (variable) | br s | 2H | -OH | - |
| ~1.58 | t | 2H | H-3 (CH₂) | J₃,₂ = J₃,₄ ≈ 6.3 Hz |
| ~1.22 | d | 6H | H-1, H-5 (CH₃) | J₁,₂ = J₅,₄ ≈ 6.3 Hz |
Interpretation and Causality:
-
Methine Protons (H-2, H-4): The protons on the chiral carbons bearing the hydroxyl groups appear as a multiplet around 4.13 ppm. The downfield shift is due to the deshielding effect of the electronegative oxygen atoms.
-
Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. They typically appear as a broad singlet.
-
Methylene Protons (H-3): A key feature of the spectrum is the signal for the methylene protons. Due to the C₂ symmetry of the (2R,4R) isomer, the two methylene protons are chemically equivalent. They appear as a triplet around 1.58 ppm due to coupling with the two equivalent methine protons (H-2 and H-4). The diastereotopicity of these protons in a chiral environment is a fundamental concept in stereochemistry.[1]
-
Methyl Protons (H-1, H-5): The two methyl groups are equivalent and appear as a doublet around 1.22 ppm, resulting from coupling to the adjacent methine protons (H-2 and H-4).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.
¹³C NMR Spectral Data Summary (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~68.0 | C-2, C-4 |
| ~47.0 | C-3 |
| ~24.0 | C-1, C-5 |
Interpretation and Causality:
-
Carbons Bearing Hydroxyl Groups (C-2, C-4): These carbons are the most deshielded due to the direct attachment of the electronegative oxygen atoms, resonating around 68.0 ppm.
-
Methylene Carbon (C-3): The central methylene carbon appears at approximately 47.0 ppm.
-
Methyl Carbons (C-1, C-5): The equivalent methyl carbons are the most shielded, appearing at the most upfield position around 24.0 ppm.
The simplicity of the ¹³C NMR spectrum, showing only three distinct signals, is a direct consequence of the molecule's C₂ symmetry.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the O-H and C-O bonds of the alcohol functional groups and the C-H bonds of the alkyl backbone.
Experimental Protocol for ATR-IR:
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples. A small drop of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The IR spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. The background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3400-3200 (broad) | O-H stretch | The broadness of this band is a hallmark of intermolecular hydrogen bonding between the diol molecules.[2][3][4][5] |
| 2960-2850 | C-H stretch | Characteristic of sp³ C-H bonds in the alkyl chain. |
| ~1465 | C-H bend (scissoring) | Methylene (CH₂) bending vibration. |
| ~1375 | C-H bend (rocking) | Methyl (CH₃) bending vibration. |
| 1150-1050 | C-O stretch | Strong absorption typical for secondary alcohols. |
Interpretation and Causality:
The most prominent feature in the IR spectrum is the broad and intense absorption band in the 3400-3200 cm⁻¹ region, which unequivocally indicates the presence of hydroxyl groups involved in hydrogen bonding. The strong C-O stretching absorption further confirms the alcohol functionality. The various C-H stretching and bending vibrations confirm the presence of the alkane backbone.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern.
Experimental Protocol for EI-MS:
In a typical EI-MS experiment, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.
References
Synthesis of enantiomerically pure (2R,4R)-(-)-Pentanediol
An In-Depth Technical Guide to the Enantioselective Synthesis of (2R,4R)-(-)-Pentanediol
Executive Summary
This compound is a C5 chiral diol of significant value in the pharmaceutical, agrochemical, and fine chemical industries.[1] Its C2-symmetric chiral structure makes it a highly effective building block for the synthesis of complex molecules, a precursor for chiral ligands, and a versatile chiral auxiliary in asymmetric reactions.[1][2][3] The precise control of its stereochemistry is paramount, as the biological activity and efficacy of downstream products often depend on a single stereoisomer.[1][3] This guide provides an in-depth analysis of the core methodologies for synthesizing enantiomerically pure this compound, with a focus on the underlying principles, field-proven protocols, and comparative performance. We will explore the two dominant industrial strategies—asymmetric catalytic hydrogenation and biocatalytic reduction—offering researchers and process chemists a comprehensive resource for experimental design and scale-up.
Strategic Overview: Pathways to Enantiopurity
The synthesis of this compound from the simple, achiral precursor acetylacetone (2,4-pentanedione) presents a classic challenge in stereoselective synthesis: the controlled formation of two stereocenters with a specific relative and absolute configuration. The primary routes to achieve this transformation are distinguished by their catalytic systems.
Figure 1: High-level overview of the primary synthetic routes to this compound from acetylacetone.
Asymmetric Catalytic Hydrogenation
This strategy employs transition metal catalysts, typically ruthenium, complexed with chiral ligands to achieve a highly stereoselective reduction of the two carbonyl groups in acetylacetone.[3] It is an atom-economical and efficient method widely used in industrial settings.[3][4]
Mechanistic Principle & Causality
The core of this method lies in the creation of a chiral environment around the active metal center. A prochiral substrate like acetylacetone can bind to the catalyst in multiple ways, but the steric and electronic properties of the chiral ligand make the transition state leading to the (2R,4R) product significantly lower in energy than the transition states leading to other stereoisomers.
Ruthenium complexes containing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, are particularly effective.[5] The C2 symmetry of the ligand is crucial; it reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome and leading to higher enantiomeric and diastereomeric excesses. The choice of ligand must be carefully optimized for each substrate to maximize selectivity.[4]
Figure 2: Experimental workflow for Ru-catalyzed asymmetric hydrogenation.
Experimental Protocol: Ru-Catalyzed Hydrogenation
The following is a representative protocol synthesized from common practices in the field.[4][5][6]
-
Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), a solution of a ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the chosen chiral diphosphine ligand (e.g., (R)-BINAP) in a suitable solvent (e.g., ethanol or methanol) is prepared and stirred to form the active catalyst complex.
-
Reaction Setup: The catalyst solution and the substrate, acetylacetone, are charged into a high-pressure autoclave.
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 10-100 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25-80 °C) until substrate conversion is complete, as monitored by GC or HPLC.
-
Work-up and Purification: After depressurization, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or crystallization, to yield enantiomerically pure this compound.
Performance Data
Asymmetric hydrogenation is capable of producing the target diol with excellent yields and stereoselectivity.
| Catalyst System | Substrate | Yield (%) | e.e. (%) | d.e. (%) | Reference |
| Ru-(R)-BINAP | Acetylacetone | >95 | >99 | >98 | General Literature |
| Ru-C3*-TunePhos | β-Keto Esters | >99 | >99 | N/A | [2] |
| Ru/Pybox Complexes | Aryl Ketones | ~90 | 87-96 | N/A | [7] |
Table 1: Representative performance of Ruthenium-based catalyst systems in asymmetric hydrogenation. Note: Data for related substrates are included to show the versatility of the catalyst class.
Biocatalytic Synthesis via Ketoreductases (KREDs)
Biocatalysis has emerged as a powerful, green, and highly selective alternative to traditional chemical synthesis.[8] The synthesis of this compound is a showcase for the efficiency of engineered ketoreductases (KREDs), which can catalyze the two-step reduction of acetylacetone in a one-pot system with near-perfect stereocontrol.[2][8]
Mechanistic Principle & Causality
KREDs are enzymes that utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to a carbonyl group.[8] The synthesis proceeds in two sequential steps:
-
Reduction of one ketone in acetylacetone to form the intermediate (R)-4-hydroxypentan-2-one.
-
Reduction of the remaining ketone in the intermediate to form (2R,4R)-pentanediol.
The remarkable efficiency of this process stems from the enzyme's active site, which is a precisely shaped chiral pocket. This pocket binds the substrate and intermediate in a specific orientation, ensuring that the hydride is delivered to the re-face of both carbonyls, leading exclusively to the (R) configuration at both new stereocenters.
A critical component of this system is cofactor regeneration . Since the NADH/NADPH cofactor is expensive, it is used in catalytic amounts and continuously regenerated. A common and industrially viable method is a substrate-coupled system, where a cheap alcohol like isopropanol is co-added. The KRED oxidizes isopropanol to acetone, which simultaneously reduces the NAD⁺ back to NADH, driving the primary reaction forward.[8]
Figure 3: KRED-catalyzed synthesis of (2R,4R)-pentanediol with substrate-coupled cofactor regeneration.
Experimental Protocol: KRED-Mediated Reduction
This protocol is based on a scalable process using an engineered KRED.[2][8]
-
Biocatalyst Preparation: An engineered ketoreductase (e.g., EM-KRED007) is produced via fermentation using a host like E. coli. The enzyme can be used as a whole-cell catalyst or as a purified lysate.[8]
-
Reaction Setup: A reaction vessel is charged with a buffer solution, the cofactor (NAD⁺), and the co-substrate for regeneration (isopropanol).
-
Bioreduction: The KRED biocatalyst is added, followed by the substrate, acetylacetone. The reaction can often be run in a "neat" system, meaning with very high substrate concentration and minimal aqueous solvent, which dramatically increases process efficiency.[2][8] The mixture is stirred at a mild temperature (e.g., 30 °C).
-
Downstream Processing (DSP): Upon completion, the biomass is removed by centrifugation. The product is then isolated from the reaction mixture. A common DSP involves batch distillation to remove isopropanol and acetone, followed by a combined antisolvent and cooling crystallization to obtain the final, highly pure product.[8][9]
Performance Data
Biocatalytic methods are distinguished by their exceptional selectivity and ability to achieve very high product titers under mild, environmentally friendly conditions.
| Enzyme System | Substrate Conc. | Product Titer (g/L) | e.e. (%) | d.e. (%) | Reference |
| Engineered KRED | Neat (High) | 208 | >99 | >99 | [2][8] |
| Whole-cell (C. boidinii) | N/A | N/A | High | High | [10] |
| Modular Enzyme Cascade | Aldehydes | up to 63 | >95 | >95 | [9] |
Table 2: Performance of biocatalytic systems for the synthesis of chiral diols.
Conclusion: A Comparative Outlook
Both asymmetric hydrogenation and biocatalysis represent mature, highly effective technologies for the industrial production of enantiomerically pure this compound.
-
Asymmetric Catalytic Hydrogenation offers the advantages of high reaction rates, broad substrate scope beyond pentanediol, and established process engineering. However, it requires high pressures, expensive and potentially toxic heavy metal catalysts, and rigorously anhydrous/anaerobic conditions.
-
Biocatalysis provides unparalleled stereoselectivity (>99% ee and de is standard), operates under mild aqueous conditions (ambient pressure, moderate temperature), and utilizes renewable, non-toxic catalysts.[3][8] The ability to run in neat or highly concentrated systems has overcome previous limitations of low product titers, making it highly competitive and often superior from a green chemistry perspective.[2]
The choice of method ultimately depends on available infrastructure, cost of goods, and specific purity requirements. For drug development professionals, the exceptional purity afforded by engineered biocatalysts is often a deciding factor. For bulk chemical production, the high throughput of established hydrogenation processes remains compelling. The continued advancement in both fields promises even more efficient and sustainable routes to this critical chiral building block in the future.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 4. Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. researchgate.net [researchgate.net]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
Enzymatic Synthesis of (2R,4R)-(-)-Pentanediol from Acetylacetone: A Biocatalytic Approach to a High-Value Chiral Building Block
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,4R)-(-)-Pentanediol is a highly valuable chiral building block, pivotal in the synthesis of chiral ligands, auxiliaries, and complex pharmaceutical intermediates.[1][2][3] Traditional chemical synthesis routes to this diol often struggle with achieving perfect stereocontrol and typically rely on harsh reaction conditions. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a powerful, efficient, and sustainable alternative.[4] This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound via the asymmetric reduction of the inexpensive starting material, acetylacetone. We will delve into the mechanistic underpinnings of the ketoreductase-catalyzed reaction, present a detailed, field-proven experimental protocol, and discuss the critical aspects of process optimization, analytics, and downstream processing.
Introduction: The Strategic Importance of this compound
Chiral diols are fundamental structural motifs in modern organic chemistry and drug discovery.[4][5][6] The specific spatial arrangement of their hydroxyl groups dictates their interaction with other chiral molecules, profoundly influencing the biological activity of pharmaceuticals and the efficiency of asymmetric catalysts. This compound, with its C2 symmetry, is particularly sought after as a precursor for advanced chiral ligands (e.g., for asymmetric hydrogenation) and as a chiral template in complex total synthesis.[1][2][7]
The primary challenge in its synthesis is the precise control of two stereocenters. Enzymatic synthesis directly addresses this challenge by employing biocatalysts that operate with near-perfect fidelity, under mild, environmentally benign conditions.[8] This guide focuses on the use of ketoreductases (KREDs) for the direct, asymmetric reduction of acetylacetone (2,4-pentanedione), a readily available and economical prochiral substrate.
The Biocatalytic Engine: Engineered Ketoreductases (KREDs)
The core of this biotransformation is the ketoreductase (KRED), a class of oxidoreductase enzymes that catalyze the stereoselective reduction of ketones to alcohols.[4][9]
Mechanism of Action: KREDs utilize a hydride transfer mechanism, typically from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl carbon of the substrate.[9] The enzyme's active site is a meticulously shaped chiral environment. It binds the substrate and the cofactor in a specific orientation, ensuring that the hydride is delivered to only one face of the carbonyl group. In the case of a diketone like acetylacetone, this process is repeated for the second carbonyl group, establishing the (2R,4R) configuration with high diastereomeric and enantiomeric purity.
The Power of Enzyme Engineering: While naturally occurring KREDs can be effective, industrial-scale applications often demand catalysts with enhanced properties. Modern protein engineering has produced KRED variants with significant advantages:
-
Enhanced Stability: Increased tolerance to high substrate concentrations and organic solvents.[1]
-
Improved Activity: Higher turnover rates, leading to shorter reaction times.
-
Broadened Substrate Scope: Ability to reduce a wider variety of ketone substrates.[10][11]
These engineered KREDs are crucial for developing robust and economically viable processes, such as the "neat substrate" system described in this guide, where the reaction is run in the substrate itself, minimizing solvent waste and maximizing volumetric productivity.[1][12]
The Enzymatic Pathway: From Diketone to Chiral Diol
The overall transformation is a two-step reduction coupled with an essential cofactor regeneration cycle.
Reaction Scheme: Acetylacetone + 2 NADPH + 2 H⁺ ---(KRED)--> this compound + 2 NADP⁺
Cofactor Regeneration: The Key to Efficiency: The nicotinamide cofactors (NADPH/NADH) are expensive and required in stoichiometric amounts. Therefore, an efficient in situ regeneration system is non-negotiable for a practical synthesis. A widely adopted and highly effective method is the "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol, is co-added to the reaction. The same KRED (or a second dehydrogenase) oxidizes the isopropanol to acetone, regenerating the NADPH required for the primary reaction.[1][10]
Regeneration Scheme: Isopropanol + NADP⁺ <---> Acetone + NADPH + H⁺
This integrated system allows for the use of only a catalytic amount of the costly cofactor, drastically improving the process economics.
Diagram: Enzymatic Reduction Cascade
The following diagram illustrates the coupled reaction system for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 3. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]
- 4. benchchem.com [benchchem.com]
- 5. Special Issue “Advances in Drug Discovery and Synthesis” | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]
A Technical Guide to the Ketoreductase-Mediated Synthesis of (2R,4R)-(-)-Pentanediol
Introduction
(2R,4R)-(-)-Pentanediol is a valuable chiral building block, particularly sought after for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. Traditional chemical synthesis of this specific stereoisomer often involves multiple steps, the use of expensive chiral reagents, and can generate significant chemical waste. Biocatalysis, employing enzymes such as ketoreductases (KREDs), offers a more sustainable and highly selective alternative.[1][2][3] These enzymes catalyze the stereoselective reduction of prochiral ketones to chiral alcohols with high precision, operating under mild conditions and offering a greener approach to chemical manufacturing.[3][4][5]
This guide provides an in-depth examination of the core mechanisms governing the synthesis of this compound from 2,4-pentanedione (acetylacetone) using ketoreductases. We will explore the enzymatic machinery, the principles of stereocontrol, practical experimental protocols, and the critical role of cofactor regeneration in achieving high-yield, high-purity production. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of biocatalysis for the synthesis of high-value chiral compounds.
The Ketoreductase Mechanism: A Symphony of Precision
The asymmetric reduction of 2,4-pentanedione to this compound is a two-step process catalyzed by a ketoreductase, resulting in a product with high diastereomeric and enantiomeric purity. The overall transformation is a testament to the exquisite control enzymes exert over chemical reactions.
The Catalytic Machinery
Ketoreductases are a class of NAD(P)H-dependent oxidoreductases that facilitate the transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of a ketone substrate.[6] The core of the catalytic mechanism involves a highly organized active site containing a catalytic triad, typically composed of Serine, Tyrosine, and Lysine residues.[7]
The proposed mechanism for the reduction of a carbonyl group by a KRED is as follows:
-
Substrate and Cofactor Binding: The 2,4-pentanedione substrate and the NADPH cofactor bind within the enzyme's active site. The orientation of the substrate is crucial for determining the stereochemical outcome of the reduction.
-
Hydride Transfer: The Tyrosine residue, acting as a general acid, protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the transfer of a hydride ion from the C4 position of the nicotinamide ring of NADPH to the si-face of the carbonyl carbon.
-
Alkoxide Stabilization: The resulting alkoxide intermediate is stabilized by the Serine and Tyrosine residues in the active site.[4]
-
Protonation and Product Release: The alkoxide is then protonated, yielding the hydroxyl group of the alcohol product. The oxidized cofactor (NADP+) and the (2R,4S)-4-hydroxy-2-pentanone intermediate are then released. The second ketone is subsequently reduced in a similar fashion to yield the final this compound.
The Origin of Stereoselectivity
The remarkable stereoselectivity of ketoreductases arises from the precise three-dimensional arrangement of the substrate within the enzyme's active site.[4][8] The active site is composed of binding pockets of different sizes, often referred to as the "large" and "small" pockets. According to Prelog's rule, the enzyme orients the substrate so that the larger substituent on the carbonyl carbon fits into the larger pocket, and the smaller substituent fits into the smaller pocket. This specific orientation exposes one of the two faces (re or si) of the carbonyl group to the hydride donor, leading to the formation of a specific stereoisomer.
In the case of 2,4-pentanedione, the enzyme's active site architecture dictates the binding orientation, ensuring the hydride is delivered to the correct face of each carbonyl group in a sequential manner to produce the desired (2R,4R) configuration. Mutations in the amino acid residues lining these pockets can alter the size and shape of the binding sites, and have been used to engineer ketoreductases with altered or inverted stereoselectivity.[4][9]
Experimental Workflow for this compound Synthesis
The successful synthesis of this compound using a ketoreductase involves several key stages, from enzyme selection to product purification and analysis.
Enzyme Selection and Screening
A variety of microorganisms, such as Candida boidinii, are known to produce ketoreductases capable of reducing 2,4-pentanedione with high stereoselectivity.[10] Additionally, a wide range of commercially available or engineered ketoreductases can be screened for optimal activity and selectivity.[1]
A typical screening protocol would involve:
-
Culturing a selection of microorganisms or preparing solutions of isolated enzymes.
-
Incubating the biocatalyst with 2,4-pentanedione under defined conditions (e.g., pH, temperature, buffer).
-
Including a cofactor regeneration system.
-
Monitoring the reaction progress and analyzing the stereochemical purity of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
The Critical Role of Cofactor Regeneration
Ketoreductase-catalyzed reductions are dependent on the stoichiometric consumption of expensive nicotinamide cofactors (NADH or NADPH).[6] To make the process economically viable, an efficient in-situ cofactor regeneration system is essential.[6][11]
There are two primary approaches for cofactor regeneration:
-
Substrate-Coupled Regeneration: This method utilizes a single enzyme that can also oxidize a sacrificial co-substrate, such as isopropanol, to regenerate the reduced cofactor.[12] The oxidation of isopropanol to acetone drives the regeneration of NADPH from NADP+.
-
Enzyme-Coupled Regeneration: This approach employs a second enzyme and a corresponding substrate to regenerate the cofactor. A common system involves glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concurrently reducing NADP+ to NADPH.[12][13]
| Cofactor Regeneration System | Co-substrate | Co-enzyme | Byproduct | Advantages | Disadvantages |
| Substrate-Coupled | Isopropanol | None | Acetone | Simpler setup (one enzyme) | Can have thermodynamic limitations |
| Enzyme-Coupled | Glucose | Glucose Dehydrogenase (GDH) | Gluconolactone | High thermodynamic driving force | Requires a second enzyme |
A Generalized Experimental Protocol
The following provides a step-by-step methodology for the synthesis of this compound using a ketoreductase with an enzyme-coupled cofactor regeneration system.
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Reagent Addition: Add the following reagents to the buffer:
-
2,4-pentanedione (substrate)
-
Ketoreductase (e.g., from a commercial supplier or as a cell-free extract)
-
NADP+ (catalytic amount)
-
Glucose (co-substrate for regeneration)
-
Glucose Dehydrogenase (GDH)
-
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the pH and adjust as necessary, as the formation of gluconolactone will lower the pH.
-
Reaction Monitoring: Periodically withdraw aliquots from the reaction mixture. Quench the enzymatic reaction (e.g., by adding a water-miscible organic solvent like acetonitrile) and analyze the sample by chiral GC or HPLC to determine the conversion and stereochemical purity.
-
Work-up and Purification: Once the reaction has reached completion, terminate the reaction by removing the enzyme (e.g., by protein precipitation or filtration). Extract the this compound from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate). The organic extracts can then be dried and the solvent removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
The Core Mechanism and Cofactor Regeneration Cycle
The interplay between the primary ketoreductase reaction and the cofactor regeneration cycle is central to the efficiency of the overall process. The following diagram illustrates this crucial relationship.
Caption: The coupled catalytic cycles of ketoreductase and glucose dehydrogenase.
Conclusion
The use of ketoreductases for the synthesis of this compound represents a powerful convergence of enzymology and organic synthesis. The high stereoselectivity, mild reaction conditions, and reduced environmental impact make it an attractive alternative to traditional chemical methods. A thorough understanding of the enzyme's mechanism, the principles of stereocontrol, and the practical aspects of reaction engineering, particularly cofactor regeneration, are paramount to developing robust and scalable biocatalytic processes. As our ability to discover and engineer novel ketoreductases continues to grow, so too will the applications of these remarkable biocatalysts in the synthesis of complex chiral molecules for the pharmaceutical and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]
- 3. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 4. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. research.rug.nl [research.rug.nl]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Physical properties of (2R,4R)-(-)-Pentanediol (melting point, boiling point)
An In-Depth Technical Guide to the Physical Properties of (2R,4R)-(-)-Pentanediol
Executive Summary: This guide provides a comprehensive technical overview of the key physical properties of this compound, a critical chiral building block in pharmaceutical and chemical synthesis. Primarily focusing on melting and boiling points, this document details the theoretical principles and provides field-proven, step-by-step protocols for their accurate experimental determination. Designed for researchers, scientists, and drug development professionals, the guide emphasizes the causality behind experimental choices to ensure data integrity and reproducibility. It consolidates property data, outlines best practices for measurement, and serves as a practical resource for laboratory applications.
Introduction: The Significance of this compound
This compound is a versatile chiral diol widely utilized as a precursor and building block in the asymmetric synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its specific stereochemistry is crucial in drug development, where the efficacy and safety of an active pharmaceutical ingredient (API) can be highly dependent on its enantiomeric purity.[1] The two hydroxyl groups and defined stereocenters make it an excellent chiral auxiliary, enabling the production of enantiomerically pure compounds.[1][2]
The physical properties of a compound, such as its melting and boiling points, are fundamental parameters that provide critical insights into its identity, purity, and stability.[3] For a compound like this compound, which serves as a starting material, an accurate characterization of these properties is the first step in ensuring the quality and consistency of the entire synthetic pathway. An unexpectedly broad melting point range, for instance, can indicate the presence of impurities that may have downstream effects on reaction yields and product purity. Therefore, a thorough understanding and precise measurement of these properties are indispensable for process control, quality assurance, and regulatory compliance in a drug development setting.
Physicochemical Properties of this compound
This compound is a white or off-white crystalline powder at room temperature.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere; this characteristic is critical to consider during handling and storage to maintain sample integrity.[4][5]
Data Summary
The essential physical and chemical identification data for this compound are summarized below. The melting point is typically observed in the range of 48-50°C, while the boiling point is reported at reduced pressure, indicating that the compound may be sensitive to decomposition at its normal atmospheric boiling point.
| Property | Value | Source(s) |
| Melting Point | 48-50 °C | [4][6] |
| 44-50 °C | [1] | |
| Boiling Point | 111-113 °C at 19 mmHg | [4][6] |
| Appearance | White or off-white crystalline powder | [1] |
| Molecular Formula | C₅H₁₂O₂ | [1][4][7][8] |
| Molecular Weight | 104.15 g/mol | [1][7][8] |
| CAS Number | 42075-32-1 | [1][4][8] |
| Stability | Hygroscopic | [4][5] |
Experimental Determination of Physical Properties
The following sections provide detailed, self-validating protocols for the determination of the melting and boiling points of this compound. The methodologies are grounded in established chemical principles to ensure accuracy and reproducibility.
Principle of Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow temperature range, typically 0.5-1°C.[3] The presence of impurities disrupts the crystal lattice, which typically causes two effects: a depression of the melting point and a broadening of the melting point range (often >2°C).[3] Therefore, melting point determination is a fundamental technique for both identifying a compound and assessing its purity.[9]
Protocol: Capillary Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp) for an accurate measurement.
Methodology Rationale:
-
Sample Preparation: A finely powdered, dry sample ensures uniform heat transfer. Due to the hygroscopic nature of this compound, it is critical to minimize its exposure to atmospheric moisture, which can act as an impurity and depress the melting point.[4][5]
-
Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing an accurate reading. A preliminary rapid determination helps to quickly identify the approximate melting range, saving time.
Step-by-Step Protocol:
-
Sample Preparation:
-
Place a small amount of this compound onto a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula.
-
Load a capillary tube by pressing the open end into the powder. A sample height of 1-2 mm is sufficient.[3]
-
Compact the sample into the sealed end of the tube by tapping it gently on a hard surface or by dropping it down a long glass tube.[9]
-
-
Preliminary (Rapid) Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15°C/minute).
-
Observe the sample and record the approximate temperature at which it begins to melt. This provides a target range for the accurate determination.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 15°C below the approximate melting point observed in the previous step.
-
Insert a new, freshly prepared capillary tube with the sample.
-
Set a slow heating rate of 1-2°C per minute.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal disappears.
-
The melting point is reported as the range T1 – T2.
-
Repeat the accurate determination with a fresh sample to ensure reproducibility. The results should be consistent.
-
Principle of Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] Many organic compounds, particularly those with polar functional groups like diols, can decompose at the high temperatures required for boiling at standard atmospheric pressure (760 mmHg). By reducing the ambient pressure using a vacuum system, the boiling point is lowered, allowing the liquid to boil at a temperature below its decomposition point. The literature value for this compound is reported at a reduced pressure of 19 mmHg, underscoring the need for this technique.[4][6]
Protocol: Reduced Pressure Boiling Point Determination (Siwoloboff Method)
This micro-scale method is efficient and requires only a small amount of sample.
Methodology Rationale:
-
Setup: A small test tube containing the sample and an inverted capillary tube is heated. The inverted capillary traps air.
-
Mechanism: As the liquid is heated, the trapped air expands and escapes as a continuous stream of bubbles. The boiling point is the temperature at which, upon cooling, the vapor pressure inside the capillary equals the external pressure, causing the liquid to be drawn back into the capillary tube. This method accurately measures the temperature where vapor pressure equals the system pressure.
Step-by-Step Protocol:
-
Apparatus Setup:
-
Add approximately 0.5 mL of this compound to a small test tube (e.g., 10 x 75 mm).
-
Take a standard melting point capillary tube and seal the end that is normally open. Break this sealed tube in the middle to create a small bell. Place this bell, open end down, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Place this assembly into a Thiele tube or a suitable heating bath (e.g., oil bath) equipped with a connection to a vacuum pump and a manometer to monitor the pressure.
-
-
Measurement:
-
Evacuate the system to the desired pressure (e.g., 19 mmHg), ensuring the system is stable.
-
Begin heating the bath gently with constant stirring to ensure uniform temperature.
-
Observe the inverted capillary. As the temperature rises, a fine, continuous stream of bubbles will emerge from the open end of the capillary.
-
Once a steady stream of bubbles is observed, stop heating and allow the bath to cool slowly (approx. 2°C per minute).
-
The boiling point is the temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube. Record this temperature.
-
To confirm the reading, reheat slightly to expel the liquid and repeat the cooling step.
-
Workflow and Best Practices
Experimental Workflow Diagram
The following diagram illustrates the logical process for the systematic determination of the melting and boiling points of this compound.
Caption: Workflow for Physical Property Determination.
Expert Insights & Troubleshooting
-
Purity Indication: For this compound, a sharp melting range of ≤1°C (e.g., 48.5-49.5°C) is indicative of high purity. A broader range (e.g., 45-48°C) suggests the presence of impurities or residual solvent.
-
Hygroscopicity Management: If a sample has been exposed to air, its melting point may be artificially low and broad. To obtain an accurate value, the sample should be dried under vacuum over a desiccant (e.g., P₂O₅) before measurement. Store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Thermometer Calibration: The accuracy of all temperature measurements is contingent on a properly calibrated thermometer. Regularly check the calibration against certified standards.
-
Heating Bath Uniformity: When determining the boiling point, ensure the heating bath is well-stirred to prevent temperature gradients, which can lead to inaccurate readings.
-
Pressure Stability: During a reduced pressure boiling point determination, ensure the vacuum system is free of leaks and the pressure reading on the manometer is stable throughout the cooling phase. Fluctuations in pressure will lead to an erroneous boiling point.
Conclusion
The accurate determination of the melting and boiling points of this compound is a non-negotiable aspect of quality control in its application within research and drug development. These physical constants serve as reliable indicators of both identity and purity. By adhering to the principled and detailed protocols outlined in this guide, scientists can ensure the generation of high-fidelity data, thereby upholding the integrity of subsequent synthetic work and contributing to the overall quality and safety of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 3. alnoor.edu.iq [alnoor.edu.iq]
- 4. chemicalbook.com [chemicalbook.com]
- 5. (2R, 4R) -Pentan-2,4-diol|Products|Tillverkad i Kina Kina Produkter tillverkare leverantörer Exportörer och importörer på www.sweb2b.com [sweb2b.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
CAS number 42075-32-1 properties and safety data
An In-depth Technical Guide to (2R,4R)-(-)-Pentanediol (CAS 42075-32-1)
Abstract
This guide provides a comprehensive technical overview of this compound, CAS number 42075-32-1. As a versatile chiral compound, it serves as a critical building block and chiral auxiliary in modern organic synthesis, particularly within the pharmaceutical industry.[1] The efficacy and safety of many drugs are dependent on their specific stereochemistry, making the use of enantiomerically pure compounds like this compound indispensable.[1] This document delves into its core physicochemical properties, its pivotal role in asymmetric synthesis, common synthetic routes, and essential safety and handling protocols. It is intended to serve as a key resource for researchers, chemists, and drug development professionals seeking to leverage this compound's unique stereochemical attributes to innovate in chemical synthesis and drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a chiral diol distinguished by two hydroxyl groups on a five-carbon chain.[2] Its specific stereoconfiguration is crucial to its function in synthesis.[1] The compound typically appears as a white or off-white crystalline powder that is hygroscopic.[1][3]
| Property | Value | Source(s) |
| CAS Number | 42075-32-1 | [4][5][6] |
| Molecular Formula | C₅H₁₂O₂ | [1][4][5] |
| Molecular Weight | 104.15 g/mol | [1][4][7] |
| IUPAC Name | (2R,4R)-pentane-2,4-diol | [5] |
| Synonyms | (2R,4R)-(-)-2,4-Dihydroxypentane, (R,R)-(-)-2,4-Pentanediol | [1][6] |
| Appearance | White to off-white crystalline powder | [1][8] |
| Melting Point | 44 - 50 °C | [1][7][8] |
| Boiling Point | 111-113 °C at 19 mmHg | [3][7][9] |
| Optical Rotation | [α]20/D = -53.5° (c=10 in EtOH) | [1][8] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [7] |
| SMILES | C--INVALID-LINK--C--INVALID-LINK--C | [6] |
| InChI Key | GTCCGKPBSJZVRZ-WHFBIAKZSA-N | [4] |
The Significance of Chirality in Drug Development
The value of this compound is rooted in its chirality. In pharmacology, enantiomers (non-superimposable mirror-image isomers) of a drug can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause adverse effects. Therefore, the ability to synthesize a single, specific enantiomer—a process known as asymmetric synthesis—is a cornerstone of modern drug development.
This compound serves as a powerful tool in this domain. Its fixed, well-defined stereochemistry allows it to be used as a chiral auxiliary, a molecule that temporarily attaches to a non-chiral starting material to guide a chemical reaction toward a specific stereochemical outcome.[1][7] This high degree of stereocontrol is essential for creating enantiomerically pure active pharmaceutical ingredients (APIs).[10]
Core Application: A Chiral Auxiliary in Asymmetric Synthesis
The primary application of this compound is as a chiral building block and auxiliary reagent.[1][7] It is particularly effective in reactions involving carbonyl compounds, such as ketones and aldehydes.
Mechanism of Stereodirection
The diol reacts with a prochiral ketone or aldehyde to form a chiral acetal, specifically a 1,3-dioxane derivative.[10] The resulting ring structure adopts a rigid, chair-like conformation. This conformation effectively blocks one face of the molecule, forcing an incoming reagent (e.g., a nucleophile) to approach from the less sterically hindered face. This directed attack ensures the creation of a new stereocenter with a predictable configuration. After the key reaction, the chiral auxiliary can be removed, typically through hydrolysis, releasing the now-chiral product and regenerating the pentanediol.
Generalized Experimental Workflow
Below is a typical workflow for using this compound as a chiral auxiliary for the stereoselective reduction of a ketone.
-
Step 1: Acetal Formation. The prochiral ketone is reacted with this compound in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the chiral 1,3-dioxane. Water is typically removed during the reaction to drive the equilibrium towards the product.
-
Step 2: Stereoselective Reaction. The chiral acetal is subjected to the desired transformation. For example, a reduction reaction using a hydride source. The steric bulk of the acetal directs the approach of the hydride, leading to the formation of a new stereocenter with high diastereoselectivity.
-
Step 3: Reaction Monitoring. The progress of the reaction is monitored using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.
-
Step 4: Auxiliary Cleavage. Once the reaction is complete, the chiral auxiliary is removed by acid-catalyzed hydrolysis, yielding the enantiomerically enriched product (in this case, a chiral alcohol).
-
Step 5: Purification and Analysis. The final product is purified from the cleaved auxiliary and any remaining reagents using methods like column chromatography. The enantiomeric excess (ee%) of the product is determined using a chiral analytical method, such as chiral GC or HPLC, to validate the effectiveness of the asymmetric synthesis.[7]
Caption: Workflow for Asymmetric Synthesis.
Synthesis of this compound
The most efficient and common method for producing enantiomerically pure this compound is through the asymmetric hydrogenation of its prochiral precursor, 2,4-pentanedione.[3][10] This reaction utilizes a transition metal catalyst (often Ruthenium-based) complexed with a chiral ligand. The chiral ligand is responsible for creating a chiral environment that directs the addition of hydrogen atoms across the two carbonyl groups, yielding the desired (2R,4R) stereoisomer with high enantiomeric excess.[10]
Caption: Synthesis via Asymmetric Hydrogenation.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential for laboratory safety and maintaining the integrity of the compound.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert gas atmosphere.[3] The recommended storage temperature is between 2-8°C in a cool, dark place.[1][8][11]
-
Handling: Use in a well-ventilated area or under a fume hood.[12] Avoid contact with skin, eyes, and clothing.[12] Prevent inhalation of dust. Standard industrial hygiene practices should be followed.[12]
-
Personal Protective Equipment (PPE): Safety glasses or eyeshields, chemical-resistant gloves, and a lab coat are required. For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.[7][12]
GHS Hazard Information
| Hazard Class | Category | Statement |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation.[13] |
Disclaimer: This is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.[12][13][14]
Conclusion
This compound (CAS 42075-32-1) is more than just a chemical reagent; it is an enabling tool for precision in chemical synthesis. Its well-defined chirality makes it a valuable asset in the pharmaceutical and fine chemical industries for the construction of complex, enantiomerically pure molecules.[1] For researchers and drug development professionals, a thorough understanding of its properties, applications, and handling requirements is key to unlocking its full potential in creating novel and effective chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 42075-32-1: pentane-1,1-diol | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CAS 42075-32-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. PENTANE-2,4-DIOL | CAS 42075-32-1 [matrix-fine-chemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. (R,R)-(-)-2,4-戊二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. chemscene.com [chemscene.com]
- 14. (2R,4R)-(-)-2,4-Pentanediol | 42075-32-1 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to the Stereoisomers of 2,4-Pentanediol: Synthesis, Separation, and Application in Drug Development
Foreword: The Imperative of Stereochemical Precision in Modern Chemistry
In the realm of drug development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity and material properties. The case of 2,4-pentanediol, a deceptively simple diol, provides a compelling illustration of this principle. With two stereocenters, it exists as a set of three stereoisomers: a pair of enantiomers and a meso compound. Each of these isomers possesses unique properties and offers distinct opportunities as a chiral building block. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the stereoisomers of 2,4-pentanediol. We will delve into their synthesis, the nuanced challenge of their separation, their distinct physicochemical properties, and their application as valuable precursors in stereoselective synthesis. Our focus will be on not just the "how," but the fundamental "why" that underpins the methodological choices, ensuring a deep and practical understanding for the discerning scientist.
The Stereochemical Landscape of 2,4-Pentanediol
2,4-Pentanediol (C₅H₁₂O₂) possesses two chiral centers at carbons 2 and 4. This gives rise to three distinct stereoisomers: the (2R,4R) and (2S,4S) enantiomers, which constitute the racemic or anti mixture, and the achiral (2R,4S) meso compound, also known as the syn isomer.[1][2] The meso form is achiral due to an internal plane of symmetry.[1]
The ability to isolate and utilize these specific stereoisomers is paramount in fields like pharmaceutical development, where a drug's efficacy can be intrinsically linked to a single enantiomer.[3][4] The other enantiomer may be inactive or, in some cases, elicit undesirable side effects.[3]
Caption: The three stereoisomers of 2,4-pentanediol.
Physicochemical Properties: A Comparative Analysis
The subtle differences in the three-dimensional structures of the stereoisomers of 2,4-pentanediol give rise to distinct physical properties. While the enantiomers, (2R,4R) and (2S,4S), have identical physical properties (e.g., melting point, boiling point, density) except for the direction in which they rotate plane-polarized light, the meso diastereomer exhibits different physical properties from the enantiomeric pair.[5][6] This difference is crucial for their separation.
Table 1: Comparative Physical Properties of 2,4-Pentanediol Stereoisomers
| Property | This compound | (2S,4S)-(+)-Pentanediol | meso-(2R,4S)-Pentanediol | Mixture ((+/-) + meso) |
| CAS Number | 42075-32-1[6] | 72345-23-4[5] | 3950-21-8[7] | 625-69-4[8] |
| Molecular Weight | 104.15 g/mol [6] | 104.15 g/mol [5] | 104.15 g/mol [7] | 104.15 g/mol [9] |
| Appearance | White to off-white crystalline powder[6] | White to almost white powder to crystal | Crystalline solid | Colorless, viscous liquid[10] |
| Melting Point | 44 - 50 °C[6] | 45 - 48 °C[5] | 52.5 °C[11] | N/A |
| Boiling Point | N/A | N/A | N/A | 201 - 202 °C (lit.) |
| Density | N/A | N/A | N/A | 0.95 g/mL at 25 °C (lit.) |
| Optical Rotation | [α]20/D = -53.5° (c=10 in EtOH)[6] | [α]20/D +39.8° (c=10 in chloroform)[5] | 0° (achiral) | 0° (racemic mixture) |
| Refractive Index | N/A | N/A | N/A | n20/D 1.435 (lit.) |
Note: Properties for individual enantiomers and the meso form can vary slightly based on purity and measurement conditions. The mixture represents a typical commercially available product.
Synthesis and Separation Strategies: Achieving Stereochemical Purity
The synthesis of 2,4-pentanediol is most commonly achieved through the reduction of acetylacetone (2,4-pentanedione).[12] However, this typically yields a mixture of the syn (meso) and anti (racemic) diastereomers. The true challenge lies in the efficient separation of these isomers and, subsequently, the resolution of the racemic pair if a single enantiomer is desired.
Stereoselective Synthesis: Asymmetric Hydrogenation
For applications demanding a specific enantiomer, a stereoselective synthesis approach is often the most efficient route. The asymmetric hydrogenation of acetylacetone using a chiral catalyst, such as a ruthenium-based complex with a chiral diamine ligand (e.g., (S,S)-TsDPEN), allows for the controlled formation of specific stereoisomers.[12]
Experimental Protocol: Asymmetric Hydrogenation of Acetylacetone [12]
-
Catalyst Preparation: A chiral ruthenium-based catalyst is prepared in situ or used as a pre-formed complex.
-
Reaction Setup: In a high-pressure reactor, acetylacetone is dissolved in a suitable solvent, such as methanol or isopropanol.
-
Hydrogenation: The chiral catalyst is added to the solution, and the reactor is pressurized with hydrogen gas. The reaction is maintained at a specific temperature and pressure for a duration sufficient for complete conversion.
-
Work-up and Purification: Following the reaction, the solvent is removed under reduced pressure. The crude product, a mixture of 2,4-pentanediol stereoisomers, is then purified by distillation or chromatography to isolate the desired diol.
-
Analysis: The diastereomeric and enantiomeric excess of the product is determined by chiral gas chromatography or NMR analysis of a chiral derivative.
The choice of chiral ligand is critical as it dictates the stereochemical outcome of the reduction, providing a direct route to an enantiomerically enriched product.
Separation of Diastereomers: Selective Acetalization
When starting with a mixture of syn and anti diastereomers, their separation is a critical step. Due to their similar boiling points, fractional distillation is often difficult and inefficient.[13] A more elegant and effective strategy involves the selective acetalization of the diastereomeric mixture.[13][14]
This process leverages the different reaction rates between the syn and anti diols in forming a cyclic acetal, typically with a ketone like acetophenone in the presence of an acid catalyst.[13] The syn (meso) diol reacts faster to form a more stable six-membered ring acetal compared to the anti (racemic) diol.[13] This difference in reactivity and stability allows for a highly efficient separation.
Caption: Workflow for the separation of syn- and anti-2,4-pentanediol.
Experimental Protocol: Separation via Selective Acetalization and Hydrolysis [13]
-
Acetalization: A mixture of syn- and anti-2,4-pentanediol, acetophenone (sub-stoichiometric to the syn-diol), a catalytic amount of p-toluenesulfonic acid (PTSA), and a non-polar solvent (e.g., hexane) are heated to reflux with a Dean-Stark trap to remove water. The syn-diol reacts preferentially to form the cyclic acetal.
-
Kinetic Resolution: After the initial reaction, a catalytic amount of aqueous acid (e.g., 1.0 N HCl) is added at ambient temperature. This selectively hydrolyzes the less stable anti-acetal, leaving the pure syn-acetal in the organic phase and the anti-enriched diol in the aqueous phase.
-
Phase Separation: The organic and aqueous phases are separated.
-
Isolation of syn-Diol: The organic phase, containing the pure syn-acetal, is washed, dried, and the solvent is evaporated. The syn-acetal is then hydrolyzed (e.g., in an alcohol solvent at 60-80 °C) to yield the pure syn (meso)-2,4-pentanediol.[13]
-
Isolation of anti-Diol: The anti-enriched aqueous phase can be subjected to a second acetalization to further purify the anti (racemic)-2,4-pentanediol.[13]
This method is highly efficient, providing both diastereomers in high purity and yield (75-85%).[13] Furthermore, the acetophenone can be recovered, making the process atom-economical.[14]
Applications in Asymmetric Synthesis and Drug Development
Chiral 1,3-diols are invaluable building blocks in the synthesis of complex, enantiomerically pure molecules, a cornerstone of modern drug development.[15][16] The stereoisomers of 2,4-pentanediol serve as versatile chiral synthons and auxiliaries.
-
Chiral Building Blocks: Enantiomerically pure (2R,4R)- or (2S,4S)-pentanediol can be incorporated into the carbon skeleton of a target molecule, directly imparting chirality. This is crucial for synthesizing active pharmaceutical ingredients (APIs) where biological activity is confined to a single stereoisomer.[6][12]
-
Chiral Auxiliaries: These diols can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed.
-
Chiral Ligands: 2,4-Pentanediol can be used to synthesize chiral ligands for transition metal catalysts used in asymmetric catalysis, such as asymmetric hydrogenation or oxidation reactions.
The importance of using single-enantiomer drugs is well-established, as different enantiomers can have different pharmacokinetic and pharmacodynamic profiles.[4] The use of chiral building blocks like the stereoisomers of 2,4-pentanediol is a fundamental strategy to ensure the synthesis of the desired, therapeutically active enantiomer, thereby enhancing drug efficacy and safety.[16]
Caption: Role of chiral 2,4-pentanediol in API synthesis.
Conclusion and Future Outlook
The stereoisomers of 2,4-pentanediol exemplify the profound impact of stereochemistry in chemical and pharmaceutical sciences. While their synthesis from readily available starting materials is straightforward, the separation of the resulting diastereomers requires a sophisticated understanding of their differential reactivity. The selective acetalization method stands out as a robust and scalable solution to this challenge. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like (2R,4R)- and (2S,4S)-pentanediol will only increase. Future research will likely focus on developing even more efficient and sustainable catalytic methods for their direct stereoselective synthesis, further empowering chemists to design and create the complex, life-saving molecules of tomorrow.
References
- 1. brainly.com [brainly.com]
- 2. Solved How many stereoisomers of 2,4-pentanediol, | Chegg.com [chegg.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. pharma.researchfloor.org [pharma.researchfloor.org]
- 5. (2S,4S)-(+)-Pentanediol 99 72345-23-4 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. meso-2,4-pentanediol - Wikidata [wikidata.org]
- 8. 2,4-Pentanediol [webbook.nist.gov]
- 9. 2,4-Pentanediol | C5H12O2 | CID 12262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 625-69-4: 2,4-Pentanediol | CymitQuimica [cymitquimica.com]
- 11. chembk.com [chembk.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lifechemicals.com [lifechemicals.com]
Discovery and history of (2R,4R)-(-)-Pentanediol as a chiral auxiliary
An In-Depth Technical Guide to (2R,4R)-(-)-Pentanediol as a C₂-Symmetric Chiral Auxiliary
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, a C₂-symmetric chiral diol, has emerged as a versatile and reliable chiral auxiliary in modern asymmetric synthesis. Its efficacy lies in its ability to form conformationally rigid chiral acetals and ketals, which provide a predictable and highly biased stereochemical environment for a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanistic underpinnings, and practical application of this compound for researchers, scientists, and professionals in drug development. Detailed, field-proven protocols for its synthesis and use are provided, alongside a critical examination of the principles governing its stereodirecting power.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality is a fundamental property of molecules that dictates their three-dimensional architecture and, consequently, their biological activity. In the pharmaceutical and agrochemical industries, the synthesis of single-enantiomer compounds is not merely an academic challenge but a critical necessity, as different enantiomers of a molecule can exhibit vastly different pharmacological, toxicological, and sensory properties.[1] Chiral auxiliaries are powerful tools in this endeavor. These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2] After establishing the desired stereocenter(s), the auxiliary is cleaved and can ideally be recovered for reuse.
Among the arsenal of chiral auxiliaries, C₂-symmetric diols are a privileged class due to their well-defined chiral environment, which simplifies the stereochemical analysis of transition states.[3][4][5] this compound has distinguished itself within this class as an effective and practical auxiliary, particularly for the stereoselective functionalization of carbonyl compounds.
Historical Context and Development
While the precise seminal publication first detailing the use of this compound as a chiral auxiliary is not readily apparent in a singular, landmark paper, its application grew from the broader investigation of chiral acetals derived from C₂-symmetric diols for asymmetric synthesis. The pioneering work on chiral acetals with C₂ symmetry can be traced back to studies in the early 1980s. For instance, Richter first studied acetals and ketals derived from 2,3-butanediol in 1981.[6] The application of this compound followed this trend, with researchers recognizing its potential for creating highly ordered, chair-like 1,3-dioxane structures that could effectively shield one face of a reactive intermediate.[6] Its use has since become prominent in the synthesis of chiral ligands, polymers, and as a key component in stereodivergent synthesis strategies.[6][7]
Synthesis of Enantiopure this compound
The accessibility of an enantiomerically pure chiral auxiliary is paramount to its utility. This compound can be synthesized with high optical purity through two primary routes: enzymatic reduction and asymmetric catalytic hydrogenation.
Enzymatic Synthesis
Biocatalysis offers a green and highly selective method for preparing chiral diols. Engineered ketoreductases (KREDs) have been successfully employed for the asymmetric reduction of the prochiral starting material, acetylacetone (2,4-pentanedione).[7][8] This enzymatic process occurs in two sequential reduction steps, with a single enzyme capable of catalyzing both transformations to yield the desired (2R,4R) stereoisomer with excellent enantiomeric and diastereomeric excess (>99% ee, >99% de).[8]
Experimental Protocol 1: Enzymatic Reduction of Acetylacetone
This protocol is based on the principles described by Sehl et al. and is suitable for large-scale synthesis.[7][8]
-
Enzyme and Cofactor Preparation: An engineered ketoreductase (KRED) selective for the (R)-configuration is prepared as a whole-cell catalyst or a purified enzyme. A cofactor regeneration system, typically using isopropanol as a sacrificial reductant to regenerate NADH from NAD⁺, is employed.
-
Reaction Setup: In a temperature-controlled bioreactor, a suspension of the KRED is made in a suitable buffer.
-
Substrate Addition: Acetylacetone is added to the reactor. For large-scale processes, a "neat substrate" system, where isopropanol serves as both the solvent and the regenerating alcohol, can achieve very high product titers (e.g., >200 g/L).[7][8]
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to track the disappearance of acetylacetone and the appearance of the intermediate, (R)-4-hydroxy-2-pentanone, and the final product, (2R,4R)-pentanediol.
-
Work-up and Purification:
-
The biocatalyst is removed by centrifugation or filtration.
-
The aqueous phase is concentrated under reduced pressure.
-
The product is purified by distillation and subsequent crystallization to yield this compound with high chemical and optical purity.[8]
-
Asymmetric Catalytic Hydrogenation
The asymmetric hydrogenation of β-diketones using chiral transition metal catalysts is a highly efficient, atom-economical route to chiral 1,3-diols. The Noyori asymmetric hydrogenation, utilizing Ruthenium-BINAP catalyst systems, is a benchmark for this transformation.[9][10]
Experimental Protocol 2: Ru-BINAP Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the well-established Noyori hydrogenation procedures.[9][11]
-
Catalyst Preparation: A pre-catalyst, such as RuCl₂[(R)-BINAP], is either purchased or prepared in situ from a ruthenium source (e.g., [RuCl₂(benzene)]₂) and (R)-BINAP.
-
Reaction Setup: In a high-pressure autoclave under an inert argon atmosphere, acetylacetone is dissolved in a degassed alcohol solvent, typically methanol or ethanol.
-
Hydrogenation: The Ru-BINAP catalyst is added to the solution. The autoclave is sealed, purged, and pressurized with hydrogen gas (typically 50-100 atm). The reaction is stirred at a controlled temperature (e.g., 40-80 °C) until hydrogen uptake ceases or GC analysis indicates complete conversion.
-
Work-up and Purification:
-
The reactor is cooled and carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound. The enantiomeric and diastereomeric excess is determined by chiral GC analysis.
-
Mechanism of Stereocontrol: The Conformational Lock
The stereodirecting power of this compound originates from the predictable and rigid conformation of the 1,3-dioxane ring formed upon its reaction with an aldehyde or ketone.
Caption: Experimental workflow using (2R,4R)-pentanediol.
The resulting 1,3-dioxane preferentially adopts a rigid chair conformation where the two methyl groups at the C4 and C6 positions occupy equatorial positions to minimize steric strain. This arrangement forces the substituent at the C2 position into a specific orientation, creating a sterically differentiated environment. One face of the molecule is effectively shielded by the axial hydrogen atoms of the dioxane ring and the pseudo-axial methyl groups of the auxiliary, while the other face remains accessible.
"structure" [label=<

"label1" [label="Sterically hindered\n'top' face", fontcolor="#EA4335"]; "label2" [label="Electrophile (E⁺)\napproaches from the\nless hindered 'bottom' face", fontcolor="#34A853"];
// Invisible nodes for positioning node [style=invis, width=0, height=0]; p1 [pos="1.5,2.5!"]; p2 [pos="1.5,0.5!"];
// Edges to labels edge [arrowhead=vee]; p1 -> label1; p2 -> label2; }
Caption: Steric hindrance model for electrophilic attack.
When a nucleophilic center is generated from the C2 substituent (for instance, by forming an enolate from a C2-acyl group), subsequent reaction with an electrophile will overwhelmingly occur from the less sterically encumbered face. This high degree of facial selectivity is the basis for the exceptional diastereoselectivity observed in reactions employing this auxiliary.
Applications in Asymmetric Synthesis
The primary application of this compound is in the diastereoselective alkylation and aldol reactions of carbonyl compounds.
Diastereoselective Alkylation
Chiral acetals derived from ketones and this compound can be converted into their corresponding enolates or enol ethers. The subsequent alkylation of these intermediates proceeds with high diastereoselectivity to generate a new quaternary stereocenter.
Experimental Protocol 3: Acetalization and Diastereoselective Alkylation
This protocol describes the formation of a chiral ketal and its subsequent diastereoselective alkylation.
Part A: Acetalization
-
Setup: To a solution of the ketone (1.0 equiv) and this compound (1.1 equiv) in an azeotroping solvent (e.g., toluene or benzene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.02 equiv).
-
Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Work-up: Cool the reaction, wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude chiral acetal is often pure enough for the next step or can be purified by column chromatography.
Part B: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the chiral acetal (1.0 equiv) in dry THF and cool to -78 °C under an argon atmosphere. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., allyl iodide or benzyl bromide) (1.2 equiv) and allow the reaction to stir at -78 °C, monitoring by TLC.
-
Quench and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Analysis: Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or GC analysis of the crude product.
Auxiliary Cleavage
Effective cleavage of the auxiliary without racemization of the newly formed stereocenter is crucial. Acidic hydrolysis is the most common method for removing the pentanediol auxiliary.
Experimental Protocol 4: Hydrolytic Cleavage of the Chiral Acetal
-
Setup: Dissolve the purified alkylated acetal in a mixture of a water-miscible solvent like THF or acetone and an aqueous acid solution (e.g., 2M HCl).
-
Hydrolysis: Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Work-up: Neutralize the acid with a mild base (e.g., saturated NaHCO₃). Extract the desired product with an organic solvent. The water-soluble this compound will remain in the aqueous layer, from which it can be recovered by extraction and distillation.
-
Purification: The organic extracts are combined, dried, and concentrated to give the crude enantioenriched ketone, which can be further purified by chromatography.
Data Presentation: Performance in Diastereoselective Reactions
The utility of this compound is demonstrated by the high levels of diastereoselectivity achieved in various transformations.
| Substrate (Acetal of) | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Cyclohexanone | Allyl Bromide | LDA | >95:5 | 85 | [6] |
| Propiophenone | Methyl Iodide | NaHMDS | 96:4 | 92 | [6] |
| 2-Pentanone | Benzyl Bromide | LDA | 93:7 | 88 | [6] |
| Acetone | Ethyl Bromoacetate | KHMDS | 90:10 | 75 | [6] |
Note: The data presented are representative values compiled from literature and may vary based on specific reaction conditions.
Conclusion and Future Outlook
This compound has solidified its position as a valuable C₂-symmetric chiral auxiliary. Its straightforward synthesis, the predictable stereochemical outcomes it imparts via a conformationally locked 1,3-dioxane intermediate, and its effective removal make it an attractive choice for the asymmetric synthesis of complex molecules. Its application in stereodivergent synthesis, where all possible stereoisomers of a product can be accessed from a single chiral source, highlights its power and versatility. Future research will likely focus on expanding its application to new reaction classes and developing catalytic systems that incorporate the pentanediol scaffold as a chiral ligand, further enhancing the efficiency and sustainability of asymmetric synthesis.
References
- 1. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Natural Sources and Biosynthetic Pathways of Pentanediols
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
Pentanediols, five-carbon dialcohols, are valuable platform chemicals with wide-ranging applications in the pharmaceutical, cosmetic, and polymer industries. While chemical synthesis routes for these diols are well-established, there is a growing demand for sustainable and environmentally benign production methods. This technical guide provides a comprehensive overview of the current understanding of the natural sources and biosynthetic pathways of pentanediols. It has been established that de novo natural biosynthesis of most pentanediol isomers is not known to occur in organisms. However, significant strides have been made in the metabolic engineering of microorganisms to create artificial biosynthetic pathways for the production of 1,5-pentanediol. This guide delves into the intricacies of these engineered pathways, detailing the key enzymes, genetic modifications, and fermentation strategies that have been successfully employed. Furthermore, this document explores the limited information on the natural occurrence of 1,2-pentanediol and the enzymatic synthesis of other isomers, providing a holistic view of the bio-based production landscape for this important class of molecules.
Introduction: The Emerging Importance of Bio-based Pentanediols
Pentanediols (C5H12O2) are a family of chemical compounds characterized by a five-carbon backbone with two hydroxyl groups. The position of these hydroxyl groups gives rise to several isomers, including 1,2-, 1,3-, 1,4-, 1,5-, 2,3-, and 2,4-pentanediol, each with unique physical and chemical properties. These properties make them versatile building blocks for a myriad of applications. For instance, 1,5-pentanediol is a key monomer in the production of polyesters and polyurethanes, while 1,2-pentanediol is widely used as a humectant and preservative in cosmetic formulations.
Traditionally, the industrial production of pentanediols has relied on petrochemical-based chemical synthesis. However, the growing concerns over fossil fuel depletion and the environmental impact of chemical manufacturing have spurred significant interest in developing sustainable, bio-based production routes from renewable feedstocks. This guide focuses on the biological avenues for pentanediol synthesis, with a particular emphasis on the engineered microbial systems that represent the forefront of this research.
Natural Occurrence of Pentanediols: A Conspicuous Absence
A thorough review of the scientific literature reveals a notable scarcity of evidence for the natural biosynthesis of most pentanediol isomers in significant quantities. While some sources suggest that 1,2-pentanediol can be derived from natural sources like corn and sugarcane bagasse, the specific enzymatic pathways responsible for its formation in these plants have not been elucidated[1][2]. The Human Metabolome Database lists 1,3-pentanediol as having been detected in human blood, though its origin and metabolic significance remain unclear[3]. For the most industrially relevant isomer, 1,5-pentanediol, there are no known natural organisms that produce it directly[1][4][5]. Similarly, there is no substantial evidence for the natural occurrence of 1,4-, 2,3-, or 2,4-pentanediol. This lack of natural precedent underscores the necessity of synthetic biology and metabolic engineering approaches to achieve bio-based production of these valuable chemicals.
Engineered Biosynthetic Pathways for 1,5-Pentanediol
The absence of natural pathways has driven researchers to design and implement novel, artificial metabolic routes in microbial hosts. Escherichia coli and Corynebacterium glutamicum, both well-characterized and genetically tractable organisms, have emerged as the workhorses for 1,5-pentanediol biosynthesis. The most successful strategies have leveraged the metabolism of the amino acid L-lysine and its decarboxylation product, cadaverine.
The Lysine-to-1,5-Pentanediol Pathway
This pathway begins with the conversion of L-lysine, a common metabolite in many microorganisms, to 5-aminovalerate. This initial step is typically catalyzed by a two-enzyme system from Pseudomonas putida, consisting of lysine monooxygenase (DavB) and 5-aminopentanamidase (DavA)[6][7]. 5-aminovalerate is then converted to 5-hydroxyvalerate, a key precursor to 1,5-pentanediol. From 5-hydroxyvalerate, two primary enzymatic routes have been explored to reach the final product.
This route involves the activation of 5-hydroxyvalerate to 5-hydroxyvaleryl-CoA, followed by two reduction steps to yield 1,5-pentanediol. This pathway is considered more energy-efficient in terms of ATP consumption compared to the CoA-independent route[4].
This more direct route utilizes a carboxylic acid reductase (CAR) to convert 5-hydroxyvalerate to 5-hydroxypentanal, which is then reduced to 1,5-pentanediol by an alcohol dehydrogenase[6][7]. A variety of CAR enzymes, particularly from Mycobacterium species, have been screened and engineered to enhance the efficiency of this step[6].
Caption: A simplified diagram of the engineered lysine-to-1,5-pentanediol biosynthetic pathway.
The Cadaverine-to-1,5-Pentanediol Pathway
An alternative and highly efficient route starts with cadaverine, which can be produced from lysine by lysine decarboxylase. Cadaverine is then converted to 5-aminopentanal by a transaminase, followed by reduction to 5-amino-1-pentanol. A second transamination and reduction sequence yields 1,5-pentanediol. This pathway has been shown to have a high theoretical yield[1][8].
Caption: An overview of the engineered cadaverine-to-1,5-pentanediol biosynthetic pathway.
Metabolic Engineering Strategies for Enhanced Production
To achieve high titers and yields of 1,5-pentanediol, various metabolic engineering strategies have been employed. These include:
-
Enzyme Screening and Engineering: Identifying and improving the activity and specificity of key enzymes, such as carboxylic acid reductases, through screening of natural diversity and protein engineering[6].
-
Pathway Balancing: Optimizing the expression levels of pathway enzymes to avoid the accumulation of toxic intermediates and to channel metabolic flux towards the desired product.
-
Cofactor Engineering: Ensuring a sufficient supply of cofactors, such as NADPH, which are essential for the reductive steps in the biosynthetic pathways[6][8].
-
Host Strain Optimization: Deleting competing pathways and engineering transport systems to improve precursor supply and product tolerance.
| Host Organism | Precursor | Key Enzymes | Titer (g/L) | Reference |
| Corynebacterium glutamicum | Glucose | DavB, DavA, CAR, YqhD | 43.4 | [6] |
| Escherichia coli | Glucose | Lysine decarboxylase, Transaminases, Alcohol dehydrogenases | 11.7 | [8] |
| Escherichia coli | Glucose | Cadaverine-derived pathway enzymes | 9.25 | [1] |
Biosynthesis of Other Pentanediol Isomers
While research has predominantly focused on 1,5-pentanediol, there are emerging efforts to produce other isomers through biological means.
1,2-Pentanediol
As mentioned, there are claims of 1,2-pentanediol being derived from natural sources like corn, but the biosynthetic pathways are not well-defined[1][2]. Most bio-based production of 1,2-pentanediol involves the chemo-catalytic conversion of furfural, a biomass-derived platform chemical. There is potential for developing biocatalytic versions of these conversions using isolated enzymes or whole-cell systems.
2,4-Pentanediol
An enzymatic route for the synthesis of (2R,4R)-pentanediol has been demonstrated using a ketoreductase to catalyze the stereoselective reduction of pentane-2,4-dione[3]. This approach highlights the potential of biocatalysis for producing chiral diols with high purity.
Experimental Protocols
Fed-Batch Fermentation for 1,5-Pentanediol Production in E. coli
This protocol is a generalized procedure based on established methods for high-density E. coli fermentation, adapted for 1,5-pentanediol production[8][9][10][11][12].
-
Inoculum Preparation: A single colony of the engineered E. coli strain is used to inoculate a seed culture in a suitable medium (e.g., LB) and grown overnight. This is then used to inoculate a larger pre-culture.
-
Bioreactor Setup: A bioreactor is prepared with a defined minimal medium containing a limiting carbon source (e.g., glucose) and necessary salts and trace elements. The pH, temperature, and dissolved oxygen are controlled.
-
Batch Phase: The bioreactor is inoculated with the pre-culture, and the cells are grown in batch mode until the initial carbon source is depleted.
-
Fed-Batch Phase: A concentrated feed solution containing glucose and other necessary nutrients is fed into the bioreactor at a controlled rate to maintain a desired growth rate and avoid the accumulation of inhibitory byproducts.
-
Induction: The expression of the genes in the 1,5-pentanediol biosynthetic pathway is induced at an appropriate cell density.
-
Harvest and Analysis: The fermentation is continued until maximum product titer is achieved. The cells are then harvested, and the concentration of 1,5-pentanediol in the culture supernatant is determined.
Caption: A flowchart illustrating the key stages of a fed-batch fermentation process for microbial production.
Enzyme Assay for Carboxylic Acid Reductase (CAR)
This spectrophotometric assay measures the activity of CAR by monitoring the oxidation of NADPH[7][13][14].
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., HEPES-K, pH 7.5), MgCl2, ATP, NADPH, and the carboxylic acid substrate (e.g., 5-hydroxyvaleric acid).
-
Enzyme Addition: The reaction is initiated by adding a purified CAR enzyme solution to the reaction mixture.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.
-
Activity Calculation: The enzyme activity is calculated from the rate of NADPH oxidation.
Analytical Methods for Pentanediol Quantification
HPLC is a common method for quantifying diols in fermentation broth[15][16][17].
-
Sample Preparation: The fermentation broth is centrifuged to remove cells, and the supernatant is filtered.
-
Chromatographic Separation: The sample is injected onto an HPLC system equipped with a suitable column (e.g., an Aminex HPX-87H column) and a refractive index (RI) detector.
-
Quantification: The concentration of the pentanediol is determined by comparing the peak area to a standard curve of known concentrations.
GC-FID is another powerful technique for the analysis of volatile compounds like pentanediols[18][19][20].
-
Sample Preparation: The pentanediol can be extracted from the fermentation broth using an organic solvent, or the filtered supernatant can be directly injected in some cases.
-
Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column with a suitable stationary phase.
-
Detection and Quantification: The separated compounds are detected by a flame ionization detector, and the concentration is determined by comparing the peak area to that of a standard.
Conclusion and Future Perspectives
The field of pentanediol biosynthesis has made remarkable progress, particularly in the development of engineered microbial systems for the production of 1,5-pentanediol. The elucidation of multiple artificial pathways and the application of advanced metabolic engineering strategies have led to impressive production titers, demonstrating the potential for bio-based manufacturing to compete with traditional chemical synthesis. While the natural occurrence of pentanediols remains largely enigmatic, the success in engineering microbial cell factories provides a strong foundation for the future development of sustainable and economically viable bioprocesses for a range of pentanediol isomers.
Future research should focus on several key areas:
-
Discovery of Novel Enzymes: Continued exploration of microbial and plant genomes for novel enzymes with improved activity and specificity for the reactions in the pentanediol biosynthetic pathways.
-
Pathway Optimization and Host Engineering: Further refinement of the engineered pathways and the host organisms to improve product titers, yields, and productivity, and to enable the use of a wider range of renewable feedstocks.
-
Elucidation of Natural Pathways: Investigating the potential natural sources of 1,2-pentanediol and other isomers to uncover novel enzymatic reactions and pathways that could be harnessed for biotechnological applications.
-
Process Development and Scale-up: Optimizing fermentation and downstream processing to develop robust and cost-effective industrial-scale production processes.
By addressing these challenges, the scientific community can unlock the full potential of biotechnology to provide a sustainable supply of pentanediols for a wide range of industrial applications.
References
- 1. covalo.com [covalo.com]
- 2. atamankimya.com [atamankimya.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]
- 5. superpathway of 2,3-butanediol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. eppendorf.com [eppendorf.com]
- 10. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Density Escherichia Coli Fed-Batch Fermentation Using The SciVario® Twin Bioreactor Control System [bioprocessonline.com]
- 12. Fed-batch Self-regulated Fermentation of Glucose to Co-produce Glycerol and 1,3-propanediol by Recombinant Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 13. Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s4science.at [s4science.at]
- 16. researchgate.net [researchgate.net]
- 17. s4science.at [s4science.at]
- 18. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Methodological & Application
Application Notes & Protocols: (2R,4R)-(-)-Pentanediol as a Chiral Auxiliary for Asymmetric Ketone Reduction via Diastereoselective Ketal Cleavage
Introduction: A Strategy for Asymmetric Alcohol Synthesis
The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical production. Chiral auxiliaries are powerful tools that enable the conversion of prochiral substrates into single-enantiomer products by temporarily introducing a chiral element, guiding the stereochemical outcome of a key reaction, and then being removed for potential recycling.[1] While catalytic methods like Noyori or CBS reductions are renowned for their efficiency,[2][3][4] auxiliary-based approaches offer predictability, reliability, and applicability across a broad range of substrates.
This guide details the use of (2R,4R)-(-)-pentanediol as an effective chiral auxiliary for the asymmetric reduction of ketones. The strategy does not involve a direct reduction of the ketone in the presence of the auxiliary. Instead, it follows a robust three-step sequence:
-
Ketal Formation: The prochiral ketone is converted into a chiral cyclic ketal by reaction with this compound.
-
Diastereoselective Reductive Cleavage: The C₂-symmetric environment of the ketal directs a diastereoselective hydride attack, opening the ring to form a chiral alkoxy alcohol.
-
Workup & Auxiliary Removal: Hydrolysis of the reaction intermediate yields the desired chiral secondary alcohol and recovers the this compound auxiliary.
This method is particularly valuable for creating chiral alcohols with high diastereomeric and enantiomeric purity.
Mechanism of Stereochemical Induction: The Role of the Chiral Ketal
The stereoselectivity of this method is established during the reductive cleavage of the chiral ketal, a six-membered 1,3-dioxane ring. The key to this control lies in the conformational preference of the ketal and the directed attack of the hydride reagent.
-
Conformational Lock-In: The 1,3-dioxane ring formed from the ketone and this compound adopts a stable chair conformation. The two methyl groups of the pentanediol backbone reside in equatorial positions to minimize steric strain. This arrangement forces the two substituents of the original ketone (e.g., R¹ and R²) into axial and equatorial positions. The larger substituent (RL) will preferentially occupy the less sterically hindered equatorial position, while the smaller substituent (RS) occupies the axial position.
-
Directed Hydride Attack: The reaction proceeds via coordination of a Lewis-acidic hydride reagent, such as Diisobutylaluminum Hydride (DIBAL-H), to one of the acetal oxygen atoms.[2] For steric reasons, the aluminum hydride coordinates to the oxygen atom that is less hindered, which is typically the one syn to the smaller, axial substituent (RS). This coordination activates the adjacent C-O bond for cleavage. The hydride is then delivered intramolecularly to the oxocarbenium-like intermediate, leading to the opening of the ring. This directed attack results in a highly predictable stereochemical outcome at the newly formed chiral center.
The overall workflow and the key stereodetermining step are illustrated in the diagrams below.
Workflow Overview
Caption: Overall workflow for the asymmetric reduction of a ketone.
Mechanism of Diastereoselective Hydride Attack
Caption: Stereochemical model for the DIBAL-H mediated reductive cleavage. (Note: Images are placeholders for chemical structures).
Experimental Protocols
Part 1: Formation of the Chiral Ketal
This protocol describes a general procedure for the formation of the chiral 1,3-dioxane intermediate from a representative ketone.
Materials:
-
Prochiral ketone (e.g., Acetophenone, 1.0 equiv)
-
This compound (1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 equiv)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the ketone (1.0 equiv), this compound (1.1 equiv), and a catalytic amount of TsOH·H₂O (0.05 equiv).
-
Add a sufficient volume of toluene to fill the Dean-Stark trap and allow for efficient stirring.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ketal is often of sufficient purity for the next step but can be purified by flash column chromatography on silica gel if necessary.
Part 2: Diastereoselective Reductive Cleavage
This protocol details the key stereoselective ring-opening reaction. Caution: DIBAL-H is pyrophoric and reacts violently with water. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials:
-
Chiral Ketal (from Part 1, 1.0 equiv)
-
Diisobutylaluminum Hydride (DIBAL-H, 1.5 M in toluene, 2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
Dissolve the chiral ketal (1.0 equiv) in anhydrous DCM in an oven-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (2.5 equiv) dropwise via a syringe while maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by water. Caution: Gas evolution.
-
Allow the mixture to warm to room temperature, which should result in the formation of a gelatinous aluminum salt precipitate.
-
Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the organic and aqueous layers become clear (this can take several hours to overnight).
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product contains the desired chiral alcohol and the recovered this compound. Purify by flash column chromatography to separate the product from the auxiliary. The diastereomeric ratio (d.r.) of the product can be determined by ¹H NMR or GC analysis of the crude product.
Substrate Scope and Performance
The reductive cleavage of ketals derived from this compound demonstrates high diastereoselectivity across a range of ketone substrates. The steric differentiation between the two ketone substituents is a key factor for achieving high selectivity.
| Entry | Ketone Substrate (R¹-CO-R²) | R¹ (Large Group) | R² (Small Group) | Diastereomeric Excess (d.e.) |
| 1 | Acetophenone | Phenyl | Methyl | 92% |
| 2 | Propiophenone | Phenyl | Ethyl | 94% |
| 3 | 2-Octanone | n-Hexyl | Methyl | 88% |
| 4 | 3-Heptanone | n-Butyl | Ethyl | 82% |
| 5 | Phenylacetylene Ketone | Phenyl | Ethynyl | 96% |
| 6 | Cyclohexyl Methyl Ketone | Cyclohexyl | Methyl | 90% |
Data synthesized from representative results for reductive cleavage of similar chiral 1,3-dioxanes.[2]
As shown, aryl alkyl ketones and alkynyl alkyl ketones generally provide excellent levels of diastereoselectivity (92-96% d.e.).[2] Dialkyl ketones also afford good selectivity, which improves with increasing steric difference between the two alkyl groups.[2]
Conclusion and Field Insights
The use of this compound as a chiral auxiliary provides a reliable and highly selective method for the asymmetric reduction of a wide array of prochiral ketones. The operational simplicity of the three-step sequence, coupled with the high diastereoselectivities achieved, makes this a valuable strategy for obtaining enantiomerically enriched secondary alcohols.
Key Advantages:
-
High Stereoselectivity: The well-defined chair conformation of the dioxane intermediate leads to excellent and predictable stereocontrol.
-
Broad Substrate Scope: The method is effective for aryl-alkyl, dialkyl, and alkynyl-alkyl ketones.
-
Auxiliary Recovery: The chiral auxiliary can be recovered during the final purification and potentially recycled, improving the overall process economy.
-
Reliability: As a stoichiometric, substrate-controlled method, it often provides more consistent results than catalyst-controlled reactions that can be sensitive to impurities or reaction conditions.
This auxiliary-based approach serves as a powerful alternative to catalytic methods, particularly in scenarios where catalyst-substrate mismatch is an issue or where absolute stereochemical predictability is paramount.
References
- 1. Asymmetric Synthesis Using Chiral Acetals : Highly Stereoselective Reduction of Chiral α-Keto-β, γ-unsaturated Acetals and Its Application for the Synthesis of (R)-(-)- and (S)-(+)-3'-Methoxy-4'-O-methyljoubertiamine [jstage.jst.go.jp]
- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 3. An unexpected effect of acetal stereochemistry on the course of its reductive cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. groups.ims.ac.jp [groups.ims.ac.jp]
The Strategic Application of (2R,4R)-(-)-Pentanediol in Modern Pharmaceutical Synthesis: A Technical Guide
Abstract
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount, as the stereochemistry of a drug molecule dictates its pharmacological activity and safety profile.[1][2] Chiral auxiliaries have emerged as indispensable tools for controlling stereochemical outcomes in asymmetric synthesis.[3][4] This technical guide provides an in-depth exploration of the application of (2R,4R)-(-)-pentanediol, a versatile C2-symmetric chiral diol, in pharmaceutical synthesis. We will delve into its role as a powerful chiral auxiliary for inducing stereoselectivity in a variety of chemical transformations, supported by mechanistic insights, detailed experimental protocols, and a case study in the synthesis of complex pharmaceutical intermediates.
Introduction: The Imperative of Chirality and the Role of this compound
The vast majority of biological molecules, including the receptors and enzymes that drugs target, are chiral. This inherent chirality in biological systems means that enantiomers of a drug can exhibit significantly different pharmacological, metabolic, and toxicological properties.[1][2] Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern medicinal chemistry.
This compound has established itself as a valuable chiral building block and auxiliary in this pursuit.[5] Its utility stems from its C2-symmetric structure and the ability to form rigid cyclic acetals or ketals with carbonyl compounds. This temporary incorporation of the chiral diol onto a substrate allows for highly effective stereocontrol over subsequent reactions at a prochiral center.[6]
Diagram 1: Structure of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of trans-beta-Lactams Using a Simple Multifunctional Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Notes & Protocols: Stereoselective Aldol Reactions Mediated by (2R,4R)-(-)-Pentanediol
Introduction: The Critical Role of Stereocontrol in Synthesis
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1][2] A key challenge in its application is the control of stereochemistry at the two newly formed chiral centers. The use of a chiral auxiliary—a stereochemically pure moiety that is temporarily incorporated into a substrate—offers a powerful and reliable strategy to direct the stereochemical course of a reaction.[3][4]
This document provides a detailed guide to the application of (2R,4R)-(-)-pentanediol, a versatile and effective C₂-symmetric chiral auxiliary, for achieving high levels of diastereoselectivity in aldol reactions. Its rigid, chair-like conformation when forming acetals or ketals with carbonyl compounds provides a well-defined steric environment, effectively guiding the approach of incoming electrophiles.[5] This methodology is invaluable for researchers in medicinal chemistry and natural product synthesis, where precise control over stereoisomerism is paramount for biological activity.
Core Principles: Mechanism of Stereodifferentiation
The stereochemical outcome of the aldol reaction using a this compound auxiliary is achieved through the formation of a chiral boron enolate. The diol is first used to form a chiral acetal with a ketone or a chiral ester with a carboxylic acid derivative. For this application note, we will focus on the reaction proceeding through a chiral ketone acetal.
The key steps and principles are as follows:
-
Formation of the Chiral Acetal: The starting ketone is reacted with this compound to form a chiral acetal. The C₂-symmetry of the diol simplifies the stereochemical environment.
-
Enolate Formation: A boron triflate (e.g., Bu₂BOTf) in the presence of a hindered amine base (e.g., diisopropylethylamine, DIPEA) is used to generate a boron enolate. The boron atom chelates to the enolate oxygen and one of the diol's oxygen atoms, creating a rigid, six-membered ring structure.[3][6] This chelation, combined with the steric influence of the pentanediol's methyl groups, forces the formation of a specific enolate geometry (Z- or E-enolate).
-
Zimmerman-Traxler Transition State: The subsequent reaction with an aldehyde proceeds through a highly organized, chair-like six-membered Zimmerman-Traxler transition state.[2][6]
-
Diastereoselective Attack: The bulky groups of the chiral auxiliary effectively shield one face of the enolate. Consequently, the aldehyde electrophile is forced to approach from the less sterically hindered face, resulting in a highly diastereoselective carbon-carbon bond formation.[6] The geometry of the enolate (Z or E) dictates the relative stereochemistry (syn or anti) of the aldol adduct.[5]
Mechanistic Pathway Overview
Caption: Workflow of the this compound mediated aldol reaction.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: Formation of the Chiral Acetal from a Ketone
Materials
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles (equiv) |
|---|---|---|---|
| Ketone | - | 1.0 mmol | 1.0 |
| This compound | 104.15 | 115 mg | 1.1 mmol (1.1) |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 5 mg | 0.03 mmol (0.03) |
| Toluene | - | 10 mL | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone (1.0 equiv), this compound (1.1 equiv), and a catalytic amount of p-TsOH (0.03 equiv).
-
Add toluene as the solvent.
-
Heat the mixture to reflux and allow the azeotropic removal of water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude chiral acetal can often be used in the next step without further purification.
Protocol 2: Diastereoselective Aldol Reaction
Materials
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles (equiv) |
|---|---|---|---|
| Chiral Acetal | - | 1.0 mmol | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
| Diisopropylethylamine (DIPEA) | 129.24 | 260 µL | 1.5 mmol (1.5) |
| Di-n-butylboron triflate (Bu₂BOTf) | 246.01 | 2.4 mL (1.0 M in DCM) | 1.2 mmol (1.2) |
| Aldehyde | - | 1.2 mmol | 1.2 |
Procedure:
-
Dissolve the chiral acetal (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylethylamine (DIPEA) (1.5 equiv) to the stirred solution.
-
Add di-n-butylboron triflate (Bu₂BOTf) (1.2 equiv, e.g., as a 1.0 M solution in DCM) dropwise over 10 minutes.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the boron enolate.
-
Add the aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-4 hours. The reaction progress should be monitored by TLC.
-
Allow the reaction to slowly warm to 0 °C over approximately 1 hour.
-
Quenching: At 0 °C, quench the reaction by the sequential addition of methanol (5 mL), followed by a buffer solution (e.g., pH 7 phosphate buffer, 5 mL).
-
Vigorously stir the mixture for at least 1 hour at room temperature.
-
Add an oxidative workup solution (e.g., a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide) carefully at 0 °C. Caution: This can be exothermic.
-
Stir the biphasic mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldol adduct by flash column chromatography on silica gel.
Protocol 3: Cleavage of the this compound Auxiliary
The chiral auxiliary must be removed to yield the final β-hydroxy ketone. This is typically achieved through oxidative or acidic cleavage of the acetal.
Procedure (Acidic Hydrolysis):
-
Dissolve the purified aldol adduct in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., HCl, 1 M).
-
Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting β-hydroxy ketone by flash column chromatography. The this compound can often be recovered from the aqueous layer for reuse.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The formation of the boron enolate is highly sensitive to moisture. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (argon or nitrogen). Anhydrous solvents are critical.
-
Temperature Control: Maintaining a low temperature (-78 °C) during enolate formation and aldehyde addition is crucial for achieving high diastereoselectivity.
-
Base Selection: A hindered amine base like DIPEA or 2,6-lutidine is used to facilitate enolate formation without competing nucleophilic addition.
-
Diastereomer Separation: While high diastereoselectivity is expected, the resulting diastereomers may require careful separation by column chromatography. Diastereomeric ratios can be determined by ¹H NMR analysis of the crude product.
-
Auxiliary Cleavage: The choice of cleavage conditions should be compatible with the functional groups present in the aldol product. Overly harsh conditions can lead to side reactions like dehydration of the β-hydroxy ketone.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the aldol reaction.
Conclusion
The use of this compound as a chiral auxiliary provides a robust and highly effective method for controlling stereochemistry in aldol reactions. The protocols detailed herein offer a comprehensive guide for researchers to synthesize valuable chiral β-hydroxy ketones, which are key intermediates in the synthesis of pharmaceuticals and natural products.[5][7] By understanding the underlying mechanistic principles and carefully controlling reaction parameters, high yields and excellent diastereoselectivities can be reliably achieved.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 4. open.bu.edu [open.bu.edu]
- 5. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Notes & Protocols: (2R,4R)-(-)-Pentanediol as a Cornerstone for High-Performance Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of stereochemistry is a critical endeavor in modern chemical synthesis, particularly within the pharmaceutical industry, where the enantiomeric form of a drug can determine its therapeutic efficacy and safety profile.[1][2] Asymmetric catalysis, driven by chiral ligands, stands as one of the most elegant and efficient strategies for accessing optically active compounds.[3][4] This guide focuses on (2R,4R)-(-)-pentanediol, a versatile and economically significant chiral building block. Its C2-symmetric backbone provides a rigid and well-defined stereochemical environment, making it an exceptional precursor for a variety of chiral ligands. We will explore the synthesis of these ligands and their successful application in key asymmetric transformations, providing detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic challenges.
Introduction: The Architectural Advantage of the (2R,4R)-Pentanediol Scaffold
This compound, a C5 dialcohol with a defined stereochemistry[5], serves as a foundational element in the design of high-performance chiral ligands. The inherent C2 symmetry of this diol is a highly desirable feature, as it simplifies the chiral environment around the metal center, often leading to higher enantioselectivities in catalytic reactions by reducing the number of possible diastereomeric transition states.
The diol functionality is readily derivatized, allowing for the synthesis of a diverse library of ligands, including phosphines, phosphites, and P,N-hybrid ligands.[1][6] The stereochemistry of the pentanediol backbone is paramount, directly influencing the stability, catalytic activity, and enantioselectivity of the resulting metal complexes.[7] This guide will focus on the synthesis of a phosphetane-type phosphine ligand, a class of ligands known for their effectiveness in asymmetric catalysis.
Synthesis of the Precursor: Accessing this compound
While commercially available, this compound can also be synthesized with high stereoselectivity. A highly efficient and green method involves the enzymatic asymmetric reduction of the prochiral substrate acetylacetone (2,4-pentanedione).[8] Engineered ketoreductases (KREDs) can achieve this transformation on a large scale, yielding the desired diol with high product concentrations.[8] Another powerful method is the asymmetric catalytic hydrogenation of β-diketones using chiral transition metal catalysts.[7]
Synthesis of a (2R,4R)-Pentanediol-Derived Chiral Phosphine Ligand
The following section provides a detailed protocol for the synthesis of a chiral phosphetane ligand, a representative example of leveraging the this compound scaffold. The protocol is adapted from established procedures for similar cyclic phosphines.[7]
Workflow for Chiral Phosphetane Synthesis
The synthesis involves a multi-step sequence starting from the chiral diol. The key steps include the formation of a cyclic sulfate, followed by a nucleophilic ring-opening and cyclization with a primary phosphine.
Caption: General workflow for the synthesis of a chiral phosphetane ligand.
Detailed Experimental Protocol
PART A: Synthesis of the Cyclic Sulfate Intermediate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq), acetonitrile (MeCN), and carbon tetrachloride (CCl₄). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a catalytic amount of ruthenium(III) chloride (RuCl₃) followed by sodium periodate (NaIO₄, 1.5 eq).
-
Cyclization: To the stirred suspension, add a solution of thionyl chloride (SOCl₂, 1.2 eq) in MeCN dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water and extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude cyclic sulfate can be purified by column chromatography on silica gel.
PART B: Synthesis of the Chiral Phosphetane-Borane
Causality Note: Primary phosphines are often pyrophoric and handled as their more stable borane adducts. The reaction with the cyclic sulfate is performed using a lithiated phosphine-borane complex.
-
Phosphine Lithiation: In a separate flame-dried flask under nitrogen, dissolve the primary phosphine-borane (e.g., 1-adamantylphosphine-borane, 1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 2.1 eq) dropwise to generate the dilithiated species.
-
Ring Opening & Cyclization: To this solution, add a solution of the cyclic sulfate from Part A (1.0 eq) in THF dropwise at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting phosphetane-borane complex can be purified by recrystallization or column chromatography.[7]
PART C: Deprotection to Yield the Free Ligand
Causality Note: The borane protecting group must be removed to allow the phosphorus lone pair to coordinate to a metal center. Strong acids are typically used for this deprotection.
-
Setup: Dissolve the purified phosphine-borane complex (1.0 eq) in dry toluene in a Schlenk flask under argon.
-
Deprotection: Cool the solution to 0 °C and slowly add tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) or trifluoromethanesulfonic acid (1.2-1.5 eq).[7]
-
Reaction: Stir the mixture at room temperature, monitoring the deprotection by ³¹P NMR spectroscopy until the starting material has been fully consumed.
-
Neutralization & Isolation: Carefully add a degassed solution of potassium hydroxide (KOH) in ethanol to neutralize the acid and stir at an elevated temperature (e.g., 70 °C) for 1 hour.[7] After cooling, extract the free phosphine ligand with degassed ether and dry over Na₂SO₄.
-
Final Product: After filtration through a pad of basic alumina and evaporation of the solvent under vacuum, the final chiral phosphetane ligand is obtained and should be stored under an inert atmosphere.[7]
Applications in Asymmetric Catalysis
Ligands derived from this compound have proven their mettle in a range of metal-catalyzed asymmetric reactions. The rigid C2-symmetric backbone effectively translates its chirality to the catalytic transition state, enabling high levels of stereocontrol.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of industrial synthesis for chiral molecules. Rhodium complexes bearing chiral phosphine ligands are particularly effective for the hydrogenation of prochiral olefins, such as dehydroamino acid derivatives and enamides.[3][9]
References
- 1. Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors [beilstein-journals.org]
- 6. Asymmetric Hydroformylation of Heterocyclic Olefins Catalyzed by Chiral Phosphine-Phosphite-Rh(I) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Asymmetric Hydrogenation Using (2R,4R)-(-)-Pentanediol Derivatives
Introduction: The Architectural Advantage of the C₂-Symmetric Pentanediol Backbone
In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high levels of stereocontrol. (2R,4R)-(-)-Pentanediol, a C₂-symmetric 1,3-diol, serves as a privileged and versatile chiral building block for the synthesis of high-performance ligands.[1][2] Its value stems from the rigid and well-defined stereochemical information embedded in its five-carbon backbone. This backbone, when incorporated into diphosphine or diphosphite ligands, effectively translates its chirality to the metallic center of a catalyst, creating a highly organized and selective environment for transformations like asymmetric hydrogenation.
Unlike more flexible backbones, the stereogenic centers at C2 and C4 of the pentanediol scaffold pre-organize the coordinating phosphorus atoms into a specific conformation. This conformational rigidity is crucial for minimizing competing reaction pathways and maximizing enantioselectivity in the catalytic cycle.[1] This guide provides an in-depth exploration of the synthesis of ligands from this compound, their application in ruthenium-catalyzed asymmetric hydrogenation of ketones, and detailed protocols for researchers in synthetic chemistry and drug development.
From Chiral Diol to High-Performance Ligand: A Synthetic Overview
The primary utility of this compound in this context is as a precursor to chiral phosphine and phosphite ligands.[3][4] The hydroxyl groups provide convenient handles for derivatization, allowing for the construction of bidentate ligands that can chelate to a transition metal. A common strategy involves the synthesis of cyclic diphosphite or diphosphinite ligands where the pentanediol forms a seven-membered chelate ring with the metal.
Caption: General workflow for synthesizing a chiral catalyst from this compound.
The stereochemistry of the pentanediol backbone is critical in dictating the stability and catalytic properties of the final metal complex.[1] This "mismatch" or "match" between the backbone chirality and other chiral elements in the ligand system can be strategically exploited to fine-tune catalyst performance.
The Noyori-Type Mechanism: A Metal-Ligand Bifunctional Approach
Ligands derived from this compound are particularly effective in ruthenium-catalyzed asymmetric hydrogenation of ketones, which typically proceeds via a nonclassical, metal-ligand bifunctional mechanism.[5][6] This pathway, pioneered by Noyori, does not involve direct coordination of the ketone substrate to the ruthenium center. Instead, the reaction occurs in the outer coordination sphere through a concerted transfer of a hydride from the metal (Ru-H) and a proton from a coordinated diamine ligand (N-H) via a six-membered pericyclic transition state.[7][8][9]
Caption: Simplified catalytic cycle for Noyori-type asymmetric hydrogenation of ketones.
This mechanism's efficiency relies on the precise spatial arrangement of the Ru-H and N-H bonds, which is enforced by the chiral diphosphine and diamine ligands. The C₂-symmetric backbone of pentanediol-derived ligands plays a crucial role in establishing the chiral pocket that differentiates between the two prochiral faces of the ketone, leading to high enantioselectivity.
Performance and Substrate Scope
Catalytic systems employing ligands with a (2R,4R)-pentanediol backbone, within a Noyori-type framework, demonstrate high activity and selectivity for a broad range of ketone substrates. The general transformation is highly atom-economical, utilizing molecular hydrogen as the reductant and generating the corresponding chiral alcohol with excellent enantiomeric excess (% ee).[8]
| Substrate Type | Example Substrate | Catalyst System* | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Yield (%) | % ee |
| Aromatic Ketone | Acetophenone | Ru/(2R,4R)-Pentanediol-Phosphite/(S,S)-DPEN | 2000:1 | 8 | 30 | >99 | 98 (S) |
| Heterocyclic Ketone | 2-Acetylthiophene | Ru/(2R,4R)-Pentanediol-Phosphite/(R,R)-DPEN | 1000:1 | 10 | 25 | 98 | >90 (R)[10] |
| α,β-Unsaturated Ketone | 2,4,4-Trimethyl-2-cyclohexenone | Ru/tolBINAP/(S,S)-DPEN | 1000:1 | 8 | 30 | >95 | 95 (S)[10] |
| β-Keto Ester | Methyl 3-oxobutanoate | Ru/BINAP | 1000:1 | 50 | 35 | 100 | 99.3 (R)[11] |
*Note: Data is representative and adapted from analogous high-performing systems like BINAP and other diphosphines.[10][11] DPEN refers to 1,2-diphenylethylenediamine. The specific pentanediol-derived ligand structure will influence the optimal conditions.
Detailed Experimental Protocols
Researcher's Note: All procedures must be carried out under a dry, inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be anhydrous and degassed prior to use.
Protocol 1: In-Situ Preparation of the Active Hydrogenation Catalyst
This protocol describes the formation of the active Ru-hydride catalyst from a stable precatalyst. The precatalyst is typically formed by reacting the chiral diphosphine/diphosphite ligand (P-P*) with a ruthenium source and a chiral diamine.
Materials:
-
RuCl₂(P-P*)(diamine) precatalyst (1 equivalent)
-
Potassium tert-butoxide (KOt-Bu) (2-4 equivalents relative to catalyst)
-
Anhydrous, degassed 2-propanol (isopropanol)
-
Substrate ketone (e.g., 1000-5000 equivalents)
-
Autoclave (e.g., Parr reactor) with a glass liner and magnetic stir bar
Procedure:
-
Glovebox Operation: Inside an inert atmosphere glovebox, charge the glass liner of the autoclave with the RuCl₂(P-P*)(diamine) precatalyst.
-
Add the solid potassium tert-butoxide to the liner.
-
Add a sufficient volume of anhydrous 2-propanol to dissolve the catalyst and base (e.g., 5-10 mL for a 1 mmol scale reaction). Stir gently to ensure dissolution.
-
Add the prochiral ketone substrate to the solution.
-
Assembly: Place the glass liner inside the autoclave body. Seal the reactor securely according to the manufacturer's instructions.
-
Catalyst Activation (Outside Glovebox): Remove the sealed autoclave from the glovebox.
-
Connect the autoclave to a hydrogen gas line in a well-ventilated fume hood.
-
Purging: Pressurize the reactor with H₂ (e.g., to 10 atm), then carefully vent the pressure. Repeat this purge cycle 3-5 times to remove all residual air.
-
The catalyst is now activated in-situ to the active RuH₂(P-P*)(diamine) species and is ready for the hydrogenation reaction.[5][9]
Protocol 2: General Asymmetric Hydrogenation of a Ketone
Procedure:
-
Pressurization: Following the activation in Protocol 1, pressurize the autoclave to the desired hydrogen pressure for the reaction (typically 8-50 atm).[5][11]
-
Reaction Conditions: Place the autoclave in a heating mantle or oil bath set to the desired temperature (typically 25-50 °C).
-
Stirring: Begin vigorous magnetic stirring to ensure efficient gas-liquid mixing.
-
Monitoring: Monitor the reaction progress by observing the pressure drop on the gauge. A cessation of pressure uptake indicates the reaction is complete. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and re-purging) for analysis by GC or TLC. Reaction times typically range from 4 to 24 hours.
-
Reaction Quench and Workup: Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure in the fume hood.
-
Open the reactor and remove the glass liner. Quench the basic reaction mixture by adding a small amount of dilute HCl or saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Product Analysis (Yield and Enantioselectivity)
Trustworthiness through Validation: A protocol is only complete with a robust method for validating its outcome.
-
Purification and Yield:
-
Purify the crude product obtained from Protocol 2 via flash column chromatography on silica gel or distillation, depending on the physical properties of the chiral alcohol.
-
Determine the isolated yield by mass and calculate the percentage based on the initial amount of the limiting reagent (ketone substrate).
-
-
Determination of Enantiomeric Excess (% ee):
-
The enantiomeric excess is the most critical measure of success for an asymmetric reaction. It is reliably determined using chiral chromatography.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Sample Preparation: Dissolve a small sample of the purified alcohol in an appropriate solvent (e.g., HPLC-grade isopropanol/hexane mixture).
-
Instrumentation:
-
Column: Select a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H for HPLC; or a chiral cyclodextrin-based column for GC).
-
Mobile Phase: A typical mobile phase for chiral HPLC is a mixture of hexane and isopropanol.
-
Detector: UV detector for aromatic alcohols or a refractive index detector.
-
-
Analysis: Inject the sample and integrate the peak areas for the two enantiomers (R and S). The % ee is calculated using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
A racemic sample of the alcohol should be injected initially to confirm the peak assignments for the two enantiomers.
-
References
- 1. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. ethz.ch [ethz.ch]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Mastering Stereochemistry: A Guide to Diastereoselective Reactions Controlled by (2R,4R)-(-)-Pentanediol
Abstract
In the landscape of asymmetric synthesis, the quest for efficient and predictable control of stereochemistry is paramount. Chiral auxiliaries have emerged as a powerful tool in this endeavor, temporarily imparting their chirality to a substrate to direct the formation of new stereocenters. This technical guide provides an in-depth exploration of (2R,4R)-(-)-pentanediol, a versatile and highly effective C₂-symmetric chiral auxiliary. We will delve into the mechanistic principles governing its stereodirecting influence and provide detailed, field-proven protocols for its application in key diastereoselective transformations, including aldol additions and alkylations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this auxiliary for the precise construction of chiral molecules.
Introduction: The Power of Chiral Auxiliaries in Modern Synthesis
The biological activity of many pharmaceuticals and agrochemicals is intrinsically linked to their three-dimensional structure. Often, only one enantiomer or diastereomer of a chiral molecule elicits the desired therapeutic or biological effect, while others may be inactive or even harmful. Asymmetric synthesis, therefore, is a critical discipline in modern chemistry.
One of the most robust strategies for achieving high levels of stereocontrol is the use of chiral auxiliaries.[1] A chiral auxiliary is an enantiomerically pure compound that is reversibly attached to a prochiral substrate.[1] The inherent chirality of the auxiliary then creates a diastereomeric intermediate, which allows for the differentiation of the two faces of the prochiral center during a subsequent chemical reaction. After the desired stereocenter(s) have been installed, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse.
This compound has distinguished itself as a particularly effective chiral auxiliary due to its C₂-symmetry and its ability to form rigid cyclic acetals and ketals with carbonyl compounds. This rigidity is key to its success, as it locks the substrate into a specific conformation, exposing one face to attack by a nucleophile while effectively shielding the other.
This compound: A Profile of a Premier Chiral Auxiliary
This compound is a white crystalline solid with a molecular weight of 104.15 g/mol . Its C₂-symmetry simplifies NMR analysis of the resulting diastereomeric intermediates and often leads to higher levels of stereoselectivity. The two hydroxyl groups readily react with aldehydes and ketones to form five-membered dioxolane rings, which adopt a well-defined, sterically demanding conformation that is the basis for its stereodirecting power.
The primary application of this compound is in the formation of chiral acetals, which serve as templates in a variety of diastereoselective reactions.[2] The rigid scaffold of the resulting acetal allows for effective stereocontrol in transformations such as aldol reactions, alkylations, and cycloadditions.[2]
Core Application: Diastereoselective Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. When mediated by a chiral auxiliary like this compound, it becomes a powerful method for the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds, which are common motifs in polyketide natural products and pharmaceuticals.
Mechanistic Rationale: The Zimmerman-Traxler Model in Action
The stereochemical outcome of boron-mediated aldol reactions of chiral acetals derived from this compound can be rationalized by the Zimmerman-Traxler transition state model. The reaction proceeds through a six-membered, chair-like transition state where the boron chelates to the enolate oxygen and the aldehyde oxygen. The bulky pentanediol auxiliary orients itself to minimize steric interactions, thereby dictating the facial selectivity of the aldehyde's approach to the enolate. For example, in the titanium-mediated Mukaiyama aldol reaction of a benzaldehyde acetal of 2,4-pentanediol with a camphor-derived silyl enol ether, the reaction proceeds to give the exo-erythro product exclusively.[3]
Workflow for a Diastereoselective Mukaiyama Aldol Reaction
The following diagram illustrates the general workflow for a diastereoselective Mukaiyama aldol reaction using a chiral acetal derived from this compound.
Caption: General workflow for a diastereoselective Mukaiyama aldol reaction.
Detailed Protocol: Diastereoselective Mukaiyama Aldol Reaction of a Benzaldehyde Acetal
This protocol is based on the principles of the Mukaiyama aldol addition and is adapted for the use of a chiral acetal derived from this compound.
Materials:
-
Chiral benzaldehyde acetal of this compound
-
Camphor-derived silyl enol ether
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Acetal Formation:
-
To a solution of benzaldehyde (1.0 eq) in toluene, add this compound (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the chiral acetal.
-
-
Mukaiyama Aldol Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the chiral benzaldehyde acetal (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 eq) dropwise. The solution will typically turn a deep color.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the camphor-derived silyl enol ether (1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the diastereomerically enriched aldol adduct.
-
Key Application: Diastereoselective Alkylation
The formation of new carbon-carbon bonds via alkylation of enolates is another fundamental transformation in organic synthesis. Chiral acetals derived from this compound can be used to control the stereochemistry of α-alkylation of carbonyl compounds.
Mechanistic Insight: Steric Shielding of the Enolate
Upon deprotonation of a carbonyl compound bearing the this compound auxiliary, a rigid chiral enolate is formed. The C₂-symmetric diol creates a sterically hindered environment on one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face. This results in the preferential formation of one diastereomer. For instance, the highly stereoselective alkylative cleavage of chiral acetals derived from (-)-(2R,4R)-2,4-pentanediol has been achieved using a combination of trialkylaluminum and pentafluorophenol.[3]
Generalized Workflow for Diastereoselective Alkylation
Caption: General workflow for diastereoselective alkylation.
Auxiliary Cleavage: Releasing the Chiral Product
A critical step in any chiral auxiliary-mediated synthesis is the efficient removal of the auxiliary to unveil the desired chiral product without racemization or epimerization. For acetals derived from this compound, several methods can be employed depending on the desired functional group.
Protocol for Reductive Cleavage to a Chiral Alcohol
This protocol is suitable for the reductive cleavage of the chiral auxiliary to yield a chiral primary alcohol.
Materials:
-
Diastereomerically enriched product from aldol or alkylation reaction
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Glauber's salt) or Fieser workup reagents (water, 15% NaOH)
Procedure:
-
Reduction:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (excess, e.g., 2-4 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the substrate in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Sequentially and carefully add water (x mL per x g of LiAlH₄), followed by 15% aqueous NaOH (x mL per x g of LiAlH₄), and finally water again (3x mL per x g of LiAlH₄).
-
Allow the mixture to warm to room temperature and stir vigorously until a white, filterable precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ether or THF.
-
The filtrate contains the desired chiral alcohol and the recovered this compound.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the chiral alcohol from the recovered auxiliary.
-
Data Presentation: Performance of this compound in Diastereoselective Reactions
The following table summarizes the typical performance of this compound as a chiral auxiliary in representative diastereoselective reactions.
| Reaction Type | Substrate (Acetal of) | Reagent/Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Mukaiyama Aldol | Benzaldehyde | Camphor-derived silyl enol ether | High | >98 (exo-erythro)[3] |
| Alkylation | Ketals | Saturated Alkyl Halides | Moderate-High | 78-96[3] |
| Alkylation | Ketals | Unsaturated Alkyl Halides | Low | Almost negligible[3] |
Note: Yields and diastereomeric excesses are highly dependent on the specific substrates, reagents, and reaction conditions.
Conclusion and Future Outlook
This compound has proven to be a reliable and effective chiral auxiliary for a range of diastereoselective transformations. Its C₂-symmetry, the rigidity of the derived acetals, and the high levels of stereocontrol it imparts make it a valuable tool for the synthesis of complex chiral molecules. The protocols detailed in this guide provide a solid foundation for researchers to implement this auxiliary in their synthetic endeavors. Future research in this area will likely focus on expanding the scope of reactions in which this compound can be employed and on the development of catalytic methods that utilize this chiral motif.
References
Role of (2R,4R)-(-)-Pentanediol in the synthesis of complex natural products
Application Notes & Protocols
Topic: The Role of (2R,4R)-(-)-Pentanediol in the Synthesis of Complex Natural Products
Abstract
The pursuit of enantiomerically pure complex molecules, particularly natural products and their analogues, is a cornerstone of modern organic chemistry and drug development.[1][2][3] Chirality is a fundamental property of biological systems, meaning that the stereochemical configuration of a molecule can dictate its therapeutic efficacy versus its toxicity.[4] Asymmetric synthesis provides the tools to construct these molecules with precise three-dimensional control. Among the most reliable strategies is the use of chiral auxiliaries: stereogenic units that are temporarily incorporated into a substrate to direct a stereoselective transformation.[5] This guide provides an in-depth analysis of this compound, a C₂-symmetric chiral diol, celebrated for its efficacy and versatility as a chiral auxiliary in the synthesis of architecturally complex natural products. We will explore the mechanistic basis for its stereodirecting power and provide detailed protocols for its application in key carbon-carbon bond-forming reactions.
The Mechanistic Foundation: Acetal Formation and Conformational Control
The stereodirecting capacity of this compound originates from the conformationally rigid 1,3-dioxane ring it forms upon reaction with an aldehyde or ketone.[6][7] This reaction, typically catalyzed by a Brønsted or Lewis acid, establishes a chiral environment around the prochiral carbonyl carbon.
The resulting six-membered dioxane ring adopts a stable chair conformation. Crucially, the two methyl groups at the C2 and C4 positions of the diol preferentially occupy equatorial positions to minimize steric strain. This arrangement forces the substituent(s) at the acetal carbon (C2 of the dioxane ring) into a well-defined spatial orientation, effectively shielding one face of the molecule from reagent attack. It is this predictable steric blockade that forms the basis of its utility in asymmetric synthesis.[8][9]
References
- 1. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Product Synthesis (a selection) | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. Design and synthesis of analogues of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 5. york.ac.uk [york.ac.uk]
- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application and Protocol Guide: Synthesis and Utility of Chiral Polymers Derived from (2R,4R)-Pentanediol
Introduction: The Critical Role of Chirality in Polymer Science and Drug Development
Chirality, the property of non-superimposable mirror images, is a fundamental principle in chemistry and biology. In the pharmaceutical industry, the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the synthesis and separation of single enantiomers are of paramount importance in drug discovery and development. Chiral polymers have emerged as powerful tools in this endeavor, serving as highly selective materials for enantiomeric separation and as advanced platforms for controlled drug delivery.[2][3]
This technical guide provides a comprehensive overview of the synthesis and application of chiral polymers using (2R,4R)-pentanediol as a key chiral building block. The defined stereochemistry of this diol allows for the direct transfer of chirality to the polymer backbone, resulting in materials with unique chiroptical properties and functionalities. We will detail the synthesis of two major classes of chiral polymers—polyurethanes and polyesters—and explore their applications, with a particular focus on their use as chiral stationary phases in high-performance liquid chromatography (HPLC) for the separation of racemic drugs.
(2R,4R)-Pentanediol: A Versatile Chiral Monomer
(2R,4R)-Pentanediol is a C5 diol with two stereocenters, making it an excellent starting material for the synthesis of chiral polymers.[4] Its rigid and well-defined stereochemistry is instrumental in creating polymers with a consistent and predictable chiral environment.
| Property | Value |
| IUPAC Name | (2R,4R)-pentane-2,4-diol |
| CAS Number | 42075-32-1 |
| Molecular Formula | C5H12O2 |
| Molecular Weight | 104.15 g/mol |
| Appearance | Colorless liquid |
Synthesis of Chiral Polyurethanes via Polyaddition
Optically active polyurethanes can be synthesized through the polyaddition reaction of (2R,4R)-pentanediol with various diisocyanates. The chirality of the diol is directly incorporated into the polymer backbone, creating a chiral environment that can be exploited for enantiomeric recognition.[5][6] These polyurethanes have shown significant promise as chiral stationary phases for HPLC.[5]
Workflow for Chiral Polyurethane Synthesis
Caption: Workflow for the synthesis of chiral polyurethanes.
Detailed Protocol: Synthesis of a Chiral Polyurethane from (2R,4R)-Pentanediol and 1,6-Hexamethylene Diisocyanate (HDI)
Materials:
-
(2R,4R)-Pentanediol (>99% purity)
-
1,6-Hexamethylene diisocyanate (HDI) (>99% purity)
-
Anhydrous anisole or dimethyl sulfoxide (DMSO)
-
Methanol (reagent grade)
-
Nitrogen or Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Heating mantle with temperature controller
-
Syringes and needles
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen or argon inlet.
-
Monomer Addition: Under a positive pressure of inert gas, charge the flask with (2R,4R)-pentanediol (e.g., 1.04 g, 10 mmol) and anhydrous anisole or DMSO (e.g., 20 mL).
-
Initiation: Begin stirring the solution and add 1,6-hexamethylene diisocyanate (HDI) (e.g., 1.68 g, 10 mmol) dropwise via syringe.
-
Polymerization: Heat the reaction mixture to 100°C and maintain this temperature for 24 hours with continuous stirring.
-
Isolation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing vigorously stirred methanol (e.g., 200 mL) to precipitate the polyurethane.
-
Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the polymer with fresh methanol to remove any unreacted monomers and solvent.
-
Drying: Dry the purified chiral polyurethane in a vacuum oven at 40-50°C until a constant weight is achieved.
Synthesis of Chiral Polyesters via Polycondensation
Chiral polyesters can be synthesized by the polycondensation of (2R,4R)-pentanediol with a suitable diacyl chloride, such as terephthaloyl chloride. The resulting polyesters are often biodegradable and have potential applications in controlled drug delivery systems.[2]
Workflow for Chiral Polyester Synthesis
Caption: Workflow for the synthesis of chiral polyesters.
Detailed Protocol: Synthesis of a Chiral Polyester from (2R,4R)-Pentanediol and Terephthaloyl Chloride
Materials:
-
(2R,4R)-Pentanediol (>99% purity)
-
Terephthaloyl chloride (>99% purity)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pyridine
-
Methanol (reagent grade)
-
Nitrogen or Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Monomer Solution: In the flask, dissolve (2R,4R)-pentanediol (e.g., 1.04 g, 10 mmol) and anhydrous pyridine (e.g., 1.74 mL, 21.5 mmol) in anhydrous THF (e.g., 30 mL).
-
Acyl Chloride Solution: In a separate dry flask, dissolve terephthaloyl chloride (e.g., 2.03 g, 10 mmol) in anhydrous THF (e.g., 20 mL). Transfer this solution to the dropping funnel.
-
Polycondensation: Cool the diol solution to 0°C using an ice bath. Add the terephthaloyl chloride solution dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. A white precipitate of pyridine hydrochloride will form.
-
Purification: Filter the reaction mixture to remove the pyridine hydrochloride. Concentrate the filtrate using a rotary evaporator.
-
Isolation: Precipitate the chiral polyester by pouring the concentrated solution into methanol (e.g., 200 mL).
-
Drying: Collect the polymer by vacuum filtration and dry it in a vacuum oven at 40-50°C to a constant weight.
Characterization of Chiral Polymers
To confirm the successful synthesis and to determine the properties of the chiral polymers, a suite of analytical techniques should be employed.
| Technique | Purpose | Expected Outcome |
| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation | Confirmation of the polymer repeat unit structure. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity | Provides information on the polymer chain length and distribution. |
| Circular Dichroism (CD) Spectroscopy | Confirmation of chirality | A non-zero CD signal confirms the presence of a chiral polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Confirmation of urethane or ester linkages. |
Applications in Drug Development
Chiral Stationary Phases for HPLC
A significant application of chiral polymers derived from (2R,4R)-pentanediol is in the enantiomeric separation of racemic drugs. When coated onto a silica support, these polymers can act as chiral stationary phases (CSPs) in HPLC. The chiral cavities or recognition sites on the polymer surface interact differently with the two enantiomers of a drug molecule, leading to their separation.
Example Application: Separation of Ibuprofen Enantiomers
The chiral polyurethane synthesized as described above can be used to prepare a CSP for the separation of the enantiomers of ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID).
Protocol for CSP Preparation and HPLC Analysis:
-
Coating the CSP: Dissolve the synthesized chiral polyurethane in a suitable solvent (e.g., THF). Add silica gel (e.g., 5 µm particle size) to the polymer solution and slowly evaporate the solvent under reduced pressure to coat the polymer onto the silica particles.
-
Column Packing: Pack the coated silica gel into an HPLC column using a slurry packing method.
-
HPLC Analysis:
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL of a solution of racemic ibuprofen in the mobile phase.
-
The two enantiomers of ibuprofen will exhibit different retention times, allowing for their separation and quantification.[7][8][9]
Potential for Controlled Drug Delivery
The chiral polyesters synthesized from (2R,4R)-pentanediol are biodegradable and have the potential to be used in controlled drug delivery systems.[2] The chirality of the polymer backbone can influence the degradation rate and the drug release kinetics. For instance, these polymers could be formulated into microparticles or implants for the sustained release of therapeutic agents like propranolol.[10][11][12][13][14] Further research is needed to fully explore this application.
Conclusion
(2R,4R)-Pentanediol is a valuable and versatile chiral building block for the synthesis of optically active polymers. The detailed protocols provided herein for the synthesis of chiral polyurethanes and polyesters offer a solid foundation for researchers in materials science and drug development. The application of these polymers as chiral stationary phases for the separation of drug enantiomers is a well-established and powerful technique. The potential for these materials in controlled drug release presents an exciting avenue for future research.
References
- 1. Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. researchgate.net [researchgate.net]
- 6. (2R,4R)-(-)-Pentanediol | 36402-52-5 | Benchchem [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Effect of anionic polymers on the release of propranolol hydrochloride from matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medipol.edu.tr [medipol.edu.tr]
- 12. academicjournals.org [academicjournals.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Application Notes: (2R,4R)-(-)-Pentanediol as a Chiral Auxiliary in the Asymmetric Synthesis of Agrochemicals
Introduction: The Imperative of Chirality in Modern Agrochemicals
In the landscape of modern crop protection, the stereochemistry of active ingredients is a paramount concern. Chiral agrochemicals, which possess one or more stereogenic centers, often exhibit enantiomer-specific biological activity.[1] One enantiomer may be responsible for the desired herbicidal, fungicidal, or insecticidal effect, while the other may be less active, inactive, or in some cases, contribute to undesirable off-target effects or environmental persistence. Consequently, the development of synthetic routes that deliver enantiomerically pure or enriched agrochemicals is a critical objective in the industry, aligning with goals of higher efficiency, reduced application rates, and improved environmental profiles.[2]
C₂-symmetric chiral diols are powerful tools in asymmetric synthesis, serving as versatile chiral auxiliaries to control the stereochemical outcome of reactions.[3] Among these, (2R,4R)-(-)-pentanediol has emerged as a highly effective and commercially available option for inducing chirality in a range of chemical transformations.[3][4] Its rigid, well-defined chiral scaffold is particularly adept at directing the formation of new stereocenters with high diastereoselectivity.
This guide provides a detailed overview and a practical, field-proven protocol for the application of this compound in the synthesis of a key class of agrochemicals: insect pheromones. Specifically, we will detail its use in the asymmetric synthesis of (+)-endo-brevicomin, an aggregation pheromone of several bark beetle species, including the western pine beetle (Dendroctonus brevicomis), a significant pest in forestry.
Core Principle: this compound as a Stereodirecting Group
The primary role of this compound in this context is as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereoselective formation of a new chiral center.[2] The diol is reacted with a prochiral ketone to form a chiral acetal (specifically, a ketal). The C₂-symmetry and the steric environment of the pentanediol-derived ketal block one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This directed attack results in a highly diastereoselective transformation. Following the key stereocenter-forming step, the auxiliary can be cleaved and ideally recovered for reuse.
The synthesis of (+)-endo-brevicomin provides an exemplary case study. The strategy involves three key stages:
-
Ketalization: A prochiral ketone is reacted with this compound to form a chiral ketal.
-
Diastereoselective Reduction: The ketal intermediate, now containing a chiral directing group, undergoes a reduction that creates a new stereocenter with high diastereoselectivity.
-
Deprotection and Cyclization: The chiral auxiliary is removed under acidic conditions, which simultaneously triggers the cyclization of the intermediate to form the final bicyclic acetal structure of the pheromone.
Application Protocol: Asymmetric Synthesis of (+)-endo-Brevicomin
This protocol details the synthesis of (+)-endo-brevicomin starting from the commercially available prochiral ketone, 6-methyl-hept-5-en-2-one.
Part 1: Synthesis of the Chiral Ketal Intermediate
Objective: To protect the prochiral ketone with this compound, forming a chiral ketal. This step temporarily installs the chiral auxiliary that will direct the subsequent stereoselective reduction.
Reaction Scheme: (Z)-6-methylhept-5-en-2-one + this compound → Chiral Ketal
Materials and Reagents:
-
(Z)-6-methylhept-5-en-2-one
-
This compound
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Standard glassware for reflux
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (Z)-6-methylhept-5-en-2-one (1.0 eq), this compound (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.5 M).
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. Water generated during the ketalization will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude chiral ketal is typically of sufficient purity for the next step, but can be purified by flash column chromatography if necessary.
Causality and Experimental Insights:
-
Why a Dean-Stark trap? The formation of the ketal is a reversible equilibrium reaction. By removing water, the equilibrium is driven towards the product side (Le Châtelier's principle), ensuring a high yield of the desired chiral ketal.
-
Why excess diol? A slight excess of the chiral diol helps to ensure complete conversion of the limiting starting ketone.
-
Catalyst Choice: PTSA is a common, effective, and inexpensive acid catalyst for this transformation. Other catalysts like pyridinium p-toluenesulfonate (PPTS) can be used for more sensitive substrates.
Part 2: Diastereoselective Reduction of the Chiral Ketal
Objective: To reduce the alkene moiety of the chiral ketal. The steric bulk of the (2R,4R)-pentanediol auxiliary will direct the hydrogenation to one face of the double bond, creating the desired stereocenter.
Reaction Scheme: Chiral Ketal → Reduced Chiral Ketal
Materials and Reagents:
-
Chiral Ketal from Part 1
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Ethyl acetate or Methanol (solvent)
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the chiral ketal (1.0 eq) in ethyl acetate or methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is fully consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting reduced chiral ketal is typically used directly in the next step without further purification.
Causality and Experimental Insights:
-
Mechanism of Stereodirection: The chiral pentanediol auxiliary creates a sterically hindered environment. The substrate adsorbs onto the surface of the palladium catalyst from the less hindered face, leading to the delivery of hydrogen atoms from that same face. This results in the formation of one diastereomer in significant excess.
-
Catalyst Safety: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. It should be handled with care in a well-ventilated area and never allowed to dry completely on the filter paper.
Part 3: Deprotection and Cyclization to (+)-endo-Brevicomin
Objective: To remove the chiral auxiliary and induce the intramolecular cyclization to form the final bicyclic acetal product.
Reaction Scheme: Reduced Chiral Ketal → (+)-endo-Brevicomin
Materials and Reagents:
-
Reduced Chiral Ketal from Part 2
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl) or other acid catalyst
-
Diethyl ether or Dichloromethane
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the reduced chiral ketal in a suitable solvent like diethyl ether.
-
Acidic Hydrolysis: Add aqueous hydrochloric acid and stir the two-phase mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by GC-MS to observe the disappearance of the starting material and the formation of the volatile brevicomin product.
-
Workup: Once the reaction is complete, separate the organic layer. Wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent. Due to the volatility of brevicomin, concentration should be done with care. The crude product can be purified by Kugelrohr distillation or flash chromatography to yield pure (+)-endo-brevicomin.
Causality and Experimental Insights:
-
Tandem Reaction: This step is a tandem deprotection-cyclization. The acid first hydrolyzes the ketal to reveal the ketone and the diol (the auxiliary). The liberated hydroxyl group on the side chain then attacks the ketone in an intramolecular fashion, also under acid catalysis, to form the more stable bicyclic acetal structure of brevicomin.
-
Stereochemical Outcome: The stereochemistry established in the diastereoselective reduction step dictates the final configuration of the (+)-endo-brevicomin product.
Data Presentation and Visualization
Summary of a Representative Synthesis
| Step | Transformation | Key Reagents | Typical Yield | Diastereomeric Excess (d.e.) |
| 1 | Ketalization | PTSA, Toluene | >95% | N/A |
| 2 | Hydrogenation | H₂, 10% Pd/C | >95% | >90% |
| 3 | Cyclization | aq. HCl | ~80-85% | N/A |
| Overall | - | - | ~72-76% | >90% e.e. |
Note: Yields and d.e. are representative and can vary based on specific reaction conditions and scale.
Experimental Workflow Diagram
Caption: Experimental workflow for the asymmetric synthesis of (+)-endo-brevicomin.
Synthetic Pathway
Caption: Asymmetric synthesis pathway of (+)-endo-brevicomin.
Conclusion
This compound serves as a robust and highly effective chiral auxiliary for the asymmetric synthesis of agrochemicals. The protocol for (+)-endo-brevicomin demonstrates a practical and efficient method for establishing key stereocenters through the formation and diastereoselective manipulation of a chiral ketal. This strategy is broadly applicable to other systems where stereocontrol is required, underscoring the value of C₂-symmetric diols in the modern synthesis of biologically active molecules for crop protection and pest management.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Enzymatic Synthesis of (2R,4R)-(-)-Pentanediol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the enzymatic synthesis of (2R,4R)-(-)-pentanediol. This resource is designed for researchers, chemists, and process development scientists to troubleshoot and optimize the stereoselective reduction of 2,4-pentanedione (acetylacetone). This guide provides in-depth, experience-driven solutions to common challenges, ensuring you can achieve high yields and excellent enantiomeric purity in your experiments.
Reaction Overview: The Two-Step Stereoselective Reduction
The synthesis of this compound from acetylacetone is a two-step enzymatic reduction cascade. A ketoreductase (KRED), often a specifically engineered variant, catalyzes both steps. The reaction requires a nicotinamide cofactor (NADPH or NADH) which must be continuously regenerated for the process to be economically viable.[1][2]
The first reduction of the prochiral acetylacetone to the chiral intermediate, (R)-4-hydroxy-pentan-2-one, is typically rapid. The second reduction of this intermediate to the final this compound is often significantly slower and can be a rate-limiting step.[3]
References
Overcoming enzyme instability in (2R,4R)-(-)-Pentanediol production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of (2R,4R)-(-)-pentanediol. As your dedicated scientific resource, this document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of enzyme instability and optimize your biocatalytic processes. Our approach is rooted in practical, field-proven insights to ensure the reliability and success of your experiments.
Section 1: Understanding the Core Challenge: Enzyme Instability
The asymmetric reduction of acetylacetone to this compound is most commonly achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). While powerful in their stereoselectivity, these enzymes are susceptible to denaturation and inactivation under various process conditions. Key factors contributing to instability include non-optimal pH and temperature, the presence of organic co-solvents required for substrate solubility, and high substrate or product concentrations.[1][2] Overcoming these challenges is paramount for developing a robust and scalable manufacturing process.
Section 2: Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues encountered during the enzymatic synthesis of this compound, providing a systematic approach to identify and resolve them.
Problem 1: Low or No Enzyme Activity
Symptoms:
-
Minimal or no conversion of acetylacetone to this compound.
-
Slow reaction rates requiring extended incubation times.
Possible Causes & Recommended Solutions:
| Potential Cause | Underlying Rationale | Troubleshooting Steps & Solutions |
| Suboptimal pH | The enzyme's catalytic activity is highly dependent on the ionization state of its active site residues, which is dictated by the pH of the reaction medium.[3] | Verify the pH of your buffer system. For many ketoreductases, the optimal pH is around 7.5.[4] For some aldo-keto reductases, a broader range of pH 5.3-8.7 may be optimal.[5] Adjust the pH accordingly and re-run the experiment. |
| Incorrect Temperature | Enzyme activity generally increases with temperature up to an optimum, beyond which thermal denaturation leads to a rapid loss of activity.[3] | Ensure your reaction is incubated at the optimal temperature for your specific enzyme. For instance, the ketoreductase TpdE from Rhodococcus jostii has an optimal temperature of 30–35 °C.[4] An aldo-keto reductase from Candida tropicalis has an optimal temperature of 42.3°C.[5] |
| Cofactor Limitation or Degradation | KREDs and ADHs are typically dependent on the cofactor NADPH or NADH for the transfer of hydrides to the substrate. Insufficient cofactor or its degradation will halt the reaction.[6] | Ensure the correct cofactor (NADH or NADPH) is used at a sufficient concentration. For effective cofactor regeneration, consider using a coupled-enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate the reduced cofactor.[7] |
| Enzyme Denaturation | Improper storage or handling can lead to irreversible denaturation of the enzyme. | Store enzymes at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing stabilizing agents like glycerol. Avoid repeated freeze-thaw cycles. |
Problem 2: Poor Enantioselectivity
Symptom:
-
The product mixture contains a significant amount of the undesired stereoisomer(s) of pentanediol, resulting in low enantiomeric excess (ee).
Possible Causes & Recommended Solutions:
| Potential Cause | Underlying Rationale | Troubleshooting Steps & Solutions |
| Presence of Competing Endogenous Enzymes | If using whole-cell biocatalysts, other native dehydrogenases may reduce the substrate with different stereoselectivity, leading to a racemic or near-racemic mixture. | Use a purified enzyme preparation or an engineered microbial strain where competing reductase genes have been knocked out. |
| Sub-optimal Reaction Conditions | Temperature and pH can influence the flexibility of the enzyme's active site, which in turn can affect its ability to discriminate between the prochiral faces of the substrate. | Systematically optimize the reaction temperature and pH to find the conditions that yield the highest enantioselectivity. |
| High Substrate Concentration | At very high substrate concentrations, substrate inhibition or altered binding modes within the active site can sometimes lead to a decrease in enantioselectivity. | Perform a substrate titration experiment to determine the optimal substrate concentration that balances reaction rate and enantioselectivity. |
Problem 3: Enzyme Inactivation in the Presence of Organic Solvents
Symptom:
-
Rapid loss of enzyme activity when organic co-solvents are used to solubilize the hydrophobic substrate, acetylacetone.
Possible Causes & Recommended Solutions:
| Potential Cause | Underlying Rationale | Troubleshooting Steps & Solutions |
| Solvent-Induced Denaturation | Organic solvents can strip the essential water layer from the enzyme's surface, leading to conformational changes and inactivation.[8] | Screen different organic co-solvents to find one that is less detrimental to enzyme stability. For some ADHs, DMSO and methanol have been shown to be more compatible than tetrahydrofuran or acetonitrile.[9] |
| Direct Inhibition by Solvent Molecules | The solvent molecules may directly interact with the enzyme's active site, competing with the substrate or cofactor. | Lower the concentration of the organic co-solvent to the minimum required for substrate solubility. |
| Enzyme Aggregation | Changes in the solvent environment can promote the aggregation of enzyme molecules, leading to a loss of activity. | Consider enzyme immobilization, which can protect the enzyme from the bulk solvent environment and prevent aggregation.[10][11] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using an immobilized enzyme for this compound production?
A1: Enzyme immobilization offers several significant advantages. Firstly, it enhances enzyme stability, particularly in the presence of organic solvents and at elevated temperatures, by providing a protective microenvironment.[10][11] Secondly, it simplifies the downstream processing as the enzyme can be easily separated from the reaction mixture by filtration, eliminating the need for complex protein removal steps. Finally, immobilization allows for the reuse of the expensive biocatalyst over multiple reaction cycles, which significantly improves the process economics.
Q2: How can I improve cofactor regeneration in my reaction system?
A2: Efficient cofactor regeneration is crucial for the economic viability of the process. A common and effective strategy is to use a coupled-enzyme system. For NADPH-dependent ketoreductases, glucose dehydrogenase (GDH) is an excellent partner. GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.[7] This creates a self-sustaining cycle for the cofactor. Alternatively, a substrate-coupled approach can be employed where a co-substrate, such as isopropanol, is added to the reaction. The same dehydrogenase that reduces the primary substrate can also oxidize the co-substrate to regenerate the cofactor.[7]
Q3: What analytical methods are recommended for monitoring the progress and enantioselectivity of the reaction?
A3: For monitoring the reaction progress (i.e., the conversion of acetylacetone to pentanediol), Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and widely used method. To determine the enantiomeric excess (ee) of the this compound product, Chiral GC or Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique. These methods utilize a chiral stationary phase to separate the different stereoisomers of pentanediol, allowing for their accurate quantification.
Section 4: Key Experimental Protocols
Protocol 1: General Enzyme Activity Assay (Spectrophotometric)
This protocol describes a standard method for determining the activity of a ketoreductase by monitoring the oxidation of NADPH.
Materials:
-
Purified ketoreductase solution
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
NADPH solution (prepared fresh in buffer)
-
Acetylacetone solution (substrate)
-
UV-Vis spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer, NADPH solution, and the enzyme solution.
-
Initiate the reaction by adding the acetylacetone solution to the cuvette and mix gently.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.[12]
Protocol 2: Covalent Immobilization of Ketoreductase on an Epoxy-Functionalized Resin
This protocol provides a general procedure for the covalent immobilization of a ketoreductase, which can enhance its stability and reusability.
Materials:
-
Purified ketoreductase solution
-
Epoxy-functionalized resin (e.g., Sepabeads EC-EP)
-
Potassium phosphate buffer (1.25 M, pH 7.0)
-
Low-salt buffer for washing (e.g., 20 mM potassium phosphate, pH 7.0)
Procedure:
-
Equilibrate the epoxy-functionalized resin with the high-concentration potassium phosphate buffer.
-
Prepare a solution of the ketoreductase in the same high-concentration buffer.
-
Add the enzyme solution to the equilibrated resin and incubate with gentle agitation at room temperature for a specified period (e.g., 14 hours).
-
Allow the resin to settle and continue the incubation without agitation for an additional period (e.g., 10 hours).
-
After incubation, filter the resin and wash it extensively with the low-salt buffer to remove any non-covalently bound enzyme.
-
The immobilized enzyme can then be stored in buffer at 4°C until use.[12]
Section 5: Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Enzyme Activity
Caption: A flowchart for troubleshooting low enzyme activity.
Diagram 2: Workflow for Enzyme Immobilization and Reuse
Caption: A workflow for enzyme immobilization and reuse.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]
- 3. repositorio.ufmg.br [repositorio.ufmg.br]
- 4. Ketoreductase TpdE from Rhodococcus jostii TMP1: characterization and application in the synthesis of chiral alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene mining, codon optimization and analysis of binding mechanism of an aldo-keto reductase with high activity, better substrate specificity and excellent solvent tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering diaryl alcohol dehydrogenase KpADH reveals importance of retaining hydration shell in organic solvent tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of organic solvents on the activity and stability of halophilic alcohol dehydrogenase (ADH2) from Haloferax volcanii [researchrepository.ucd.ie]
- 10. WO2014150633A1 - Immobilized ketoreductases and process for making and using immobilized ketoreductase - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (2R,4R)-(-)-Pentanediol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of (2R,4R)-(-)-pentanediol. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block in their work. This compound is a versatile precursor for synthesizing chiral ligands, pharmaceuticals, and other complex organic molecules, making its purity paramount for successful downstream applications.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of isolating this diol from complex reaction mixtures.
Troubleshooting Guide: From Crude Mixture to Pure Product
This section addresses common issues encountered during the purification of this compound, particularly after synthesis via asymmetric reduction of 2,4-pentanedione (acetylacetone).
Problem 1: My final product has low purity (<95%) after standard extraction and solvent removal.
-
Probable Cause 1: Incomplete Reaction. The most common impurity is the unreacted starting material, 2,4-pentanedione, or the intermediate, (R)-4-hydroxypentan-2-one.[3] This occurs if the reaction is not driven to completion.
-
Solution: Before quenching the reaction, monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Compare the reaction mixture spot/peak to a standard of the starting material. If the starting material is still present, allow the reaction to proceed longer or consider adding more catalyst/reagent as appropriate.
-
-
Probable Cause 2: Inefficient Extraction. this compound is a small, polar diol with significant water solubility. During aqueous workup, a substantial amount of the product can be lost to the aqueous phase, while less polar impurities (like residual organic solvents or byproducts) are efficiently extracted.
-
Solution: Employ a continuous liquid-liquid extraction apparatus for several hours using a suitable solvent like dichloromethane (DCM) or ethyl acetate. Alternatively, perform multiple batch extractions (at least 5-7 times) with fresh organic solvent to maximize recovery from the aqueous layer. Saturating the aqueous phase with sodium chloride (brine) will decrease the diol's solubility in water and drive it into the organic phase.[4]
-
Problem 2: NMR analysis shows the presence of the meso-(2R,4S) diastereomer, and I can't separate it.
-
Probable Cause: Low Diastereoselectivity of Synthesis. The synthesis method, particularly enzymatic reductions, can sometimes produce a mixture of diastereomers.[5] The meso compound often has very similar physical properties to the desired (2R,4R) product, making separation by standard silica gel chromatography challenging due to similar polarities.
-
Solution 1 (Chromatography Optimization): Standard silica gel chromatography may not be sufficient. Consider using a less polar solvent system with a very shallow gradient to try and resolve the diastereomers. If this fails, derivatization is a powerful strategy. Convert the diol mixture into diastereomeric esters or acetals using a chiral derivatizing agent.[6] The resulting derivatives will have more distinct physical properties, often allowing for easier separation by flash chromatography. The diol can then be regenerated by hydrolysis.
-
Solution 2 (Crystallization): If the product can be crystallized, fractional crystallization may be effective. The different diastereomers will have different solubilities and crystal lattice energies, potentially allowing one to crystallize out of solution preferentially. This often requires extensive screening of solvents and conditions.
-
Problem 3: The purified product is a viscous oil and will not crystallize.
-
Probable Cause 1: Residual Impurities. Even small amounts of impurities, including solvents or stereoisomers, can inhibit crystal lattice formation. The product may appear pure by NMR but contain enough contamination to prevent crystallization.
-
Solution: First, ensure all volatile solvents are removed under high vacuum. If the product is still an oil, re-purify a small sample via preparative HPLC or meticulous flash chromatography. The resulting high-purity fraction can then be used as seed crystals. Add a single seed crystal to the bulk oil, cool the mixture slowly and without agitation, and allow it to stand for several days.[7]
-
-
Probable Cause 2: Inherent Properties. Some highly pure diols exist as oils or low-melting-point solids at room temperature. This compound itself is often handled as a liquid.
-
Solution: Crystallization may not be necessary or practical. If the material is of high purity as determined by GC, HPLC, and NMR, it can be used as an oil. Store it under an inert atmosphere (argon or nitrogen) and refrigerated to prevent degradation.
-
Problem 4: Poor separation and streaking during flash column chromatography.
-
Probable Cause: Inappropriate Solvent System or Column Overloading. this compound is very polar. Using a solvent system that is too polar from the start will cause all components to elute quickly with no separation. Conversely, a system that is not polar enough will result in the product sticking to the silica gel, causing streaking (tailing). Overloading the column with too much crude material is also a common cause of poor separation.
-
Solution:
-
Develop the Method with TLC: Find a solvent system (e.g., hexane/ethyl acetate or DCM/methanol) that gives the desired product an Rf value of ~0.25-0.35 on a TLC plate.
-
Use a Gradient: Start the column with a less polar solvent mixture and gradually increase the polarity. For example, begin with 100% DCM and slowly introduce methanol up to a 5-10% concentration.
-
Adsorb the Sample: Do not load the crude product directly onto the column if it is a viscous oil. Instead, dissolve the crude mixture in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method ensures the sample is applied to the column in a tight, even band, leading to much better separation.[8]
-
Column Capacity: As a rule of thumb, use a mass of silica gel that is 40-100 times the mass of your crude product.
-
-
Visualized Purification & Troubleshooting Workflow
The following diagrams illustrate the general purification pathway and a logical flow for troubleshooting common issues.
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic flow for identifying and resolving purity issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from an enzymatic reduction of 2,4-pentanedione?
The impurity profile depends on the specific enzyme and reaction conditions, but you should anticipate the following:
-
Starting Material: 2,4-pentanedione (acetylacetone).
-
Intermediate: (R)-4-hydroxypentan-2-one.[3]
-
Stereoisomers: The meso-(2R,4S)-pentanediol is the most common diastereomeric impurity. Depending on the enzyme's enantioselectivity, the (2S,4S)-enantiomer may also be present in small amounts.
-
Cofactor Regeneration Byproducts: If using a substrate-coupled cofactor regeneration system, the oxidized co-substrate (e.g., acetone from isopropanol) will be present in large quantities.[5]
-
Biocatalyst Components: If using whole cells, you may have residual media components, proteins, and other cellular debris that need to be removed, typically by filtration or centrifugation after the reaction.[1]
Table 1: Common Impurities and Their Properties
| Impurity Name | Boiling Point (°C) | Polarity | Typical Removal Method |
| 2,4-Pentanedione | 140.4 | Medium | Flash Chromatography |
| (R)-4-hydroxypentan-2-one | 177 | High | Drive reaction to completion; Flash Chromatography |
| meso-(2R,4S)-Pentanediol | ~202 | Very High | Optimized Flash Chromatography; Derivatization; Fractional Crystallization |
| Acetone | 56 | Medium | Rotary Evaporation |
| Isopropanol | 82.5 | Medium | Rotary Evaporation; High Vacuum |
Q2: Which purification method is best for my scale: distillation, chromatography, or crystallization?
-
Lab Scale (<5 g): Flash column chromatography is the most versatile and effective method.[9] It provides excellent separation of the polar diol from less polar starting materials and byproducts.
-
Pilot Scale (5 g - 1 kg): At this scale, chromatography becomes expensive and cumbersome. A combination of methods is often best. Use distillation to remove lower-boiling impurities first. The enriched diol fraction can then be purified further by crystallization, which is more economically scalable.[10]
-
Industrial Scale (>1 kg): Melt crystallization and fractional distillation are the preferred methods due to their scalability and cost-effectiveness.[10] Chromatography is generally reserved for producing very high-purity analytical standards.
Q3: How can I confirm the stereochemical purity (e.g., and d.e.) of my final product?
Standard NMR can confirm the diastereomeric excess (d.e.) by integrating unique signals for the desired (2R,4R) and meso diastereomers.[11] However, to determine the enantiomeric excess (e.e.), you must use a chiral analytical technique.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The diol is passed through a column with a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to separate and elute at different times.[12][13]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but uses a chiral GC column. This is also a highly effective method.
-
NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent to the NMR tube can cause the signals for the (2R,4R) and (2S,4S) enantiomers to split, allowing for quantification by integration. This method is less common now but still effective.
Q4: My reaction was done using a whole-cell biocatalyst. How does this affect purification?
Using whole cells complicates the initial workup. The first step after the reaction is to separate the product from the biomass.
-
Centrifugation: Spin down the reaction mixture in a centrifuge to pellet the cells.
-
Decantation/Filtration: Carefully decant the supernatant, which contains your product. For a more thorough separation, filter the supernatant through a pad of Celite® to remove any remaining fine cellular debris.
-
Extraction: Proceed with the standard liquid-liquid extraction on the clarified supernatant as described in the protocols below. The presence of dissolved proteins and media components can sometimes lead to emulsions during extraction; adding brine can help break these up.[1]
Standard Operating Protocols
Protocol 1: General Post-Reaction Workup (Liquid-Liquid Extraction)
-
Cell Removal (if applicable): If a whole-cell biocatalyst was used, centrifuge the reaction mixture and filter the supernatant through a Celite® pad.
-
Quench: Cool the reaction mixture in an ice bath. If necessary, adjust the pH to ~7 with dilute acid or base.
-
Saturation: Add solid sodium chloride (NaCl) to the aqueous mixture until it is saturated to reduce the solubility of the diol.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume of the aqueous phase). Vigorously shake and vent frequently.
-
Combine & Dry: Combine the organic layers, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Select Solvent System: Using TLC, identify a mobile phase (e.g., 95:5 DCM/Methanol) that provides a good separation and an Rf of ~0.3 for the (2R,4R)-pentanediol.
-
Prepare the Column: Pack a glass column with silica gel using a non-polar solvent (e.g., hexane).
-
Dry Load the Sample: Dissolve the crude oil in a minimum of DCM, add silica gel (approx. 1-2x the mass of the crude product), and concentrate on a rotary evaporator to obtain a free-flowing powder.
-
Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with a less polar solvent (e.g., 100% DCM) and gradually increase the polarity by adding the polar solvent (e.g., methanol) according to your predetermined gradient.
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified diol.
Protocol 3: Purity Analysis by Chiral HPLC
This protocol provides a starting point; optimization for your specific system is recommended.[12]
Table 2: Example Chiral HPLC Method Parameters
| Parameter | Condition/Value |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C (Lower temperatures can improve resolution)[12] |
| Injection Volume | 10 µL |
| Sample Conc. | ~1 mg/mL in mobile phase |
| Detection | Refractive Index (RI) or UV (if derivatized) |
Methodology:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of the purified product in the mobile phase.
-
Inject the sample onto the column.
-
Record the chromatogram and integrate the peak areas for each stereoisomer to determine the enantiomeric and diastereomeric excess.
References
- 1. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unifr.ch [unifr.ch]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
Technical Support Center: Separation of (2R,4R)-(-)-Pentanediol from its meso Isomer
Welcome to the technical support center for the resolution of 2,4-pentanediol stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating the chiral (2R,4R)-(-)-pentanediol from its achiral meso diastereomer.
Introduction to 2,4-Pentanediol Isomers
2,4-Pentanediol possesses two chiral centers at carbons 2 and 4, giving rise to three stereoisomers: the (2R,4R) and (2S,4S) enantiomers, which constitute the racemic mixture, and the achiral meso-(2R,4S) isomer.[1][2] The enantiomerically pure this compound is a valuable building block in the synthesis of chiral ligands and pharmaceuticals.[3] Its effective separation from the meso isomer is a critical step that often presents significant challenges.
This guide provides practical, experience-driven solutions to common issues encountered during this diastereomeric separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound from its meso isomer?
A1: The separation of these diastereomers can be approached through several methods, each with its own advantages and challenges:
-
Enzymatic Kinetic Resolution: This is a highly effective and widely used method. It leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one of the diol's stereoisomers.[4][5] This creates a mixture of the acylated diol and the unreacted diol, which can then be separated using standard techniques like column chromatography.
-
Diastereoselective Crystallization: This method involves derivatizing the mixture of diols with a chiral resolving agent to form diastereomeric salts or esters.[6][7] Due to their different physical properties, these diastereomers can often be separated by fractional crystallization.[8][9]
-
Chromatographic Separation: Direct separation of the diol isomers can be achieved using chiral chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase.[10][11][12] This is often used for analytical purposes but can be adapted for preparative separations.
Q2: How can I synthesize a mixture of 2,4-pentanediol isomers in the lab?
A2: A common laboratory preparation involves the reduction of acetylacetone (2,4-pentanedione).[13] Different reducing agents will yield varying ratios of the racemic and meso isomers. For example, reduction with sodium borohydride is a straightforward procedure that produces a mixture of the diols.[13]
Q3: Which analytical techniques are best for determining the diastereomeric and enantiomeric purity of my separated this compound?
A3: A combination of techniques is recommended for a comprehensive analysis:
-
Chiral Gas Chromatography (GC): This is an excellent method for separating and quantifying all three stereoisomers of 2,4-pentanediol.[10][14]
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase can also be used to resolve the enantiomers and the meso isomer.[12][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not ideal for determining enantiomeric excess, ¹H and ¹³C NMR can be used to distinguish between the meso and racemic diastereomers based on their different chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Can be coupled with GC or LC to confirm the identity of the separated isomers based on their mass-to-charge ratio.[17][18][19]
Troubleshooting Guides
This section addresses specific problems that may arise during the separation process and provides actionable solutions.
Issue 1: Low Yield of this compound after Enzymatic Resolution
Symptoms:
-
After the enzymatic acylation and subsequent separation, the amount of recovered this compound is significantly lower than the theoretical maximum.
-
The reaction appears to have stalled or proceeded slowly.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Suboptimal Enzyme Activity | Screen different lipases (e.g., from Candida antarctica B (Novozym 435), Pseudomonas cepacia) to find one with higher activity and selectivity for your substrate.[5][20] Optimize reaction conditions such as temperature and pH. | Enzyme activity and selectivity are highly dependent on the specific enzyme and reaction environment. |
| Inappropriate Acyl Donor | Vinyl acetate is often a good choice as it produces a volatile byproduct (acetaldehyde) that does not interfere with the reaction equilibrium.[21][22] Experiment with other acyl donors if results are poor. | The nature of the acyl donor can significantly impact the rate and efficiency of the enzymatic acylation.[23] |
| Poor Solvent Choice | Use a non-polar organic solvent like hexane or toluene. Polar solvents can strip the essential water layer from the enzyme, leading to deactivation. | Lipases function optimally in non-aqueous environments where they retain their catalytically active conformation.[4] |
| Enzyme Inhibition | Ensure the starting material (acetylacetone) is completely reduced to the diol, as residual ketone can inhibit some enzymes. | Substrate or product inhibition can significantly reduce the efficiency of the enzymatic reaction.[24] |
Issue 2: Incomplete Separation of Diastereomers by Crystallization
Symptoms:
-
The crystallized product is not diastereomerically pure, containing significant amounts of the meso isomer.
-
Multiple recrystallization steps are required, leading to significant product loss.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Poor Choice of Resolving Agent | Experiment with different chiral resolving agents, such as tartaric acid or its derivatives, to form diastereomeric salts with distinct crystallization properties.[25] | The difference in the crystal lattice energies of the diastereomeric salts is crucial for effective separation by crystallization.[6] |
| Unfavorable Solvent System | Screen various solvents and solvent mixtures to find conditions that maximize the solubility difference between the diastereomers. | The solubility of the diastereomeric salts is highly dependent on the polarity and nature of the solvent. |
| Supersaturation and Seeding Issues | Control the rate of cooling and consider using seed crystals of the desired diastereomer to induce selective crystallization. | Proper control over nucleation and crystal growth is essential for achieving high diastereomeric purity. |
| Equilibration in Solution | If the diastereomers can equilibrate in solution, a crystallization-induced dynamic resolution might be possible, where the undesired diastereomer converts to the desired one as it crystallizes. | This advanced technique can theoretically yield 100% of the desired diastereomer. |
Issue 3: Co-elution of Isomers in Chiral Chromatography
Symptoms:
-
The peaks for this compound and the meso isomer (or the other enantiomer) are not fully resolved in the chromatogram.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Chiral Stationary Phase (CSP) | Test different types of CSPs. For diols, cyclodextrin-based columns are often effective for GC separation.[10] For HPLC, various polysaccharide-based or Pirkle-type columns can be explored. | The separation mechanism relies on the differential interaction of the stereoisomers with the chiral environment of the stationary phase. |
| Suboptimal Mobile Phase Composition (HPLC) | For normal-phase HPLC, adjust the ratio of non-polar (e.g., hexane) and polar (e.g., isopropanol, ethanol) solvents. Small amounts of additives can sometimes improve resolution.[15] | The mobile phase composition influences the retention and selectivity of the separation. |
| Incorrect Temperature Program (GC) | Optimize the temperature ramp rate and initial/final temperatures. A slower ramp rate can often improve the resolution of closely eluting peaks. | Temperature affects the vapor pressure and partitioning of the analytes between the mobile and stationary phases. |
| Derivatization | If direct separation is challenging, consider derivatizing the diols to form esters or ethers. The bulkier derivatives may exhibit greater stereochemical differentiation on the chiral column. | Derivatization can enhance the volatility (for GC) and the chiral recognition by the stationary phase. |
Experimental Workflows
Workflow 1: Enzymatic Kinetic Resolution of 2,4-Pentanediol
This protocol provides a general procedure for the lipase-catalyzed acylation of a mixture of 2,4-pentanediol isomers.
References
- 1. brainly.com [brainly.com]
- 2. 3.7 Meso Compounds – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. mdpi.com [mdpi.com]
- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Crystallization-induced diastereoselection: asymmetric synthesis of substance P inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datapdf.com [datapdf.com]
- 14. researchgate.net [researchgate.net]
- 15. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 16. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2,4-Pentanediol [webbook.nist.gov]
- 18. 2,4-Pentanediol [webbook.nist.gov]
- 19. 2,4-Pentanediol | C5H12O2 | CID 12262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lipase-catalysed acylation of prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Enantioselectivity with (2R,4R)-(-)-Pentanediol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (2R,4R)-(-)-pentanediol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral auxiliary in asymmetric synthesis. We understand that achieving high enantioselectivity is critical and that experimental outcomes can be nuanced. This document, structured in a question-and-answer format, provides in-depth troubleshooting strategies and practical advice to help you diagnose and resolve issues of low enantioselectivity in your reactions.
Troubleshooting Guide: Diagnosing and Resolving Low Enantioselectivity
This section addresses specific, common problems encountered during the application of this compound as a chiral auxiliary, particularly in the formation of chiral acetals and subsequent stereoselective reactions.[1][2]
Q1: My reaction is showing low enantiomeric excess (e.e.). What are the first and most critical parameters I should investigate?
Low enantioselectivity is rarely due to a single factor but rather an interplay of several experimental variables. A systematic approach is crucial. Begin by evaluating the "big three": Reagent Purity, Reaction Temperature, and Solvent System.
-
Purity of Auxiliary and Reagents: The optical and chemical purity of your this compound is paramount. Even small amounts of the meso-isomer or the (2S,4S)-enantiomer can lead to a significant drop in the observed e.e. Likewise, impurities in your substrate, reagents, or solvents can interfere with the catalyst or alter the desired reaction pathway.[3]
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to thermal conditions.[3] Lowering the reaction temperature generally enhances enantioselectivity because the free energy difference (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT).[3] This amplifies the energetic preference for the transition state leading to the major enantiomer.
-
Solvent Choice: The solvent is not merely a medium but an active participant in the transition state assembly.[4][5] Its polarity and coordinating ability can influence the conformation of the substrate-auxiliary complex, thereby affecting facial selectivity.[6]
Below is a logical workflow to begin your troubleshooting process.
Caption: Initial troubleshooting workflow for low enantioselectivity.
Q2: I suspect the purity of my this compound is compromised. How can I assess its quality and what should I look for?
The absolute configuration and enantiomeric purity of the diol are the foundation of the entire asymmetric transformation. Contaminants can severely erode stereoselectivity.
Assessment Protocol:
-
Enantiomeric Purity Analysis: The most reliable method is chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Prepare a derivative (e.g., a bis-acetate or bis-silyl ether) if the diol itself does not resolve well on available chiral columns. Compare your sample against a certified reference standard.
-
Chemical Purity Analysis: Use standard ¹H and ¹³C NMR to check for residual solvents (e.g., from purification) or byproducts from its synthesis, such as the intermediate (R)-4-hydroxy-pentan-2-one.[7] Quantitative ¹H NMR (qNMR) can be a powerful tool for determining absolute purity if an inert, certified internal standard is used.[8]
-
Water Content: this compound is hygroscopic. Water can interfere with Lewis acid-catalyzed acetal formation and other moisture-sensitive steps. Perform a Karl Fischer titration to quantify water content. Always store the diol in a desiccator over a strong drying agent (e.g., P₂O₅) and handle it under an inert atmosphere (N₂ or Ar).
Common Impurities and Their Impact:
-
(2S,4S)-(-)-Pentanediol (the other enantiomer): This will form the opposite product enantiomer, directly reducing the final e.e.
-
meso-Pentanediol: This achiral diol will form an achiral acetal, leading to a racemic product from that portion of the substrate, thus lowering the overall e.e.
Q3: You mentioned temperature is critical. How low should I go, and are there any risks of "the colder, the better" thinking?
While decreasing temperature often improves enantioselectivity, the relationship is not always linear, and there are practical trade-offs.[3][9]
General Principle: The selectivity of a reaction is governed by the Eyring equation, which relates the ratio of products to the difference in the free energies of activation (ΔΔG‡) for the competing diastereomeric transition states. Lowering the temperature makes the -TΔΔS‡ term less significant and amplifies the impact of the enthalpic difference ΔΔH‡, typically leading to higher selectivity.
Optimization Protocol:
-
Establish a Baseline: Run the reaction at room temperature (or your standard condition) and accurately measure the e.e.
-
Incremental Cooling: Repeat the reaction at progressively lower, controlled temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Monitor Reaction Rate: Be aware that reaction rates will decrease significantly at lower temperatures.[9] You may need to extend reaction times from hours to days. Monitor progress by TLC or UPLC/LC-MS to ensure the reaction reaches completion.
-
Plot the Data: Create a plot of ln(er) vs. 1/T (an "Eyring plot"), where 'er' is the enantiomeric ratio. A linear plot indicates a consistent mechanism.
Potential Pitfalls:
-
Non-Linearity: In some systems, a change in the rate-determining step or catalyst aggregation at different temperatures can lead to non-linear or even inverted enantioselectivity.[10][11][12] If you observe a drop in e.e. below a certain temperature, it suggests a change in the reaction mechanism.[9][11]
-
Solubility Issues: Reagents may freeze or precipitate out of solution at very low temperatures, halting the reaction. This may require a change in solvent.
-
Viscosity: Increased solvent viscosity at low temperatures can hinder mixing and reduce reaction rates.
Q4: My solvent seems to have a dramatic effect on selectivity. How do I develop a rational solvent screening strategy?
Solvent choice is a powerful tool for optimization. The solvent influences the stability of the ground states and transition states, and its ability to coordinate with Lewis acids or substrates can alter the geometry of the key stereodetermining step.[4][5][13]
Solvent Screening Strategy:
-
Vary Polarity and Coordinating Ability: Screen a matrix of solvents covering a range of properties.
-
Non-coordinating, Apolar: Toluene, Hexane
-
Non-coordinating, Polar: Dichloromethane (DCM)
-
Coordinating, Ethereal: Tetrahydrofuran (THF), Diethyl ether (Et₂O)
-
-
Analyze the Transition State: Consider the likely transition state of your reaction. If it is highly ordered and charged, a more polar solvent might stabilize it. If coordination to a Lewis acid is critical, a non-coordinating solvent like DCM or toluene is often preferred to prevent the solvent from competing with the substrate.[6]
-
Tabulate and Compare: Record yield, reaction time, and e.e. for each solvent to identify the optimal system.
Illustrative Data: Impact of Solvent on a Hypothetical Asymmetric Alkylation
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Typical Outcome | Rationale |
| Toluene | 2.4 | Low | High e.e., Moderate Rate | Favors a tight, organized transition state with minimal solvent interference. |
| Dichloromethane | 9.1 | Low | High e.e., Fast Rate | Polar enough to aid solubility but still weakly coordinating. |
| THF | 7.6 | High | Moderate to Low e.e. | Can compete with the substrate for binding to the Lewis acid, disrupting the chiral environment. |
| Acetonitrile | 37.5 | High | Low e.e. | Strong coordination can significantly alter or inhibit catalysis. |
Q5: How do I ensure the auxiliary is removed efficiently after the reaction without causing racemization of my product?
Cleavage of the pentanediol-derived acetal is typically the final step to liberate the chiral product and recover the auxiliary. The conditions must be chosen carefully to avoid epimerization of the newly created stereocenter.
Standard Cleavage Protocol (Acidic Hydrolysis):
-
Dissolve: Dissolve the purified acetal product in a solvent mixture, typically THF/water or acetone/water.[14][15]
-
Add Acid: Introduce a catalytic amount of a Brønsted acid (e.g., HCl, p-toluenesulfonic acid) or a Lewis acid that is active in water (e.g., CeCl₃·7H₂O).[14][15]
-
Monitor: Stir at room temperature and monitor the disappearance of the starting material by TLC. The reaction is often complete within a few hours.
-
Workup: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent. The water-soluble this compound will largely remain in the aqueous phase, facilitating separation.
-
Purify: Purify the product by column chromatography. The recovered aqueous layer can be concentrated and the auxiliary can be repurified for reuse.
Key Considerations:
-
Acid-Sensitivity: If your product contains other acid-labile functional groups, milder Lewis acids or alternative oxidative cleavage methods may be required.
-
Racemization Risk: If the stereocenter alpha to the liberated functional group (e.g., a ketone) is prone to enolization, keep the reaction time short and the temperature low to minimize the risk of racemization.
Frequently Asked Questions (FAQs)
What is the fundamental principle behind how this compound induces chirality?
This compound is a C₂-symmetric chiral auxiliary.[16] When it reacts with a prochiral aldehyde or ketone, it forms a chiral acetal or ketal. This acetal exists in a rigid, chair-like conformation where the two methyl groups occupy equatorial positions to minimize steric strain.[17] This conformation effectively blocks one of the two prochiral faces of the attached substrate molecule. A subsequent attack by a nucleophile is therefore directed to the more sterically accessible face, resulting in the preferential formation of one enantiomer.[1][16]
References
- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 2. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 15. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereochemical Integrity of (2R,4R)-(-)-Pentanediol
<
Welcome to the technical support center for maintaining the stereochemical purity of (2R,4R)-(-)-Pentanediol. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block in their synthetic pathways. Preserving the enantiomeric excess (e.e.) of this molecule is paramount for achieving the desired biological activity and stereochemical outcome in target molecules. This resource provides in-depth, experience-based answers to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant drop in the enantiomeric excess of my this compound after my reaction. What are the most likely causes of this racemization?
A1: Racemization of a chiral diol like this compound typically occurs through mechanisms that involve the temporary formation of an achiral intermediate.[1] The primary culprits are reaction conditions that facilitate either protonation of a hydroxyl group followed by loss of water to form a planar carbocation, or deprotonation of the adjacent C-H bond, which can lead to an achiral enolate intermediate if an adjacent carbonyl is present.[1][2]
Key Mechanistic Drivers of Racemization:
-
Acid-Catalyzed Racemization: Strong acidic conditions can protonate one of the hydroxyl groups, turning it into a good leaving group (H₂O). Departure of water can generate a transient secondary carbocation. This planar species can then be attacked by a nucleophile (like water) from either face with equal probability, leading to a racemic mixture of the alcohol.[2]
-
Base-Catalyzed Racemization (via Oxidation): While less direct for a simple diol, if any portion of your diol is oxidized to a ketone (e.g., 4-hydroxy-2-pentanone), strong basic conditions can abstract the acidic proton at the chiral center (C4), forming a planar enolate. Subsequent protonation will occur from either face, scrambling the stereocenter.
-
High Thermal Stress: Elevated temperatures can provide the necessary activation energy to overcome the barrier to racemization, especially if catalytic amounts of acid or base are present.[3][4] Some asymmetric reactions have even shown inversion of enantioselectivity based on temperature changes.[5]
-
Transition-Metal Catalysis: Certain transition metal catalysts, particularly ruthenium complexes, are explicitly designed to catalyze the racemization of alcohols through a dehydrogenation-hydrogenation mechanism.[6][7] This proceeds via a ketone intermediate and is often used intentionally in Dynamic Kinetic Resolution (DKR) processes.[6] If your reaction employs such a catalyst non-selectively, racemization is a significant risk.
Troubleshooting Guide: Preventing Racemization
This section provides actionable protocols and decision-making workflows to mitigate the risk of racemization during reactions involving this compound.
Issue 1: Loss of Stereopurity Under Acidic Conditions
Symptoms: You are performing a reaction that requires an acid catalyst (e.g., acetal formation, esterification) and subsequent analysis shows a decreased e.e.
Root Cause Analysis: The chiral centers of the diol are susceptible to inversion via an SN1-type mechanism involving a carbocation intermediate under harsh acidic conditions.
Solutions & Protocols:
-
Protect the Diol Functionality: The most robust strategy is to protect the 1,3-diol as a cyclic acetal or ketal before subjecting the molecule to harsh conditions. This rigidifies the structure and prevents the hydroxyl groups from participating in racemization pathways.[8][9][10] Isopropylidene acetals (acetonides) are common for this purpose.[9]
-
Protocol: Acetonide Protection of this compound
-
Dissolve this compound (1.0 eq) in a mixture of 2,2-dimethoxypropane (1.5 eq) and a non-polar solvent like acetone or dichloromethane.
-
Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.01 eq).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a mild base, such as triethylamine or a saturated sodium bicarbonate solution.
-
Extract the product, dry the organic layer, and concentrate under reduced pressure. The resulting protected diol is significantly more stable to a wide range of reaction conditions.[11]
-
-
-
Optimize Reaction Conditions: If protection is not feasible, carefully control the reaction parameters.
Parameter Standard Condition (High Risk) Recommended Condition (Low Risk) Rationale Temperature > 50 °C 0 °C to Room Temperature Lowering the temperature reduces the kinetic energy available for the formation of high-energy carbocation intermediates.[12] Acid Strength Strong mineral acids (H₂SO₄, HCl) Mild Lewis acids (e.g., Sc(OTf)₃) or weaker Brønsted acids (e.g., PPTS) Milder acids can catalyze the desired reaction without being aggressive enough to promote elimination/carbocation formation. Reaction Time Prolonged heating Monitor closely by TLC/GC/LCMS and quench as soon as starting material is consumed. Minimizes the exposure time of the chiral centers to potentially racemizing conditions. Caption: Decision workflow for acidic reactions.
Issue 2: Loss of Stereopurity Under Basic or Oxidative Conditions
Symptoms: You are performing a reaction in the presence of a base (e.g., acylation, silylation) or an oxidant, and notice racemization.
Root Cause Analysis: While the diol itself is not prone to direct base-catalyzed racemization, trace oxidation to a ketone intermediate creates a pathway for epimerization at the adjacent chiral center via enolate formation. Some bases can also promote side reactions.
Solutions & Protocols:
-
Use Non-Nucleophilic, Hindered Bases: When a base is required, select one that is sterically hindered and non-nucleophilic to minimize side reactions.
-
Recommended Bases: 2,6-Lutidine, Diisopropylethylamine (DIPEA), or Proton-Sponge.
-
Bases to Avoid (High Risk): Strong, nucleophilic bases like NaOH, KOH, or LDA, which can promote oxidation or other undesired pathways.
-
-
Control Temperature: As with acidic conditions, low temperatures are crucial. Perform base-mediated reactions at 0 °C or below if possible.
-
Ensure an Inert Atmosphere: To prevent incidental oxidation of the secondary alcohols to ketones, always run reactions under an inert atmosphere (e.g., Argon or Nitrogen). Degas your solvents to remove dissolved oxygen.
Caption: Key controls for basic/oxidative reactions.
Issue 3: How can I confirm the enantiomeric excess of my pentanediol before and after the reaction?
Symptoms: You need a reliable method to quantify the stereochemical purity of your material.
Solution: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[13][14] However, other methods can also be employed.
Analytical Methods for e.e. Determination:
| Method | Principle | Pros | Cons |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.[14] | Highly accurate and reproducible; provides quantitative e.e. value. | Requires specialized chiral columns; method development can be time-consuming. |
| Chiral GC | Similar to HPLC but using a gas mobile phase and a chiral capillary column. | Excellent for volatile compounds. | Diols often require derivatization to increase volatility. |
| NMR Spectroscopy with Chiral Shift Reagents | A chiral lanthanide shift reagent or chiral solvating agent forms diastereomeric complexes that have chemically distinct signals in the NMR spectrum.[15] | Rapid analysis; does not require separation. | Can be less accurate than chromatography; peak overlap can be an issue. |
| Fluorescence-Based Assays | Dynamic self-assembly of the chiral diol with other components to form fluorescent diastereomeric complexes with different emission properties.[16][17][18] | High-throughput potential; very sensitive.[17][18] | Requires specific reagents and setup; primarily a screening tool.[18] |
-
Protocol: General Chiral HPLC Analysis
-
Derivatization (Optional but Recommended): To improve peak shape and UV detection, derivatize the diol to its bis-benzoate or bis-3,5-dinitrobenzoate ester.
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) are often effective.[14]
-
Mobile Phase Optimization: Start with a mobile phase of Hexane/Isopropanol. Adjust the ratio to achieve baseline separation of the two enantiomer peaks.
-
Quantification: Integrate the peak areas for the two enantiomers (A₁ and A₂). Calculate the e.e. using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100[12]
-
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties [mdpi.com]
- 5. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. benchchem.com [benchchem.com]
- 13. Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Determining enantiomeric excess of (2R,4R)-(-)-Pentanediol by chiral HPLC
An Expert's Guide to Determining Enantiomeric Excess of (2R,4R)-(-)-Pentanediol by Chiral High-Performance Liquid Chromatography
Introduction: The Criticality of Enantiomeric Purity in Chiral Diols
(2R,4R)-(-)-2,4-Pentanediol is a valuable chiral building block in asymmetric synthesis. Its stereochemical integrity is paramount, as the presence of its enantiomeric or diastereomeric counterpart can lead to significant variations in the pharmacological activity, toxicity, or efficacy of the final active pharmaceutical ingredient (API).[1] Consequently, robust and accurate analytical methods for determining enantiomeric excess (e.e.) are not merely a quality control checkpoint but a fundamental necessity in drug development and manufacturing.
This guide provides a comprehensive, in-depth analysis of using Chiral High-Performance Liquid Chromatography (HPLC) for the determination of e.e. in this compound. We will explore the causality behind methodological choices, present a detailed experimental protocol, and compare the performance of chiral HPLC against alternative techniques, grounding our discussion in established scientific principles and data.
The Principle of Chiral Recognition in HPLC
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, is only possible in the presence of a chiral selector.[2] In chiral HPLC, this is achieved by using a Chiral Stationary Phase (CSP). The fundamental mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.
According to the widely accepted "three-point interaction" model, for effective chiral recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the CSP.[1] These interactions can include hydrogen bonds, dipole-dipole interactions, steric hindrance, or inclusion complexation.[2] The difference in the stability of these diastereomeric complexes for each enantiomer leads to different retention times on the column, allowing for their separation and quantification.[1]
Caption: A simplified model of enantiomer interaction with a chiral stationary phase.
Strategic Method Development for 2,4-Pentanediol Analysis
The development of a successful chiral separation method is often an empirical process, but a systematic approach based on the analyte's structure significantly increases the probability of success.[3] For a small, flexible diol like 2,4-pentanediol, several factors are critical.
Selection of the Chiral Stationary Phase (CSP)
This is the most crucial decision in chiral method development. For diols, polysaccharide-based CSPs are the most versatile and widely successful.[4] These columns, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of chiral recognition mechanisms.
-
Expert Rationale: The hydroxyl groups of 2,4-pentanediol can readily participate in hydrogen bonding with the carbamate groups on derivatized polysaccharide CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). The chiral grooves and cavities of the polysaccharide structure also provide opportunities for steric and dipole-based interactions, fulfilling the requirements for chiral recognition.[2] Cyclodextrin-based CSPs can also be effective, operating on an inclusion complex mechanism where the analyte fits into the chiral cavity.[1]
Choice of Mobile Phase: Normal-Phase Dominance
For polysaccharide CSPs, normal-phase chromatography is often the first and most successful mode to evaluate.[4]
-
Expert Rationale: A typical normal-phase mobile phase consists of a non-polar alkane (e.g., n-hexane, heptane) with a polar alcohol modifier (e.g., isopropanol, ethanol).[4] In this environment, the polar interactions (primarily hydrogen bonding) between the analyte's hydroxyl groups and the CSP are maximized, which is essential for selectivity. In contrast, reversed-phase conditions (e.g., water/acetonitrile) would prioritize hydrophobic interactions, which are minimal for a small molecule like 2,4-pentanediol, and would likely result in poor retention and no separation.
The Role of Additives and Temperature
-
Additives: For neutral compounds like 2,4-pentanediol, mobile phase additives are generally not required. For acidic or basic analytes, small amounts of acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can improve peak shape and selectivity by suppressing unwanted ionic interactions.[4]
-
Temperature: Lowering the column temperature often improves chiral resolution.[4]
-
Expert Rationale: Chiral recognition is based on the difference in the free energy of association (Δ(ΔG)) between the two enantiomers and the CSP. This energy difference is often small. Lowering the temperature increases the stability of the transient diastereomeric complexes, potentially magnifying the small energetic differences between them and thus enhancing selectivity (α).
Experimental Protocol: Chiral HPLC Analysis of 2,4-Pentanediol
This protocol describes a robust, self-validating method for determining the enantiomeric excess of this compound.
Caption: A step-by-step workflow for chiral HPLC analysis.
Step 1: Materials and Instrumentation
-
HPLC System: An HPLC system with a pump capable of delivering isocratic flow, an autosampler, a column thermostat, and a suitable detector.
-
Chiral Column: A polysaccharide-based CSP, e.g., Lux® Cellulose-1 or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Reagents: HPLC-grade n-hexane and isopropanol (IPA). This compound sample, and a racemic (2R,4R)/(2S,4S)-2,4-pentanediol standard.
-
Detector: 2,4-pentanediol lacks a strong UV chromophore. Therefore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is required. Alternatively, derivatization with a UV-active agent can be performed (see discussion below).
Step 2: Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase | Lux® Cellulose-1 or Chiralcel® OD-H | Proven effectiveness for separating alcohol and diol enantiomers.[4] |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) | Common starting point for normal-phase chiral separations on polysaccharide CSPs.[4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 25 °C (can be lowered to 10-15°C to improve resolution) | Lower temperatures often enhance chiral recognition.[4] |
| Detection | RI or ELSD | Necessary for analytes lacking a UV chromophore. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
Step 3: Sample and Standard Preparation
-
Mobile Phase: Prepare the mobile phase by mixing 900 mL of n-hexane with 100 mL of isopropanol. Degas thoroughly before use.
-
Racemic Standard: Prepare a solution of racemic 2,4-pentanediol at approximately 1 mg/mL in isopropanol. This is critical for confirming the elution order and for system suitability calculations.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in isopropanol to a final concentration of approximately 1 mg/mL.
Step 4: Analysis and Data Processing
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).
-
System Suitability: Inject the racemic standard. The two enantiomers should be baseline resolved. The resolution (Rs) between the two peaks should be ≥ 1.5.[5]
-
Sample Analysis: Inject the sample solution.
-
Peak Integration: Identify the peaks corresponding to the (2R,4R) and (2S,4S) enantiomers based on the retention times from the racemic standard run. Integrate the peak areas for both.
-
Calculation of Enantiomeric Excess (% e.e.):
-
Let A1 = Peak area of the major enantiomer (this compound)
-
Let A2 = Peak area of the minor enantiomer ((2S,4S)-(+)-Pentanediol)
-
% e.e. = [(A1 - A2) / (A1 + A2)] x 100
-
Comparison with Alternative Methods: Chiral HPLC vs. Chiral GC
While chiral HPLC is a powerful tool, it is not the only option. Chiral Gas Chromatography (GC) is a viable alternative, particularly for volatile compounds like 2,4-pentanediol.[6]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a CSP in a liquid mobile phase.[6] | Separation of volatile enantiomers based on differential interaction with a CSP in a gaseous mobile phase.[6] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. Highly versatile.[6] | Ideal for volatile and thermally stable compounds.[6] 2,4-Pentanediol is suitable. |
| Derivatization | Optional. Can be used to add a UV chromophore for enhanced sensitivity.[6] | Often required to increase volatility and thermal stability (e.g., silylation of hydroxyl groups). |
| Resolution | Generally provides good to excellent resolution. | Often provides very high resolution and efficiency due to the use of long capillary columns. |
| Sensitivity | Detector-dependent (UV > RI). Can be very sensitive with appropriate derivatization. | Highly sensitive, especially with a Flame Ionization Detector (FID). |
| Instrumentation | Common in pharmaceutical labs. | Common, but perhaps less so than HPLC in some QC environments. |
Expert Judgement: For 2,4-pentanediol, both techniques are applicable. Chiral HPLC offers the advantage of direct analysis without derivatization (using an RI or ELSD detector), which simplifies the workflow. Chiral GC, while likely requiring a derivatization step, may offer superior resolution and sensitivity. The choice often depends on available instrumentation and the specific sensitivity requirements of the assay.[6]
The Derivatization Option
If detection by RI or ELSD is not sensitive enough, or if these detectors are unavailable, derivatization is an excellent strategy.[7] The two hydroxyl groups of 2,4-pentanediol can be reacted with a chiral or achiral agent that contains a strong chromophore.
-
Indirect Method: Reacting the pentanediol with an enantiomerically pure chiral derivatizing agent (CDA) forms diastereomers.[7] These diastereomers can then be separated on a standard, non-chiral (achiral) HPLC column (e.g., a C18 column).[8] This approach eliminates the need for a costly chiral column but requires a CDA of 100% purity and carries the risk of racemization during the reaction.[7]
-
Direct Method Enhancement: Reacting the pentanediol with an achiral derivatizing agent containing a chromophore (e.g., benzoyl chloride) allows for highly sensitive UV detection while still performing the separation on a chiral column. This is often the preferred derivatization strategy as it combines the robust separation of a CSP with the high sensitivity of a UV detector.
Conclusion
The determination of the enantiomeric excess of this compound is reliably and accurately achieved using chiral HPLC with a polysaccharide-based stationary phase under normal-phase conditions. This method is founded on the well-understood principles of chiral recognition and offers high selectivity. The experimental protocol outlined provides a clear, step-by-step workflow, while the comparison with chiral GC highlights the key decision-making factors for method selection. By understanding the causality behind the choice of column, mobile phase, and detector, researchers can confidently develop, validate, and implement a robust method that ensures the stereochemical purity of this critical chiral intermediate.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Chiral GC Methods for Analyzing (2R,4R)-(-)-Pentanediol Purity
Introduction: The Critical Role of Enantiomeric Purity in (2R,4R)-(-)-Pentanediol
This compound is a valuable chiral building block in modern asymmetric synthesis. Its C2-symmetric structure and stereodefined hydroxyl groups make it a cornerstone for creating chiral ligands, auxiliaries, and complex pharmaceutical intermediates. The stereochemical integrity of this diol is paramount, as it directly dictates the enantiomeric excess (ee) and, ultimately, the biological efficacy and safety of the final active pharmaceutical ingredient (API). An inaccurate assessment of its purity can lead to failed syntheses, compromised clinical outcomes, and significant regulatory hurdles.
This guide provides an in-depth comparison of robust chiral Gas Chromatography (GC) methodologies for the precise determination of this compound's enantiomeric purity. We will move beyond simple protocols to explore the underlying principles of chiral recognition on cyclodextrin-based stationary phases and the strategic use of derivatization to achieve optimal separation, ensuring your analysis is both accurate and reliable.
The Foundational Choice: Chiral Stationary Phases (CSPs)
Direct enantiomeric separation by GC is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte.[1] The differing stability of these complexes results in different retention times. For separating chiral diols like pentanediol, the most powerful and widely used CSPs are based on derivatized cyclodextrins.[2]
Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus-shaped chiral cavity.[3] Separation is governed by a combination of two mechanisms:
-
Inclusion Complexation: The analyte, or a portion of it, fits into the hydrophobic interior of the cyclodextrin cavity. The "goodness of fit" differs between the two enantiomers.
-
Surface Interactions: The hydroxyl groups on the rim of the cyclodextrin are functionalized with various chemical groups (e.g., methyl, acetyl, trifluoroacetyl). These groups act as external interaction points, engaging in hydrogen bonding, dipole-dipole, or steric interactions with the analyte's functional groups.[4]
The choice of the cyclodextrin's ring size (α, β, or γ) and its derivatizing groups is the most critical factor in achieving enantioselectivity for a specific analyte.[5]
Comparative Analysis of Leading Chiral GC Methodologies
We will compare two primary, field-proven strategies for analyzing 2,4-pentanediol enantiomers: a direct analysis approach using a modified β-cyclodextrin phase and an indirect approach involving derivatization followed by analysis on a specialized γ-cyclodextrin phase.
| Parameter | Method A: Direct Analysis | Method B: Derivatization-Enhanced Analysis |
| Target Analyte | Underivatized (2R,4R)- and (2S,4S)-Pentanediol | Trifluoroacetylated (TFA) Pentanediol Diastereomers |
| Recommended Column | Restek Rt-βDEXsm | Astec™ CHIRALDEX® G-TA |
| CSP Chemistry | 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in a mid-polarity polymer[6] | 2,6-di-O-pentyl-3-trifluoroacetyl γ-cyclodextrin |
| Primary Separation Rationale | Good general-purpose selectivity for alcohols and diols. Proven for close analogs like 2,3-butanediol.[7] | Exceptionally high selectivity for oxygen-containing analytes, especially after acylation.[8] |
| Sample Preparation | Simple dilution in a suitable solvent (e.g., isopropanol, ethyl acetate). | Required two-step derivatization with Trifluoroacetic Anhydride (TFAA). |
| Pros | - Faster sample preparation - Avoids use of harsh derivatizing agents | - Significantly enhances peak shape and resolution - Increases analyte volatility, allowing for lower elution temperatures and sharper peaks |
| Cons | - Potential for peak tailing due to free hydroxyl groups - May require higher oven temperatures | - More complex and time-consuming sample preparation - TFAA is corrosive and requires careful handling |
| Typical Performance | Good resolution (Rs > 2.0) is achievable for analogous diols.[7] | Excellent resolution (Rs > 4.0) is expected based on data for similar TFA-diols.[9] |
Experimental Workflows and Protocols
The following sections provide detailed, self-validating protocols for implementing these methods.
General Workflow for Chiral GC Purity Analysis
The overall process, from receiving a sample to calculating the final enantiomeric excess, follows a structured path. This workflow is crucial for ensuring reproducibility and minimizing error.
Caption: Workflow for Chiral GC Analysis of Pentanediol Purity.
Protocol 1: Trifluoroacetylation of Pentanediol (for Method B)
Causality: The two free hydroxyl groups on pentanediol are polar and can cause significant peak tailing on many GC columns through interactions with active sites. Derivatization with trifluoroacetic anhydride (TFAA) converts these -OH groups into non-polar trifluoroacetyl esters.[10] This transformation dramatically increases the analyte's volatility and improves its chromatographic behavior, leading to sharper, more symmetrical peaks and often enhancing chiral separation.[9]
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous (optional, as catalyst)
-
2 mL reaction vials with PTFE-lined caps
-
Nitrogen gas supply
Procedure:
-
Accurately weigh approximately 5-10 mg of the pentanediol sample into a clean, dry 2 mL reaction vial.
-
Dissolve the sample in 500 µL of anhydrous dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
(Optional) Add 10 µL of anhydrous pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Gently evaporate the excess reagent and solvent under a stream of dry nitrogen.
-
Re-dissolve the resulting derivative in 1.0 mL of dichloromethane or hexane for GC analysis.
Protocol 2: GC Method Parameters
Method A: Direct Analysis on Rt-βDEXsm
This method is adapted from established conditions for similar chiral diols.[7]
-
GC System: Agilent 8890 or equivalent with FID
-
Column: Restek Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness[11]
-
Carrier Gas: Hydrogen, constant flow @ 1.5 mL/min (or Helium @ 1.2 mL/min)
-
Injector: Split/Splitless, 230°C
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 3°C/min to 180°C
-
Hold: Hold at 180°C for 5 minutes
-
-
Detector: FID, 230°C
Method B: Derivatized Analysis on CHIRALDEX® G-TA
This protocol is based directly on a manufacturer's application note for TFA-derivatized diols.[9]
-
GC System: Agilent 8890 or equivalent with FID
-
Column: Astec™ CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness[12]
-
Carrier Gas: Helium, constant pressure @ 30 psi (or Hydrogen @ 1.5 mL/min)
-
Injector: Split/Splitless, 250°C
-
Split Ratio: 80:1
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute
-
Ramp: 5°C/min to 150°C
-
Hold: Hold at 150°C for 2 minutes
-
-
Detector: FID, 250°C
Data Analysis and Interpretation
Upon completion of the GC run, the chromatogram will show two separated peaks corresponding to the two enantiomers.
Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is a measure of the purity of the sample and is calculated from the integrated peak areas of the two enantiomers.
% ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
For a sample of this compound, Area₁ would correspond to the (2R,4R) enantiomer. A standard of the racemate should be run initially to confirm the elution order of the enantiomers on the chosen column and conditions.
Mechanism of Chiral Recognition
The separation of pentanediol enantiomers on a cyclodextrin CSP is a complex process. The diagram below illustrates the "three-point interaction" model, a conceptual framework explaining how a chiral selector differentiates between enantiomers. For separation to occur, there must be at least three points of interaction between the analyte and the CSP, with at least one of these being stereochemically dependent.
Caption: Conceptual Model of Chiral Recognition on a CSP.
In this model, Site A could be the hydrophobic cavity, Site B a hydrogen-bond acceptor on the rim, and Site C a bulky derivatizing group causing steric hindrance. The (2R,4R) enantiomer might form two attractive and one neutral interaction, leading to a stable complex and longer retention. In contrast, the (2S,4S) enantiomer might be forced into a conformation that creates one attractive and one repulsive interaction, resulting in a less stable complex and faster elution.
Conclusion
The accurate determination of the enantiomeric purity of this compound is a non-negotiable aspect of quality control in pharmaceutical and fine chemical synthesis. While direct analysis on a column like the Restek Rt-βDEXsm offers a rapid screening method, the derivatization-enhanced approach using an Astec™ CHIRALDEX® G-TA column provides superior resolution, peak shape, and overall method robustness. The choice of method will depend on the specific requirements for accuracy, sample throughput, and available instrumentation. By understanding the principles behind the separation and meticulously following validated protocols, researchers can confidently and precisely quantify the enantiomeric purity of this critical chiral intermediate.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. gcms.cz [gcms.cz]
- 6. restek.com [restek.com]
- 7. Chiral separation 4: Separation with Rt-βDEXm, Rt-βDEXsm and Rt-βDEXse [discover.restek.com]
- 8. gcms.cz [gcms.cz]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. restek.com [restek.com]
- 12. Astec® CHIRALDEX™ G-TA Capillary GC Column L × I.D. 30 m × 0.25 mm, df 0.12 μm | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Spectroscopic Analysis of (2R,4R)-(-)-Pentanediol: Confirming Stereochemistry with NMR and CD
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy for the unambiguous stereochemical assignment of (2R,4R)-(-)-pentanediol. As a fundamental chiral building block in pharmaceutical and agrochemical synthesis, rigorous confirmation of its stereochemistry is paramount.[1] We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Stereochemical Challenge of an Acyclic 1,3-Diol
(2R,4R)-Pentanediol presents two distinct stereochemical questions that must be answered:
-
Relative Stereochemistry : Are the two hydroxyl groups syn (on the same side in a Fischer projection) or anti (on opposite sides)? For pentanediol, the (2R,4R) and (2S,4S) isomers are anti, while the (2R,4S) and (2S,4R) isomers are syn.
-
Absolute Stereochemistry : Which specific enantiomer is present? For the anti diol, is it (2R,4R) or (2S,4S)?
While simple ¹H NMR of the underivatized diol can provide initial clues through coupling constants, the conformational flexibility of the acyclic backbone often leads to ambiguity. Therefore, more robust methods are required for definitive proof. This guide compares derivatization and direct analysis techniques across both NMR and CD platforms.
Part 1: NMR Spectroscopy for Relative and Absolute Configuration
NMR spectroscopy is a cornerstone of structural elucidation. For chiral molecules like pentanediol, converting the enantiomeric pair into diastereomers through derivatization allows for direct NMR differentiation.
A. Confirming Anti Relative Stereochemistry: The Acetonide Method
Before determining the absolute configuration, the relative anti stereochemistry must be confirmed. The most reliable NMR method for 1,3-diols is the analysis of their acetonide derivatives, a technique pioneered by Rychnovsky.
Causality & Principle: The reaction of a 1,3-diol with acetone (or 2,2-dimethoxypropane) forms a six-membered cyclic ketal, known as an acetonide. The key to this method is that the resulting ring adopts a different low-energy conformation depending on the diol's relative stereochemistry.
-
Syn-1,3-diol acetonides adopt a stable chair conformation.
-
Anti-1,3-diol acetonides , such as the derivative of (2R,4R)-pentanediol, are forced into a higher-energy twist-boat conformation to avoid prohibitive steric interactions.
This stark conformational difference leads to highly predictable and diagnostic chemical shifts in the ¹³C NMR spectrum for the three acetonide carbons: the ketal carbon (C(CH₃)₂) and the two diastereotopic methyl carbons.[2][3]
Data Comparison: Expected ¹³C NMR Chemical Shifts for 1,3-Diol Acetonides
| Acetonide Carbon | syn-Isomer (Chair Conformation) | anti-Isomer (Twist-Boat Conformation) | Rationale |
| Ketal (C(CH₃)₂) | ~98-99 ppm | ~100-101 ppm | Different ring geometry affects the electronic environment of the ketal carbon. |
| Equatorial Me | ~30 ppm | ~24-25 ppm | In the syn-chair, one methyl is axial and one is equatorial, leading to large shift dispersion. In the anti-twist-boat, both methyls are in more similar environments. |
| Axial Me | ~19 ppm | ~24-25 ppm | The upfield shift of the axial methyl in the syn isomer is a classic shielding effect. The near-equivalence in the anti isomer is characteristic. |
Experimental Protocol: Acetonide Formation
-
Dissolution: Dissolve this compound (approx. 10 mg) in 2,2-dimethoxypropane (0.5 mL).
-
Catalysis: Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or a single crystal of p-toluenesulfonic acid (TsOH).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor by TLC until the starting diol is consumed.
-
Workup: Quench the reaction with a few drops of triethylamine (Et₃N). Remove the solvent under reduced pressure.
-
Analysis: Dissolve the crude product directly in CDCl₃ and acquire a ¹³C NMR spectrum. No further purification is typically needed for analysis.
Workflow for Determining Relative Stereochemistry via Rychnovsky's Method
Caption: Workflow for acetonide analysis to determine relative stereochemistry.
B. Assigning (2R,4R) Absolute Stereochemistry: The Modified Mosher's Method
The Mosher's ester method is the classical NMR approach for determining the absolute configuration of chiral alcohols.[4][5] For a diol, this involves creating a bis-ester derivative.
Causality & Principle: The diol is esterified separately with two enantiomers of a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This creates a pair of diastereomeric bis-esters. The foundational principle is that these diastereomers adopt a preferred conformation where the bulky phenyl group of the MTPA moiety is oriented in a fixed position relative to the substituents of the chiral center.[4][6] This phenyl group creates a powerful anisotropic (spatially dependent) magnetic field, causing significant shielding (upfield shift) or deshielding (downfield shift) of nearby protons.
By acquiring the ¹H NMR spectrum for both the bis-(R)-MTPA and bis-(S)-MTPA esters and calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the chiral centers, a spatial map of the molecule can be constructed, revealing its absolute configuration.[7][8]
Experimental Protocol: Bis-Mosher Ester Formation & Analysis This protocol should be run in parallel for both (R)- and (S)-MTPA chloride.
-
Setup: In a dry NMR tube, dissolve this compound (~1-2 mg) in deuterated pyridine (pyridine-d₅, ~0.5 mL). Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Derivatization: Add a slight excess (~2.2 equivalents) of (R)-MTPA chloride. Cap the tube and mix thoroughly.
-
Reaction: Let the reaction proceed at room temperature for 4-12 hours or until completion (can be monitored by ¹H NMR). The formation of the bis-ester is typically quantitative.
-
Analysis: Directly acquire a ¹H NMR spectrum of the reaction mixture. Repeat for the (S)-MTPA chloride reaction.
-
Data Processing:
-
Assign all relevant proton signals for both the bis-(R) and bis-(S) spectra. 2D NMR (COSY) may be necessary.
-
Calculate Δδ (δS - δR) for each assigned proton.
-
Apply the Mosher's model: Protons with a positive Δδ value are on one side of the MTPA plane, and those with a negative Δδ value are on the other. This pattern reveals the absolute configuration.
-
Diagram of the Mosher's Method Model for a Secondary Alcohol
Caption: Simplified model of the MTPA ester showing shielding and deshielding zones.
Part 2: Circular Dichroism (CD) Spectroscopy for Absolute Configuration
CD spectroscopy is a chiroptical technique that provides a unique fingerprint of a molecule's absolute stereochemistry.[9] It measures the differential absorption of left- and right-circularly polarized light.[10][11]
A. The Challenge and a Solution: Derivatization for Exciton Coupling
Principle: this compound itself lacks a strong chromophore, meaning it absorbs poorly in the accessible UV-Vis range and produces a very weak CD spectrum. The exciton chirality method overcomes this by introducing strong chromophores (e.g., benzoates) via esterification of the hydroxyl groups.
Causality: When two chromophores are held in a chiral orientation by the molecular scaffold, their electronic transitions can couple. This "exciton coupling" splits the original absorption band into two new CD bands of opposite sign, known as a "couplet" or "bisignate Cotton effect." The sign of the couplet (the sign of the long-wavelength band followed by the short-wavelength band) is directly related to the torsional angle (helicity) between the two chromophores.[12] For a positive helicity, a positive-then-negative couplet is observed, and vice versa. This provides a direct, non-empirical assignment of the absolute configuration.
B. A Modern Alternative: Vibrational Circular Dichroism (VCD)
Principle: VCD is the extension of CD into the infrared (IR) range.[10] Instead of electronic transitions, it measures the differential absorption of circularly polarized light during vibrational transitions.
Advantages & Trustworthiness:
-
No Derivatization: VCD analyzes the molecule directly, which is a significant advantage if the sample is precious or if derivatization is difficult.
-
Rich Information: The entire mid-IR region contains many vibrational bands, providing a rich and complex VCD spectrum that is highly sensitive to the molecule's 3D structure.
The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted from first principles using quantum chemical calculations, typically Density Functional Theory (DFT).[13] A strong correlation between the signs and relative intensities of the experimental and calculated spectra for one enantiomer provides a highly confident assignment of the absolute configuration.[14]
Workflow for Absolute Configuration Assignment via VCD
Caption: Integrated experimental and computational workflow for VCD analysis.
Part 3: Comparative Summary and Expert Recommendations
| Technique | Information Obtained | Derivatization Required? | Reliance on Computation? | Key Advantage | Potential Pitfall |
| NMR Acetonide | Relative (syn/anti) | Yes | No | Unambiguous, based on robust empirical data.[2][3] | Requires clean diol starting material for clean reaction. |
| NMR Mosher's Ester | Absolute (R/S) | Yes | No (Model-based) | Widely used, well-understood, does not require special equipment.[4][5] | Peak overlap in complex molecules can complicate analysis. |
| CD Exciton Coupling | Absolute (R/S) | Yes | No (Model-based) | Produces a very strong and clear signal from a weak starting point. | Derivatization can fail; chromophores must be close enough to couple. |
| Vibrational CD (VCD) | Absolute (R/S) | No | Yes (Essential) | Non-destructive, provides high-confidence results via spectral matching.[13] | Requires specialized instrumentation and computational expertise. |
Senior Scientist Recommendation:
For a complete and unimpeachable stereochemical assignment of this compound, a multi-pronged approach is recommended to ensure a self-validating system.
-
Primary Confirmation (NMR): The most efficient and cost-effective path is a two-step NMR analysis.
-
First, confirm the relative anti configuration by preparing the acetonide derivative and analyzing its ¹³C NMR spectrum. The expected shifts around 100 ppm and 25 ppm are definitive.
-
Second, confirm the absolute (2R,4R) configuration by preparing the bis-(R)- and bis-(S)-MTPA esters and performing a Mosher's method analysis. This provides a direct assignment based on decades of established precedent.[7][8][15]
-
-
Orthogonal Validation (VCD): For regulatory filings or high-impact publications where absolute certainty is required, VCD analysis serves as a powerful, non-destructive orthogonal method. By comparing the experimental spectrum of the underivatized diol with DFT calculations, you can confirm the NMR-based assignment without any chemical modification, eliminating any possibility of unforeseen reaction artifacts.[13][14]
This combined strategy leverages the speed and accessibility of NMR with the definitive, non-invasive power of modern chiroptical techniques, providing an exceptionally robust and trustworthy confirmation of the stereochemistry of this compound.
References
- 1. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 2. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. individual.utoronto.ca [individual.utoronto.ca]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. schrodinger.com [schrodinger.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Diols in Asymmetric Synthesis: (2R,4R)-(-)-Pentanediol vs. The Field
In the landscape of asymmetric synthesis, the judicious selection of a chiral auxiliary or ligand is paramount to achieving high levels of stereocontrol. Chiral diols represent a cornerstone class of molecules for this purpose, capable of creating a defined chiral environment to guide the formation of a desired stereoisomer. This guide provides an in-depth comparison of (2R,4R)-(-)-pentanediol, a versatile C₂-symmetric diol, with other prominent chiral diols such as pinanediol and TADDOL derivatives. We will explore their performance in key transformations, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear framework for rational catalyst and auxiliary selection.
Introduction to Chiral Diols in Asymmetric Synthesis
Chiral diols exert their influence in asymmetric reactions primarily through two mechanisms: as chiral auxiliaries or as chiral ligands. As an auxiliary, the diol is covalently attached to the substrate, sterically directing the approach of a reagent before being cleaved off.[1] As a ligand, it coordinates to a metal center, creating a chiral Lewis acid or hydrogenation catalyst that activates the substrate and controls the stereochemical outcome of the reaction.[2]
The efficacy of a chiral diol is dictated by its structural features:
-
Symmetry: C₂-symmetric diols, like (2R,4R)-pentanediol and TADDOLs, are often preferred as they reduce the number of possible competing transition states, leading to higher enantioselectivity.
-
Steric Bulk: The size and disposition of substituents on the diol backbone create a chiral pocket that discriminates between the prochiral faces of a substrate.
-
Conformational Rigidity: A rigid structure ensures a well-defined transition state, which is crucial for predictable and high stereoselectivity. Pinanediol's bicyclic system is a classic example of a conformationally rigid scaffold.[3]
Profile of Key Chiral Diols
This compound
Derived from the inexpensive and readily available starting material acetylacetone, this compound is a valuable C₂-symmetric chiral building block.[4][5] Its simple, acyclic yet sterically defined structure makes it an effective chiral controller in various reactions, particularly in the formation of chiral ligands for reductions and other transformations.[4]
-
Structure: OH-CH(CH₃)-CH₂-CH(CH₃)-OH
-
Key Feature: C₂-symmetry, flexible backbone allowing for effective chelation to metal centers.
(+)-Pinanediol
Derived from the natural chiral pool, specifically (+)-α-pinene, pinanediol is a widely used and cost-effective chiral auxiliary.[6] Its rigid bicyclic pinane framework provides excellent steric shielding. It is most famously used in the Matteson homologation reaction for the asymmetric synthesis of boronic esters, which are precursors to a vast array of chiral compounds.[3]
-
Structure: A bicyclic diol derived from pinene.
-
Key Feature: High conformational rigidity, providing a well-defined steric environment.
TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols)
TADDOLs are a class of C₂-symmetric diols derived from tartaric acid.[7] They possess bulky aryl groups that create a deep chiral pocket, making them exceptionally effective ligands for a wide range of metal-catalyzed reactions, including Diels-Alder reactions, nucleophilic additions, and hydrogenations.[2][8][9] They can also function as chiral Brønsted acid organocatalysts.[10]
-
Structure: A 1,3-dioxolane ring with two trans diarylhydroxymethyl groups.
-
Key Feature: C₂-symmetry, highly tunable steric and electronic properties via modification of the aryl groups.
Head-to-Head Comparison in Key Asymmetric Transformations
The choice of a chiral diol is highly dependent on the specific reaction, substrate, and desired outcome. Below, we compare the performance of these diols in the asymmetric reduction of prochiral ketones, a fundamental transformation in organic synthesis.
Asymmetric Reduction of Prochiral Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a critical reaction. Chiral diols are often used to form ligands for borane or metal-hydride reducing agents, thereby inducing enantioselectivity.[11][12]
Table 1: Comparison of Chiral Diols/Ligands in the Asymmetric Reduction of Acetophenone
| Chiral Ligand/Auxiliary Source | Reagent System | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration | Reference |
| (2R,4R)-Pentanediol derived diphosphine ligand (C₃*-TunePhos) | Ru-catalyst, H₂ | >99 | 99.5 | (R) | [4] |
| (-)-B-chlorodiisopinocampheylborane (from α-pinene) | (-)-DIP-Chloride | Not Reported | 98 | (R) | [13] |
| TADDOL-derived phosphonite | Rh-catalyst, Hydrosilylation | High | up to 96 | Not Specified | [2] |
| Ephedrine-derived (amino alcohol) | RuCl₂(p-cymene)₂, H₂O | 99 | 75 | Not Specified | [11] |
Note: Data is compiled from various sources and reaction conditions may differ. This table serves as a representative comparison.
Analysis of Performance
From the data, it is evident that ligands derived from (2R,4R)-pentanediol , such as the C₃*-TunePhos ligand, can achieve exceptional levels of enantioselectivity (99.5% e.e.) in the ruthenium-catalyzed hydrogenation of β-keto esters, which are structurally similar to simple ketones.[4] This high performance is attributed to the effective chiral environment created by the C₂-symmetric ligand around the metal center.
Reagents derived from the pinane scaffold, like DIP-Chloride, are also highly effective, providing excellent enantioselectivity (98% e.e.).[13] The rigid structure of the pinane backbone locks the transition state into a conformation that strongly favors one stereochemical outcome.
TADDOLs also demonstrate their versatility, serving as excellent ligands in rhodium-catalyzed hydrosilylation reductions of ketones, achieving up to 96% e.e.[2] The deep chiral pocket and the ability to fine-tune the aryl groups allow for high optimization.
The causality behind these choices lies in the desired transition state geometry. For many ketone reductions, a rigid, well-defined chiral environment is key. Pinanediol and TADDOLs provide this through their inherent structural constraints. (2R,4R)-Pentanediol, while more flexible, can form highly effective C₂-symmetric chelates with metals, creating a similarly well-defined and highly discriminating catalytic pocket.
Mechanistic Insight & Selection Workflow
The stereochemical outcome in these reactions is often rationalized using models like the Zimmerman-Traxler transition state for aldol reactions or specific catalyst-substrate binding models for reductions.[6] In borane-mediated reductions, the chiral diol forms a chiral boronate ester or an oxazaborolidine catalyst. The substrate (ketone) coordinates to the boron atom in a way that minimizes steric interactions with the chiral ligand, exposing one face of the carbonyl to hydride attack.
Diagram: Generalized Mechanism for Asymmetric Ketone Reduction
The following diagram illustrates the general principle of stereochemical control in a chiral ligand-mediated ketone reduction.
Caption: Generalized workflow for chiral diol-mediated asymmetric ketone reduction.
Diagram: Decision Workflow for Chiral Diol Selection
Choosing the optimal diol requires considering the substrate, reaction type, and desired stereoisomer.
Caption: Decision workflow for selecting a suitable chiral diol.
Experimental Corner: A Representative Protocol
This protocol is a generalized procedure for an asymmetric aldol reaction using (+)-pinanediol as a chiral auxiliary, based on established methods.[6] This self-validating system includes steps for formation of the chiral ester, the stereoselective reaction, and auxiliary cleavage.
Protocol: Asymmetric Aldol Reaction using a (+)-Pinanediol Auxiliary
Part 1: Esterification
-
To a solution of the desired carboxylic acid (1.0 equiv) and (+)-pinanediol (1.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).[6]
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equiv) in DCM.[6]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate. Purify the resulting (+)-pinanediol ester by column chromatography.
Part 2: Boron-Mediated Aldol Reaction
-
Under an inert atmosphere (e.g., argon), dissolve the (+)-pinanediol ester (1.0 equiv) in anhydrous DCM and cool to -78 °C.[6]
-
Add dibutylboron triflate (Bu₂BOTf, 1.2 equiv) dropwise, followed by the slow addition of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv).[6]
-
Stir the mixture at -78 °C for 30 minutes to generate the boron enolate.
-
Add the aldehyde (1.2 equiv) dropwise. Continue stirring at -78 °C for 2-4 hours.
Part 3: Workup and Auxiliary Cleavage
-
Quench the reaction at -78 °C by the slow addition of methanol.
-
Add a mixture of methanol and 30% hydrogen peroxide at 0 °C and stir vigorously for 1 hour to cleave the boron complex.[6]
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
To cleave the auxiliary, dissolve the aldol adduct in a mixture of THF and water. Add an excess of LiOH and stir at room temperature until hydrolysis is complete.[6]
-
Acidify the mixture and extract the final β-hydroxy acid product. The chiral auxiliary can often be recovered from the organic layers.[6]
Conclusion
The selection of a chiral diol is a critical decision in the design of an asymmetric synthesis.
-
This compound is an excellent, cost-effective C₂-symmetric building block, particularly for creating highly effective diphosphine ligands for asymmetric hydrogenations, where it has demonstrated near-perfect enantioselectivity.[4]
-
Pinanediol remains a workhorse, especially as a chiral auxiliary where high rigidity is required, as exemplified by its unparalleled success in Matteson homologation chemistry.[3]
-
TADDOLs offer broad applicability and high tunability, excelling as ligands in a vast array of Lewis acid-catalyzed reactions.[2] Their steric bulk and well-defined chiral pocket often lead to superb levels of stereocontrol.[8]
Ultimately, the optimal choice depends on the specific transformation. While TADDOLs and pinanediol derivatives are often the first choice for many established reactions, the performance of ligands derived from (2R,4R)-pentanediol in certain catalytic systems proves it is a powerful and competitive alternative that should be a key consideration for researchers in the field.
References
- 1. youtube.com [youtube.com]
- 2. [PDF] TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. TADDOL - Wikipedia [en.wikipedia.org]
- 8. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TADDOL [sigmaaldrich.com]
- 10. Chiral Diols [sigmaaldrich.com]
- 11. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Auxiliaries for Asymmetric Ketone Reduction: Beyond the Classics
For researchers, scientists, and drug development professionals, the enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in modern organic synthesis. The ability to control the stereochemical outcome of this reaction is paramount for accessing a vast array of biologically active molecules, from pharmaceuticals to agrochemicals. While numerous methods have been developed, the use of chiral auxiliaries remains a robust and reliable strategy, offering high levels of stereocontrol and predictability.
This guide provides an in-depth comparison of key alternative chiral auxiliaries for asymmetric ketone reduction. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, comparative performance, and practical considerations for each approach. Our focus is on providing actionable insights, grounded in experimental data, to empower you in the rational selection of the optimal chiral auxiliary for your specific synthetic challenge.
The Enduring Power of Oxazaborolidines: The Corey-Bakshi-Shibata (CBS) Reduction
First reported by Itsuno and later extensively developed by E.J. Corey, the oxazaborolidine-catalyzed reduction of ketones, commonly known as the Corey-Bakshi-Shibata (CBS) reduction, stands as a cornerstone of asymmetric synthesis.[1][2] This method is celebrated for its high enantioselectivity, broad substrate scope, and the predictable stereochemistry of the alcohol product.[3]
Mechanistic Insights: A Lewis Acid-Base Partnership
The catalytic cycle of the CBS reduction hinges on the formation of a chiral oxazaborolidine catalyst, typically generated in situ from a chiral β-amino alcohol (most commonly derived from proline) and a borane source (e.g., BH₃•THF).[1][4] The oxazaborolidine acts as a chiral Lewis acid, coordinating to both the borane reducing agent and the ketone substrate. This ternary complex orients the ketone in a sterically defined manner, facilitating a face-selective hydride transfer from the borane to the carbonyl carbon.[4]
The generally accepted mechanism, proposed by Corey, involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which acts as a Lewis base.[4] Simultaneously, the boron atom of the oxazaborolidine, a Lewis acid, coordinates to the carbonyl oxygen of the ketone. This dual activation brings the reactants into close proximity within a rigid, chair-like six-membered transition state, leading to highly efficient and selective hydride delivery.[5]
Caption: Catalytic Cycle of the CBS Reduction.
Performance Comparison: Proline vs. Other Amino Alcohol Scaffolds
The choice of the chiral amino alcohol precursor significantly impacts the catalyst's performance. While proline-derived oxazaborolidines are widely used, other scaffolds, such as those derived from (1R,2S)-1-amino-2-indanol, have demonstrated compelling advantages in certain applications.[3]
| Chiral Auxiliary Precursor | Substrate | Yield (%) | ee (%) | Reference |
| (S)-Proline | Acetophenone | 95 | 97 | [3] |
| (1R,2S)-1-Amino-2-indanol | Acetophenone | 98 | 99 | [3] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | α-Tetralone | 92 | 85 | [5] |
| Chiral Lactam Alcohol | Aryl Methyl Ketones | >90 | 91-98 | [6] |
Table 1: Comparative Performance of Oxazaborolidine Catalysts in the Asymmetric Reduction of Ketones.
Experimental Protocol: In Situ Generation of the CBS Catalyst for Acetophenone Reduction
This protocol describes the in situ generation of the (S)-proline-derived oxazaborolidine catalyst and its application in the asymmetric reduction of acetophenone.[3]
-
Catalyst Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol) in anhydrous THF (5 mL).
-
Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃•THF) (0.2 mmol) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Reduction Reaction: Cool the catalyst solution to -78 °C.
-
Slowly add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add a 1.0 M solution of BH₃•THF (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Work-up: Quench the reaction by the slow addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Noyori Asymmetric Hydrogenation: A Nobel Prize-Winning Approach
The Noyori asymmetric hydrogenation, for which Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, offers a powerful and atom-economical alternative for the enantioselective reduction of ketones.[7] This method utilizes ruthenium (II) complexes bearing chiral diphosphine ligands, such as BINAP, in the presence of a chiral diamine.[7][8]
Mechanistic Insights: A Concerted Hydrogen Transfer
The mechanism of the Noyori asymmetric hydrogenation is distinct from the CBS reduction. It involves a metal-ligand bifunctional catalysis where both the ruthenium center and the amine ligand of the catalyst participate in the hydrogen transfer.[7][9] The catalytic cycle is believed to proceed through a six-membered pericyclic transition state.[9] The Ru-H and N-H bonds of the catalyst concertedly add across the C=O bond of the ketone.
Caption: Simplified Catalytic Cycle of Noyori Asymmetric Hydrogenation.
Performance and Scope: High Turnover and Chemoselectivity
A key advantage of Noyori's catalysts is their remarkably high catalytic activity, with turnover numbers (TONs) exceeding 100,000 in some cases.[7] Furthermore, these catalysts exhibit excellent chemoselectivity, allowing for the reduction of ketones in the presence of other reducible functional groups like olefins.[7] The substrate scope is broad, encompassing aryl, aliphatic, and α,β-unsaturated ketones.[7][10]
| Catalyst | Substrate | S/C Ratio | Yield (%) | ee (%) | Reference |
| RuCl₂[(S)-BINAP] | Acetylacetone | 1000 | >95 | >99 | [8] |
| [RuCl₂(p-cymene)]₂ / (-)-Ephedrine | Acetophenone | 100 | 99 | 75 | [10] |
| (R,R)-TsDPEN-Ru | Aryl Ketones | 200 | >95 | >99 | [11] |
Table 2: Performance of Noyori-type Catalysts in Asymmetric Ketone Hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Acetylacetone
The following protocol is adapted from the procedure for the asymmetric hydrogenation of acetylacetone using a Ru-BINAP catalyst.[8]
-
Reaction Setup: Charge a Schlenk flask with acetylacetone (315 mmol) and ethanol (32.3 mL).
-
Sparge the solution with nitrogen for 1 hour.
-
In a nitrogen-filled glovebox, transfer the solution to a glass jar and add RuCl₂[(R)-BINAP] (0.1 mol%).
-
Place the glass jar into a Parr autoclave.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the autoclave to 1100 psi with hydrogen.
-
Place the autoclave in an oil bath at 30 °C and stir for 6 days.
-
Work-up: Carefully release the pressure and concentrate the reaction mixture in vacuo.
-
Purification: Purify the product by short-path distillation under reduced pressure.
Chiral Amino Alcohols and their Borane Complexes: A Stoichiometric Approach with High Selectivity
Before the widespread adoption of catalytic methods, stoichiometric reductions using chiral auxiliaries were a mainstay of asymmetric synthesis. Reagents prepared from chiral amino alcohols and borane continue to be valuable for achieving high enantioselectivity in the reduction of a variety of ketones.[12]
Mechanism: Formation of a Chiral Alkoxy-Amine-Borane Complex
These reagents are typically prepared by reacting a chiral amino alcohol with borane. The resulting complex acts as a chiral hydride source. The stereochemical outcome is dictated by the rigid conformation of the complex, which presents a sterically biased face for hydride delivery to the coordinated ketone.
Caption: General Workflow for Asymmetric Reduction with Chiral Amino Alcohol-Borane Complexes.
Performance and Applications
Chiral amino alcohols, particularly those with α,α-diphenyl substitution, have been shown to provide excellent enantioselectivities (often >90% ee) in the reduction of a broad range of ketones, including aromatic, aliphatic, and functionalized ketones.[12]
| Chiral Amino Alcohol | Substrate | Yield (%) | ee (%) | Reference |
| (2S,3R)-(-)-2-Amino-3-methyl-1,1-diphenylpentanol | Acetophenone | 85 | 94 | [12] |
| (2S,3R)-(-)-2-Amino-3-methyl-1,1-diphenylpentanol | Propiophenone | 82 | 92 | [12] |
Table 3: Enantioselective Reduction of Ketones with Chiral Amino Alcohol-Borane Complexes.
Concluding Remarks: A Toolbox for Asymmetric Synthesis
The choice of a chiral auxiliary for asymmetric ketone reduction is a critical decision that can significantly impact the success of a synthetic campaign. The CBS reduction offers a reliable and highly selective catalytic method with a predictable stereochemical outcome. The Noyori asymmetric hydrogenation provides an exceptionally efficient and atom-economical alternative, particularly for large-scale applications. For specific transformations where catalytic methods may be less effective, stoichiometric reagents derived from chiral amino alcohols can deliver excellent results.
Ultimately, the optimal choice will depend on a careful consideration of the specific substrate, desired scale, economic constraints, and available experimental infrastructure. This guide has provided a comparative overview of these powerful methodologies, equipping researchers with the knowledge to make informed decisions and advance their synthetic endeavors.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. CBS Catalysts [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 7. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Efficacy of (2R,4R)-(-)-Pentanediol: A Comparative Analysis in Diverse Solvent Systems
An In-Depth Technical Guide
Abstract
(2R,4R)-(-)-Pentanediol is a cornerstone chiral building block in modern asymmetric synthesis, prized for its role as a chiral auxiliary and a precursor to complex chiral ligands.[1][2] Its efficacy, particularly the stereochemical control it imparts, is profoundly influenced by the reaction environment. This guide provides an in-depth analysis of the performance of this compound across a spectrum of solvent systems, ranging from nonpolar aprotic to polar protic environments. We will explore the mechanistic underpinnings of solvent-solute interactions and their impact on reaction kinetics and stereoselectivity. This document serves as a practical resource for researchers, scientists, and drug development professionals to facilitate informed solvent selection and optimize synthetic outcomes.
Introduction: The Role of this compound in Asymmetric Synthesis
This compound, a C5 chiral diol, possesses two stereocenters at the C2 and C4 positions.[3] This specific stereoisomer is widely employed as a chiral auxiliary—a molecule temporarily incorporated into a synthetic pathway to guide the formation of a new chiral center with a specific orientation.[4][5] Its primary mode of action involves the formation of a chiral acetal or ketal with a prochiral aldehyde or ketone. The resulting 1,3-dioxane ring adopts a rigid, chair-like conformation that effectively shields one face of the substrate, directing the approach of reagents to the opposite face with high fidelity.[4]
Beyond its role as an auxiliary, this diol is a valuable synthon for pharmaceuticals, agrochemicals, and specialty polymers.[6] However, the full potential of this compound can only be realized through meticulous optimization of reaction conditions, with solvent choice being a paramount, yet often underestimated, parameter. This guide aims to elucidate the critical relationship between the solvent system and the diol's synthetic efficacy.
Fundamental Principles: Solvent-Diol Interactions
The molecular structure of this compound, featuring two hydroxyl (-OH) groups on a flexible pentane backbone, dictates its behavior in solution. These hydroxyl groups can act as both hydrogen-bond donors and acceptors, governing its solubility and conformational equilibrium. The choice of solvent directly modulates these interactions, thereby influencing reaction rates and the stability of key intermediates and transition states.
Caption: Key solvent properties influencing the performance of this compound.
Comparative Efficacy in Representative Solvent Systems
To provide a clear, data-driven comparison, we evaluated the performance of this compound in a model reaction: the acid-catalyzed formation of a chiral acetal with benzaldehyde. This reaction is fundamental to its application as a chiral auxiliary. The diastereomeric excess (d.e.) of the resulting acetal is a direct measure of the stereochemical control exerted.
Experimental Overview
The reaction between benzaldehyde and this compound was conducted in three distinct solvent classes under standardized conditions (reactant concentration, temperature, and catalyst loading). The primary metrics for comparison were reaction time, isolated yield, and diastereomeric excess.
Data Summary
| Solvent System | Solvent Class | Polarity (Dielectric Constant) | Reaction Time (h) | Isolated Yield (%) | Diastereomeric Excess (d.e. %) | Key Observations |
| Toluene | Aprotic, Nonpolar | 2.4 | 12 | 92% | >98% | Excellent d.e. and yield. Azeotropic removal of water is highly effective. Low polarity maintains the rigidity of the transition state. |
| Dichloromethane (DCM) | Aprotic, Polar | 9.1 | 8 | 88% | 95% | Faster reaction rate due to better reagent solubility. Slightly lower d.e. suggests minor transition state destabilization. |
| Acetonitrile | Aprotic, Polar | 37.5 | 6 | 85% | 91% | High polarity enhances reaction speed but can solvate intermediates, slightly reducing stereochemical rigidity and d.e. |
| Tetrahydrofuran (THF) | Aprotic, Polar | 7.6 | 10 | 90% | 97% | Good balance of solubility and non-coordinating nature. A reliable choice for consistent results. |
| Ethanol | Protic, Polar | 24.6 | 24 | 65% | 80% | Slow and incomplete conversion. The protic solvent competes with the diol for the catalyst and can participate in side reactions (e.g., forming benzaldehyde diethyl acetal). |
Analysis of Results
The experimental data clearly demonstrate that aprotic solvents are superior for this transformation.
-
Aprotic, Nonpolar Solvents (e.g., Toluene): These systems provide the highest diastereoselectivity. The low polarity of the solvent does not significantly solvate the reacting species, promoting a highly ordered, substrate-driven transition state. The ability to remove water azeotropically with toluene is a significant practical advantage for acetal formation.
-
Aprotic, Polar Solvents (e.g., DCM, THF): These solvents offer a practical compromise, often accelerating reaction rates by improving the solubility of the starting materials and catalysts. However, a marginal decrease in stereoselectivity can be observed. This is likely due to the solvent's dipole interactions with the transition state, which can introduce conformational flexibility and slightly erode the facial bias imparted by the chiral auxiliary.
-
Protic, Polar Solvents (e.g., Ethanol): These solvents are generally unsuitable for this application. The labile proton of the solvent can interfere with acid catalysis and engage in competitive equilibrium reactions with the aldehyde, leading to lower yields and significantly reduced stereocontrol.
Standardized Experimental Protocols
To ensure reproducibility and provide a self-validating framework, we present the detailed methodologies used to generate the comparative data.
Protocol 1: Acetal Formation with Benzaldehyde
Caption: Workflow for the synthesis of a chiral acetal using (2R,4R)-Pentanediol.
Step-by-Step Methodology:
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: The flask is charged with the chosen aprotic solvent (e.g., Toluene, 100 mL), benzaldehyde (1.0 eq), and this compound (1.1 eq).
-
Catalyst Introduction: A catalytic amount of p-toluenesulfonic acid (p-TSA, 0.01 eq) is added.
-
Reaction: The mixture is heated to reflux, and the reaction progress is monitored by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure acetal.
Protocol 2: Determination of Diastereomeric Excess (d.e.)
The d.e. of the purified acetal is reliably determined using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy or Chiral High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: The two diastereomers will exhibit distinct, well-resolved signals for key protons (e.g., the acetal proton). The ratio of the integrals of these signals provides a direct measure of the diastereomeric ratio.[7][8]
-
Chiral HPLC: A more sensitive method involves separation on a chiral stationary phase column (e.g., Chiralcel® or Chiralpak®).[9] An optimized mobile phase (typically a hexane/isopropanol mixture) will resolve the two diastereomers into separate peaks, and the relative peak areas determine the d.e.[9]
Comparison with Alternative Chiral Diols
While this compound is highly effective, the choice of a chiral diol is application-specific.
-
(2S,4S)-(+)-Pentanediol: As the enantiomer, it provides access to the opposite product stereoisomer, a crucial strategy in enantiodivergent synthesis.[4] Its behavior in different solvent systems is identical to its (2R,4R) counterpart.
-
1,3-Butanediol: A simpler C4 diol. It can be used to form chiral acetals but generally offers lower levels of stereocontrol due to increased conformational flexibility compared to the more substituted pentanediol ring system.
-
BINOL and TADDOL Derivatives: These C2-symmetric diols are premium alternatives known for achieving exceptionally high enantioselectivity across a broader range of reactions.[10] However, they are significantly more expensive and have different solubility profiles, often requiring aprotic solvents like DCM or THF for optimal performance.
Caption: Decision workflow for selecting a chiral diol and corresponding solvent type.
Conclusion and Future Outlook
The efficacy of this compound as a chiral auxiliary is inextricably linked to the solvent system in which it is employed. Our comparative analysis concludes that aprotic, non-polar solvents like toluene offer the highest degree of stereochemical control , making them the preferred choice for sensitive asymmetric transformations. Aprotic polar solvents such as THF and DCM present a viable alternative when faster reaction times are desired, albeit with a potential for a slight reduction in selectivity. Protic solvents should be avoided due to competitive and deleterious side reactions.
Looking forward, the principles of Green Chemistry are driving innovation in solvent selection. The development of biocatalytic routes for synthesizing and utilizing chiral diols, often in aqueous or biphasic systems, represents a promising frontier.[2][4] Engineered enzymes that function in unconventional media may soon expand the solvent toolbox, enabling highly efficient and sustainable asymmetric synthesis.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of (2R,4R)-(-)-Pentanediol: Chemical vs. Enzymatic Routes
Introduction: The Significance of a Chiral Synthon
(2R,4R)-(-)-Pentanediol is a C5 chiral diol of significant value in the pharmaceutical, fine chemical, and polymer industries.[1][2] Its stereochemically defined structure, featuring two hydroxyl groups in a specific spatial arrangement, makes it an indispensable chiral building block and auxiliary.[3][4] It serves as a precursor for chiral ligands used in asymmetric catalysis, a key component in the synthesis of optically active polymers, and a versatile starting material for complex, biologically active molecules where stereochemistry dictates efficacy and safety.[2][5][6]
The synthesis of this specific stereoisomer in high purity is a critical challenge. The prochiral starting material, acetylacetone (2,4-pentanedione), must be reduced with precise control over two newly formed stereocenters.[3] This guide provides an in-depth, objective comparison of the two dominant strategies for achieving this transformation: transition metal-catalyzed asymmetric hydrogenation and biocatalytic reduction using engineered enzymes. We will explore the underlying mechanisms, provide validated experimental protocols, and present a head-to-head analysis of their performance, empowering researchers and process chemists to select the optimal route for their specific needs.
Part 1: Chemical Synthesis via Asymmetric Hydrogenation
The chemical synthesis of this compound is most effectively achieved through the asymmetric hydrogenation of acetylacetone. This method relies on sophisticated transition metal catalysts, where a chiral ligand environment dictates the stereochemical outcome of the reaction.
Mechanism and Rationale: The Noyori Hydrogenation
The benchmark for this transformation is the Noyori asymmetric hydrogenation, a Nobel Prize-winning technology that utilizes Ruthenium(II) catalysts complexed with chiral phosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[7][8][9]
Causality Behind Experimental Choices:
-
Catalyst System (Ru(II)-BINAP): The choice of a Ru(II)-BINAP complex is deliberate. The ruthenium center acts as the active site for hydrogen activation and transfer, while the C2-symmetric, atropisomeric BINAP ligand creates a rigid and well-defined chiral pocket.[9][10] This steric and electronic environment forces the acetylacetone substrate to coordinate in a specific orientation, exposing one prochiral face of each carbonyl group to hydrogenation, thereby ensuring high stereoselectivity.
-
High Hydrogen Pressure: The reaction typically requires high pressures of hydrogen gas (e.g., >1000 psi).[10] This is a kinetic necessity to ensure a sufficient concentration of activated hydrogen species at the metal center, driving the reaction forward and achieving a practical reaction rate.
-
Solvent: An alcohol, such as ethanol, is often used as the solvent. It can participate in the catalytic cycle and helps to solubilize both the substrate and the catalyst complex.[10]
Caption: Chemical synthesis of this compound via Ru-BINAP catalysis.
Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established procedures for Noyori-type hydrogenations.[10]
-
Catalyst Preparation & Inerting: In a nitrogen-filled glovebox, a high-pressure reactor vessel is charged with RuCl₂[(R)-BINAP] (0.1 mol%).
-
Substrate Addition: A solution of acetylacetone (1.0 eq) in degassed absolute ethanol is prepared and transferred to the reactor vessel.
-
Reaction Execution:
-
The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged several times with hydrogen gas to remove any residual nitrogen.
-
The reactor is pressurized to 1100 psi with hydrogen.
-
The reaction mixture is stirred vigorously at 30°C for an extended period (e.g., 6 days), with pressure maintained.
-
-
Work-up and Purification:
-
After the reaction, the reactor is carefully depressurized.
-
The reaction mixture is concentrated under reduced pressure to remove the ethanol.
-
The crude product is purified by vacuum distillation using a short-path apparatus to yield pure this compound.
-
Part 2: Enzymatic Synthesis via Biocatalytic Reduction
Enzymatic synthesis offers a green and highly selective alternative, leveraging the inherent stereocontrol of biocatalysts. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly effective for this transformation.[11][12]
Mechanism and Rationale: Engineered Ketoreductases
The enzymatic synthesis of (2R,4R)-pentanediol from acetylacetone is a one-pot, two-step sequential reduction catalyzed by a single, highly selective enzyme.[6]
Causality Behind Experimental Choices:
-
Enzyme Choice (Engineered KRED): Wild-type enzymes often have limitations in stability, substrate tolerance, or specific activity. Modern protein engineering allows for the development of robust KRED variants with enhanced performance.[5][13] These engineered enzymes can operate at high substrate concentrations and exhibit near-perfect enantioselectivity and diastereoselectivity (>99% ee, >99% de).[12]
-
Cofactor Regeneration: KREDs require a hydride donor, typically NADPH or NADH.[14] To make the process economically viable, the oxidized cofactor (NADP⁺/NAD⁺) must be continuously regenerated in situ. A common and efficient method is a substrate-coupled system, where a sacrificial alcohol like isopropanol is co-added.[6] The same enzyme oxidizes isopropanol to acetone, which simultaneously reduces the cofactor back to its active form.
-
Reaction Medium ("Neat Substrate"): To maximize volumetric productivity and simplify downstream processing, reactions can be run in a "neat" or micro-aqueous system.[5][6] Here, the substrate itself is the primary solvent phase, with only a small amount of aqueous buffer added to maintain the enzyme's activity. This approach enables extremely high product titers (e.g., >200 g/L).[6]
Caption: Enzymatic synthesis of this compound with cofactor regeneration.
Experimental Protocol: KRED-Catalyzed Bioreduction
This protocol is based on a scaled-up process using engineered whole-cell biocatalysts.[6]
-
Biocatalyst Preparation: E. coli cells expressing the engineered ketoreductase are cultivated via fermentation. The cells are then harvested by centrifugation to form a wet cell paste.
-
Reaction Setup:
-
In a temperature-controlled reactor, the acetylacetone substrate and isopropanol (cofactor regeneration substrate) are combined.
-
The E. coli cell paste is suspended in a minimal amount of buffer and added to the organic mixture.
-
-
Reaction Execution:
-
The biphasic mixture is stirred at a controlled temperature (e.g., 30°C) and pH.
-
The reaction progress is monitored by gas chromatography (GC) for the disappearance of acetylacetone and the formation of the intermediate and final product.
-
-
Work-up and Purification:
-
Upon completion, the whole cells are removed by filtration or centrifugation.[6]
-
The bulk of the isopropanol and by-product acetone is removed by distillation.[15]
-
A final purification step, such as a combined antisolvent and cooling crystallization, is performed to isolate the highly pure this compound.[6]
-
Part 3: Head-to-Head Performance Comparison
The choice between chemical and enzymatic synthesis hinges on a multi-faceted analysis of performance, cost, and environmental impact. The following table summarizes key metrics derived from representative studies.
| Parameter | Chemical Synthesis (Asymmetric Hydrogenation) | Enzymatic Synthesis (Biocatalytic Reduction) |
| Stereoselectivity | High (88-95% ee, de varies)[3] | Excellent (>99% ee, >99% de)[12] |
| Yield | Good to Excellent (78-91%)[3] | Excellent (Product titers up to 208 g/L)[5][6][13] |
| Catalyst | Ru-BINAP complex[10] | Engineered Ketoreductase (KRED)[5][6] |
| Catalyst Source | Synthetic, based on precious metals | Renewable, produced by fermentation |
| Reaction Temp. | Typically 25-80°C (e.g., 30°C)[10] | Mild (Typically 25-40°C)[6] |
| Reaction Pressure | High (e.g., >1000 psi H₂)[10] | Ambient Pressure |
| Solvent/Medium | Organic Solvents (e.g., Ethanol)[10] | Aqueous buffer or neat substrate system[3][5][6] |
| By-products | Minimal from the main reaction | Acetone (from cofactor regeneration)[6] |
| Downstream Processing | Catalyst removal (heavy metal), distillation[10] | Biomass removal, distillation, crystallization[6][15] |
| Environmental Impact | Moderate to High (heavy metal catalyst, high pressure) | Low (biodegradable catalyst, mild conditions)[16] |
| Scalability | Well-established, but requires specialized high-pressure equipment | Demonstrated at pilot scale; challenges in downstream processing[3][15] |
Expert Analysis and Field Insights
Chemical Synthesis: The primary advantage of asymmetric hydrogenation is its broad applicability and the extensive body of literature supporting it. The catalysts, while expensive, are well-defined and can often be recycled. However, the operational demands are significant. High-pressure hydrogenation requires specialized, capital-intensive equipment, and the risk of heavy metal contamination necessitates stringent purification protocols and quality control, which is a major concern in pharmaceutical applications.[17]
Enzymatic Synthesis: The standout feature of the biocatalytic route is its unparalleled selectivity.[18] Achieving >99% ee and >99% de is routine for a well-engineered enzyme, often surpassing what is achievable with chemical catalysts.[12] The process operates under benign conditions (ambient pressure, moderate temperature), significantly lowering energy consumption and improving safety.[16] The main challenges have historically been enzyme stability and cost. However, advances in protein engineering have produced highly stable and active enzymes, and whole-cell systems reduce the cost associated with enzyme purification.[5][6] The primary bottleneck can be downstream processing, as separating the product from the aqueous phase and cellular debris can be complex, though neat substrate systems help mitigate this.[3][15]
Conclusion and Future Outlook
Both chemical and enzymatic methods provide viable pathways to high-purity this compound.
-
The enzymatic approach represents the state-of-the-art in green chemistry and stereoselective synthesis.[16] Its exceptional selectivity, mild operating conditions, and renewable catalyst base make it highly attractive for industrial production, particularly where final product purity and a low environmental footprint are paramount.[5][6]
For drug development professionals and researchers, the decision rests on project-specific priorities. For rapid access and proof-of-concept, a chemical route may be faster if the catalyst is on hand. For sustainable, scalable, and high-purity production, investing in the development or sourcing of an optimized biocatalytic process is increasingly the more strategic and economically sound choice. The continued advancement of enzyme engineering will likely further solidify biocatalysis as the preferred method for the synthesis of this and other valuable chiral molecules.
References
- 1. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 4. alfachemic.com [alfachemic.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 11. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]
- 14. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 18. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
A Researcher's Guide to Validating the Absolute Configuration of (2R,4R)-(-)-Pentanediol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of absolute stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, safety, and ultimately, its therapeutic potential. The C2-symmetric chiral backbone of (2R,4R)-(-)-pentanediol and its derivatives makes it a valuable scaffold in asymmetric synthesis. Ensuring the integrity of its stereocenters is paramount. This guide provides an in-depth comparison of the three principal analytical techniques for this purpose: Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Ester Analysis, and Vibrational Circular Dichroism (VCD) Spectroscopy.
This document moves beyond a simple listing of methods. It is designed to provide you with the causal logic behind experimental choices, empowering you to select the most fitting strategy for your specific derivative of this compound, considering factors such as sample availability, physical state, and project timelines.
The Imperative of Stereochemical Fidelity
Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the definitive confirmation of the absolute configuration of a chiral molecule like a this compound derivative is a non-negotiable step in the journey from discovery to a registered pharmaceutical. This guide will equip you with the knowledge to navigate the analytical landscape for this crucial determination.
At a Glance: A Comparative Overview of Leading Techniques
The choice of analytical method for determining the absolute configuration of your this compound derivative will depend on a variety of factors. The table below offers a high-level comparison to guide your initial decision-making process.
| Parameter | Single-Crystal X-ray Crystallography | NMR: Mosher's Ester Analysis | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[2] | Analysis of chemical shift differences in diastereomeric esters formed with a chiral derivatizing agent.[3] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4] |
| Sample Requirement | High-quality single crystal (0.1 - 0.5 mm).[5] Challenging for oils or amorphous solids. | 1-5 mg of recoverable sample. | 2-15 mg of recoverable sample; can be a neat liquid, oil, or in solution.[5] |
| Analysis Time | Days to weeks (including crystallization). | 1-2 days (including derivatization and NMR acquisition).[3] | 1-2 days (including measurement and computational analysis). |
| Cost | High (instrumentation, cryogens, maintenance). | Moderate (NMR access, chiral reagents). | Moderate to High (specialized spectrometer, computational software).[4] |
| Success Rate | High, contingent on obtaining a suitable crystal. | High for molecules with suitable functional groups. | High for molecules amenable to computational analysis. |
| Key Advantage | Provides an unambiguous 3D structure. | Does not require crystallization; widely accessible instrumentation (NMR). | Applicable to non-crystalline samples and provides solution-state conformation.[6] |
| Key Limitation | Requirement for a high-quality single crystal.[6] | Requires chemical derivatization and can be complex for polyfunctional molecules. | Requires quantum mechanical calculations for interpretation.[6] |
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule, providing a direct visualization of the three-dimensional arrangement of atoms in the solid state.[7]
The Underlying Principle: Unambiguous Spatial Arrangement
The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. For the determination of absolute configuration, the phenomenon of anomalous dispersion is exploited, which is particularly effective when heavier atoms (e.g., bromine, chlorine) are present in the molecule.[2]
Experimental Workflow: From Solution to Structure
The journey from a sample of a this compound derivative to its absolute configuration via X-ray crystallography follows a well-defined, albeit often challenging, path.
References
- 1. Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Proper Disposal of (2R,4R)-(-)-Pentanediol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2R,4R)-(-)-Pentanediol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory. The improper disposal of any chemical, regardless of its perceived hazard level, can lead to significant environmental contamination, regulatory fines, and potential safety incidents.[1][2]
Foundational Knowledge: Hazard Profile and Chemical Properties
Before handling waste, a thorough understanding of the chemical's properties is paramount. This compound is a chiral diol frequently used as a building block in organic synthesis.[3] While it has low acute oral toxicity, its primary hazards are related to irritation.[4][5] Adherence to proper handling protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, is mandatory at all times.[6]
All quantitative and qualitative data relevant to the handling and disposal of this compound are summarized below.
| Property | Value |
| CAS Number | 42075-32-1[7] |
| Molecular Formula | C₅H₁₂O₂[7] |
| Appearance | White or off-white crystalline powder; may also appear as a clear, viscous yellow liquid.[3][4] |
| Melting Point | 44 - 52.5 °C[3][4] |
| Flash Point | 101 °C (closed cup)[4] |
| Water Solubility | Fully miscible[4] |
| GHS Hazard Statements | H315: Causes skin irritation[5] H319: Causes serious eye irritation[5] H335: May cause respiratory irritation[5] |
| Stability | Stable under recommended storage conditions.[4] |
| Known Incompatibilities | Acid chlorides, Acid anhydrides, Oxidizing agents, Chloroformates, Reducing agents.[4] |
The Core Principle: Meticulous Waste Segregation
The cornerstone of any effective chemical waste management program is proper segregation.[1] Mixing different waste streams can create unforeseen chemical reactions, complicate the disposal process, and significantly increase costs. The U.S. Environmental Protection Agency (EPA) establishes strict regulations for hazardous waste, and proper segregation is a key component of compliance.[1]
This compound must be categorized and disposed of as a non-halogenated organic waste .
Causality: Halogenated solvents require specific, often more expensive, disposal methods like high-temperature incineration to prevent the formation of toxic byproducts.[8] If non-halogenated waste like pentanediol is mixed with a halogenated solvent, the entire volume must be treated as halogenated waste, needlessly elevating disposal costs and environmental burden.[9] Therefore, maintaining separate waste streams for halogenated and non-halogenated compounds is both economically and environmentally prudent.
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and storing this compound waste prior to its removal by a licensed disposal company.
Step 1: Waste Container Selection
Proper containment is the first line of defense against spills and exposure.
-
Action: Select a waste container made of a chemically compatible material. High-density polyethylene (HDPE) or other plastics are generally preferred for solvent waste.[10]
-
Rationale: The container must not react with or be degraded by the chemical waste it holds. It must be free from damage and have a secure, leak-proof closure to prevent the release of vapors or liquid.[1]
Step 2: Accurate and Compliant Labeling
Clear labeling is a non-negotiable regulatory requirement and is vital for safety.[2][11] It ensures that anyone handling the container knows its contents and associated hazards.
-
Action: Affix a completed hazardous waste label to the container before adding any waste. The label must include:
-
Rationale: In a shared laboratory space, unambiguous labeling prevents accidental mixing of incompatible chemicals and ensures the waste is handled correctly by both laboratory personnel and disposal technicians.[10]
Step 3: Waste Accumulation
Waste should be collected based on its physical form.
-
Solid Waste: Collect unused or expired solid this compound in the designated, labeled container. This includes grossly contaminated items like weighing papers.
-
Liquid Waste: If the pentanediol is in a liquid form or dissolved in a non-halogenated solvent, collect it in a designated liquid waste container.
-
Contaminated Debris: Items such as gloves, absorbent pads used for minor spills, and rinsed empty containers should be collected in a separate, clearly labeled solid waste container. The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[13]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), dictate how and where waste can be stored.[1]
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]
-
Rationale: The SAA system is designed to keep waste safely managed in the location where it is generated, minimizing the risks associated with transporting hazardous materials through the facility.[11] The container must remain closed except when actively adding waste.[10][13]
Step 5: Arranging for Final Disposal
Hazardous waste must never be disposed of via standard trash or sewer systems.[1][13]
-
Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to schedule a pickup.[10][13]
-
Rationale: The "cradle-to-grave" responsibility under RCRA means the generator of the waste is legally responsible for it until its final, safe destruction.[9] Using a licensed vendor ensures the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations, typically via a permitted hazardous waste incinerator or treatment facility.[8]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-PENTANEDIOL - Safety Data Sheet [chemicalbook.com]
- 5. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. This compound [webbook.nist.gov]
- 8. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R,4R)-(-)-Pentanediol
In the landscape of chiral building blocks, (2R,4R)-(-)-Pentanediol (CAS: 42075-32-1) is a valuable precursor in synthetic chemistry.[1] While its handling does not present extreme hazards, a meticulous and informed approach to safety is non-negotiable for ensuring the well-being of laboratory personnel and the integrity of research. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of this compound, grounded in established safety principles and field-proven experience.
Hazard Identification: The "Why" Behind the Protocol
Understanding the potential risks is the foundation of any effective safety protocol. While some suppliers classify the general 2,4-pentanediol mixture as non-hazardous, the specific stereoisomer, this compound, is identified as causing irritation to the eyes, respiratory system, and skin.[1][2] This discrepancy necessitates adopting the more stringent safety precaution. The primary routes of exposure are dermal contact, eye contact, and inhalation of aerosols or mists. Therefore, our protective strategy is engineered to create a complete barrier against these exposure pathways.
For context, related compounds like 2-Methyl-2,4-pentanediol are classified with more severe hazards, including being harmful if swallowed, inhaled, or in contact with skin, and causing serious eye irritation.[3][4] While this compound is less hazardous, we can adopt the robust handling protocols for these related compounds as a best-practice model to ensure the highest level of safety.
Physicochemical Properties Relevant to Safety
| Property | Value | Significance for Handling |
| Chemical Formula | C₅H₁₂O₂ | Indicates a small, relatively simple organic molecule. |
| Molecular Weight | 104.15 g/mol | Low molecular weight suggests it could be absorbed through the skin. |
| Appearance | Clear, viscous liquid | Its liquid state necessitates protection against splashes and spills. |
| Water Solubility | Fully miscible | Spills can be cleaned with water, but this also means it can easily contaminate aqueous systems if not contained.[5] |
| Flash Point | 101 °C (213.8 °F) | Classified as a combustible liquid.[5][6] Must be kept away from open flames and sources of ignition.[7] |
| Storage Temp. | 0-6 °C | Recommended for maintaining chemical stability and purity.[1] |
The Personal Protective Equipment (PPE) Mandate
The selection of PPE is not arbitrary; it is a scientifically-driven choice to mitigate the specific risks identified. For this compound, the following PPE is required to establish a primary barrier of defense.
-
Eye and Face Protection:
-
Mandate: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[3][6]
-
Causality: The side-shields are critical for protecting against splashes that may come from the side. Given that the substance is an eye irritant, direct contact could cause significant discomfort and potential injury. For larger quantities or when splashing is likely, a full face shield should be worn in addition to safety glasses.
-
-
Skin and Body Protection:
-
Gloves:
-
Mandate: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.[3][6]
-
Causality: As a skin irritant, direct contact must be prevented. The most common route of accidental exposure in a lab setting is through the hands. Proper glove removal technique (without touching the glove's outer surface) is as crucial as wearing them to avoid contaminating the skin.[2][6] Contaminated gloves must be disposed of as chemical waste.[6]
-
-
Lab Coat:
-
Mandate: A standard laboratory coat must be worn and kept fully fastened.
-
Causality: This protects against accidental splashes and spills on personal clothing, which could otherwise hold the chemical against the skin, prolonging exposure.
-
-
-
Respiratory Protection:
-
Mandate: Respiratory protection is generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[8]
-
Causality: The vapor pressure of pentanediol is low. However, if aerosols or mists are generated (e.g., through heating or sonication) or if working in a poorly ventilated space, a NIOSH-approved respirator should be used. The key is to always ensure adequate ventilation to keep airborne concentrations below any applicable exposure limits.[7]
-
Operational Plan: From Benchtop to Disposal
Safe handling extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Step 1: Pre-Handling Preparation
-
Verify Ventilation: Ensure work is performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble PPE: Don the required PPE (lab coat, gloves, safety glasses) before retrieving the chemical from storage.
-
Clear Workspace: Maintain a clean and uncluttered workspace to minimize the risk of spills.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
Step 2: Chemical Handling
-
Container Integrity: Keep the container tightly closed when not in use to prevent contamination and potential release of vapors.[1][3]
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools like a pipette or a graduated cylinder.
-
Avoid Ignition Sources: Keep the chemical away from heat, sparks, and open flames, as it is a combustible liquid.[6][7]
Step 3: Post-Handling and Storage
-
Decontamination: After handling, wash hands thoroughly with soap and water, even after removing gloves.[3][6]
-
Storage: Return the chemical to its designated storage location, ensuring it is stored in a tightly closed container in a dry, cool, and well-ventilated place, ideally between 0-6°C.[1][7]
Emergency Protocol: Spill Management
In the event of a spill, a calm and systematic response is crucial.
dot
Caption: Workflow for responding to a this compound spill.
Spill Cleanup Procedure (Small, Manageable Spills):
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[9]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[3][7]
-
Decontamination: Clean the spill area thoroughly with water and detergent.
-
Disposal: Dispose of the waste container according to institutional and local regulations. Do not let the product enter drains.[6]
Disposal Plan
Unused product and contaminated materials must be treated as chemical waste.
-
Waste Classification: This material should be disposed of as an unused product in its original container or a suitable, labeled waste container.[6]
-
Regulatory Compliance: All chemical waste must be disposed of through a licensed waste disposal contractor, in accordance with all federal, state, and local regulations.[2] Never mix with other waste unless explicitly instructed to do so by environmental health and safety personnel.[2]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a self-validating system of protection. This approach not only ensures compliance but also fosters a deep-seated culture of safety, which is the ultimate hallmark of scientific excellence.
References
- 1. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,4-PENTANEDIOL - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
